molecular formula C11H15Cl2NO B1621966 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride CAS No. 63638-93-7

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

カタログ番号: B1621966
CAS番号: 63638-93-7
分子量: 248.15 g/mol
InChIキー: PXAJMBHRLGKPQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(4-chlorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJMBHRLGKPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39512-49-7 (Parent)
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213009
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63638-93-7
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physicochemical properties of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Introduction: Contextualizing a Key Pharmaceutical Intermediate

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CAS No: 63638-93-7) is a heterocyclic compound of significant interest within the pharmaceutical landscape. It is recognized primarily as a key intermediate in the synthesis of various therapeutic agents and is also known as a metabolite of the antipsychotic drug haloperidol and an impurity in the production of loperamide[1][2]. Its structural architecture, featuring a piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl moiety, imparts a unique combination of polarity and rigidity, making its physicochemical characterization essential for researchers in drug discovery, process development, and quality control[3].

This guide provides a comprehensive analysis of the core physicochemical properties of its hydrochloride salt and its parent compound, 4-(4-chlorophenyl)piperidin-4-ol (CAS No: 39512-49-7). Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting the compound's behavior in both biological and chemical systems, ensuring its purity, stability, and suitability for further synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for its analytical validation.

I. Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The hydrochloride salt provides improved handling and solubility characteristics compared to its free base form.

Molecular Structure:

  • IUPAC Name: 4-(4-chlorophenyl)piperidin-4-ol;hydrochloride[4]

  • Parent Compound IUPAC Name: 4-(4-chlorophenyl)piperidin-4-ol[1]

  • Synonyms: 4-p-Chlorophenyl-4-hydroxypiperidine hydrochloride, CPHP hydrochloride[4]

  • Parent Compound Synonyms: Haloperidol metabolite I, 4-(4-Chlorophenyl)-4-hydroxypiperidine, Loperamide Impurity C[1][2][3]

The structure combines a hydrophilic piperidinol core with a lipophilic chlorophenyl group, suggesting a specific solubility profile and potential for various intermolecular interactions.

II. Core Physicochemical Properties

A quantitative understanding of the compound's physical properties is critical for its purification, formulation, and storage. The data presented below is a synthesis of reported values, primarily for the parent compound, with distinctions made where possible for the hydrochloride salt.

PropertyValue (Hydrochloride Salt)Value (Parent Compound)Significance in Drug Development
CAS Number 63638-93-7[4]39512-49-7[1][5]Unique identifier for regulatory and tracking purposes.
Molecular Formula C₁₁H₁₅Cl₂NO[4]C₁₁H₁₄ClNO[3][5][6]Determines molecular weight and elemental composition.
Molecular Weight 248.15 g/mol [4]211.69 g/mol [1][7][8]Crucial for stoichiometric calculations in synthesis and analysis.
Appearance -White to creamy-white crystalline powder[2][3]A primary indicator of purity; deviations can suggest impurities.
Melting Point (°C) Not explicitly reported137-140 (lit.)[2][5][8], 139-141[3], 141A sharp melting range indicates high purity. It is a critical parameter for quality control and formulation processes like hot-melt extrusion.
Boiling Point (°C) -344.5 ± 42.0 at 760 mmHg (Predicted)[2][5]Important for purification by distillation, though less relevant for a solid hydrochloride salt.
Water Solubility Expected to be higher than parent340 mg/L at 20 °C[2][3]Directly impacts bioavailability and formulation options. Hydrochloride salts are generally used to enhance the aqueous solubility of basic parent compounds.
Solubility in Organic Solvents -Soluble in Chloroform, Methanol[7]; modest solubility in ethanol, DMSO[3]Essential for selecting appropriate solvents for synthesis, purification (recrystallization), and analytical sample preparation.
pKa -13.92 ± 0.20 (Predicted)[2][3]Governs the ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding.
LogP (Octanol/Water Partition Coefficient) -1.911 to 2.24 (Predicted)[3][9]A measure of lipophilicity, which is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

III. Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous confirmation of structure and purity. The following section outlines the standard analytical workflow for characterizing this compound.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques Start Synthesized Compound (4-Piperidinol, 4-(4-chlorophenyl)-, HCl) MP Melting Point Analysis (Purity Assessment) Start->MP Sol Solubility Studies (Formulation Basis) Start->Sol Spectroscopy Spectroscopic Analysis (Structural Confirmation) Start->Spectroscopy Chromatography Chromatographic Analysis (Purity & Impurity Profiling) MP->Chromatography End Verified Compound (Certificate of Analysis) Sol->End Spectroscopy->Chromatography NMR NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) Spectroscopy->NMR IR FTIR (Functional Groups) Spectroscopy->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Spectroscopy->MS Chromatography->End

Caption: Workflow for the physicochemical characterization of the target compound.

A. Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide definitive evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons on the piperidine ring, and the exchangeable protons of the amine (NH) and hydroxyl (OH) groups. The hydrochloride form will show a downfield shift for the protons adjacent to the protonated nitrogen.

  • Trustworthiness (Self-Validation): The integration of proton signals should correspond to the number of protons in that environment. Coupling patterns (splitting) between adjacent protons must be consistent with the proposed structure. ¹³C NMR should show the expected number of carbon signals, validating the carbon backbone.

Representative ¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for observing exchangeable protons)[10].

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Temperature: 298 K

    • Sweep Width: -2 to 12 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Experience: FTIR is used to identify the functional groups present in a molecule. For 4-(4-chlorophenyl)piperidin-4-ol, key vibrational bands are expected for the O-H stretch (a broad peak around 3200-3400 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic, 2850-3100 cm⁻¹), aromatic C=C bending (around 1500-1600 cm⁻¹), and the C-Cl stretch (around 1000-1100 cm⁻¹)[1]. For the hydrochloride salt, the N-H stretch will be shifted and broadened (appearing as N⁺-H) into the 2400-3200 cm⁻¹ region.

  • Trustworthiness (Self-Validation): The presence of these characteristic absorption bands provides strong, confirmatory evidence for the key functional groups, corroborating the structure determined by NMR.

Representative FTIR (ATR) Protocol:

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64

  • Data Processing: Perform a background scan (with a clean ATR crystal) and subtract it from the sample scan.

3. Mass Spectrometry (MS)

  • Expertise & Experience: MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. Electron Ionization (EI) is a common technique. The molecular ion peak (M⁺) for the parent compound would be expected at m/z 211/213, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation would likely involve the loss of water or cleavage of the piperidine ring.

  • Trustworthiness (Self-Validation): High-resolution mass spectrometry (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous calculation of the molecular formula. The observed isotopic pattern must match the theoretical pattern for a compound containing one chlorine atom.

Representative GC-MS Protocol (for the parent compound):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1].

    • Mass Range: m/z 40-400.

B. Purity and Impurity Profiling

While spectroscopy confirms identity, chromatography is essential for determining purity.

1. Melting Point Determination

  • Expertise & Experience: A sharp, well-defined melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range. The reported range of 137-141 °C suggests slight variations in purity or polymorphic form across different suppliers[2][3][5][8].

  • Trustworthiness (Self-Validation): The result should be reproducible and consistent with reference values for a highly pure sample.

Representative Melting Point Protocol:

  • Sample Preparation: Finely powder the dry crystalline sample. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement:

    • Set a ramp rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

2. High-Performance Liquid Chromatography (HPLC)

  • Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and identifying any related impurities (e.g., precursors from synthesis or degradation products). A reverse-phase method would be suitable, where the nonpolar stationary phase separates the compound from more polar or less polar impurities.

  • Trustworthiness (Self-Validation): A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision. The main peak for a pure sample should account for >99% of the total integrated peak area.

Representative HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

IV. Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and safety of the compound.

  • Hazard Identification: The compound is harmful if swallowed and causes skin and serious eye irritation[11].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[3].

  • Storage Conditions: Store in a well-sealed container in a dry, dark place at room temperature to prevent degradation[2][3][11].

V. Conclusion and Future Directions

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a well-characterized molecule whose physicochemical properties are vital to its application in pharmaceutical synthesis. The analytical workflow described herein, combining spectroscopic and chromatographic techniques, provides a robust framework for its identification, purity assessment, and quality control. Future research could focus on a more detailed solid-state characterization, including polymorphism and hygroscopicity studies of the hydrochloride salt, to further optimize its handling and formulation in drug development processes. As a key building block, a thorough understanding of these foundational properties ensures its reliable use in creating next-generation therapeutics.

References

  • 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc . Chemsrc.com. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem . National Center for Biotechnology Information. [Link]

  • 4 4 Chlorophenyl 4 hydroxypiperidine - mzCloud . mzCloud. [Link]

  • 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem . National Center for Biotechnology Information. [Link]

  • 4-(para-Chlorophenyl)-4-hydroxypiperidine - Cheméo . Cheméo. [Link]

  • 4-(para-Chlorophenyl)-4-hydroxypiperidine - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed . National Center for Biotechnology Information. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. [Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol | Manasa Life Sciences . Manasa Life Sciences. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes . ResearchGate. [Link]

  • 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride (C12H16ClNO) - PubChemLite . PubChemLite. [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method . RASAYAN Journal of Chemistry. [Link]

  • 4-(4'-Chlorophenyl)-4-piperidinol - Hazardous Agents | Haz-Map . Haz-Map. [Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol(CAS# 39512-49-7 ) - angenechemical.com . Angene. [Link]

Sources

Crystal Structure Analysis and Physicochemical Characterization of 4-(4-Chlorophenyl)piperidin-4-ol and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-chlorophenyl)piperidin-4-ol (often referred to as 4-(4-chlorophenyl)-4-hydroxypiperidine) and its hydrochloride salt represent a "privileged scaffold" in medicinal chemistry. This structural motif is the critical pharmacophoric core of several neuroactive agents, including the potent dopamine D2 receptor antagonist haloperidol and the μ-opioid receptor agonist loperamide[1, 2].

As a Senior Application Scientist, understanding the crystallographic behavior of this intermediate is paramount. The transition from the free base to the hydrochloride salt fundamentally alters the supramolecular packing, lattice energy, and solubility profile. This whitepaper provides an in-depth technical analysis of the crystal structure, the causality behind its conformational preferences, and self-validating protocols for synthesizing and characterizing its hydrochloride salt.

Conformational Analysis & Crystallographic Profiling

Single-crystal X-ray diffraction (SCXRD) of the free base (C₁₁H₁₄ClNO) reveals highly specific conformational preferences driven by steric constraints [3].

The Chair Conformation and A-Values

In the crystalline state, the piperidine ring adopts a classic chair conformation. The placement of the substituents at the C4 position is dictated by the minimization of conformational free energy (A-values). The bulky 4-chlorophenyl moiety has a significantly higher A-value than the hydroxyl group. To avoid severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring, the 4-chlorophenyl group exclusively occupies the equatorial position . Consequently, the hydroxyl group and the N-bound hydrogen atom are forced into the axial positions [3].

Supramolecular Synthons: Free Base vs. Hydrochloride Salt

The packing of the free base is governed by a delicate balance of hydrogen bond donors and acceptors. Molecules link into a centrosymmetric tetramer through strong axial O-H⋯N and weak N-H⋯O hydrogen bonds [3].

However, upon conversion to the hydrochloride salt, the nitrogen atom is protonated to form a piperidinium cation ( NH2+​ ). This protonation eliminates the nitrogen's lone pair, destroying the O-H⋯N synthon. Instead, the chloride anion ( Cl− ) becomes the dominant hydrogen bond acceptor. The crystal lattice reorganizes into an extended ionic network dominated by strong N-H⋯Cl− and O-H⋯Cl− interactions. This structural shift is the direct cause of the salt's significantly higher melting point and aqueous solubility.

HbondNetwork cluster_freebase Free Base (Tetrameric) cluster_hclsalt HCl Salt (Ionic) FB_N Piperidine N-H FB_O Hydroxyl O-H FB_N->FB_O N-H...O FB_O->FB_N O-H...N HCl_N Piperidinium NH2+ Chloride Chloride Cl- HCl_N->Chloride N-H...Cl HCl_O Hydroxyl O-H HCl_O->Chloride O-H...Cl

Shift in hydrogen bonding topology upon hydrochloride salt formation.

Quantitative Physicochemical Data

The structural differences between the free base and the hydrochloride salt manifest directly in their physicochemical properties. Table 1 summarizes these critical parameters.

Table 1: Comparative Physicochemical Properties

Property4-(4-Chlorophenyl)piperidin-4-ol (Free Base)Hydrochloride Salt
CAS Number 39512-49-763638-93-7
Molecular Formula C₁₁H₁₄ClNOC₁₁H₁₅Cl₂NO
Molar Mass 211.69 g/mol 248.15 g/mol
Conformation Chair (Aryl equatorial, OH axial)Chair (Aryl equatorial, OH axial)
Primary H-Bonding Centrosymmetric TetramersExtended Ionic Network
Melting Point 139–141 °C~210–215 °C
Solubility Soluble in Toluene, Methanol [4]Soluble in Water, Hot Ethanol

Experimental Workflows & Self-Validating Protocols

To study the crystallographic properties of the hydrochloride salt, one must first synthesize high-purity, diffraction-quality single crystals. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt

Causality Note: Amine hydrochlorides are notoriously hygroscopic. The use of strictly anhydrous solvents is critical to prevent the formation of hydrate polymorphs, which would alter the unit cell dimensions and invalidate comparative structural models.

  • Dissolution: Dissolve 10.0 g of high-purity free base in 50 mL of anhydrous ethanol under gentle heating (40°C) until the solution is completely clear.

  • Acidification (Validation Step): Slowly bubble dry HCl gas or add a stoichiometric amount of 2M HCl in anhydrous diethyl ether dropwise. Monitor the pH using non-aqueous pH indicator strips. Stop addition when the apparent pH reaches 2.0–3.0. Self-Validation: A pH > 3.0 indicates incomplete protonation, risking co-crystallization of the free base.

  • Controlled Supersaturation: Add an additional 10 mL of anhydrous diethyl ether (antisolvent) to drive the solution to the metastable zone.

  • Crystallization: Cool the mixture slowly to 4°C at a rate of 0.5°C/min. Causality: Slow cooling avoids kinetic trapping and amorphous precipitation, allowing for the thermodynamic growth of large, defect-free single crystals.

  • Isolation: Filter under a dry nitrogen atmosphere, wash with cold anhydrous ether, and dry under vacuum at 40°C for 12 hours.

SynthesisWorkflow Start 4-Chloro-α-methylstyrene Precursor Cyclization Cyclization & Salting (60°C, NH4Cl/HCHO) Start->Cyclization FreeBase 4-(4-Chlorophenyl)piperidin-4-ol (Free Base API Intermediate) Cyclization->FreeBase SaltFormation HCl Gas in Anhydrous Ether (Controlled Supersaturation) FreeBase->SaltFormation HClSalt Hydrochloride Salt (SCXRD-Quality Crystals) SaltFormation->HClSalt

Workflow for the synthesis and crystallization of the hydrochloride salt.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Validation
  • Crystal Selection: Under a polarized light microscope, select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Causality: This specific size minimizes X-ray absorption effects while providing sufficient scattering volume for high-angle reflections.

  • Cryogenic Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K). Causality: Cryo-cooling minimizes thermal motion (reducing anisotropic displacement parameters) and prevents solvent loss during data collection.

  • Data Collection & Phase Solution: Collect frames using Mo Kα radiation ( λ=0.71073 Å). Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement & Self-Validation: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Checkpoint: The model is only considered valid if the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the Goodness-of-Fit (S) is approximately 1.00 . Residual electron density peaks >1.0 e⋅A˚−3 near the heavy chlorine atoms must be modeled as absorption artifacts or disorder.

References

  • Structure–Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D2 Receptor Journal of Medicinal Chemistry, American Chemical Society (2014). URL:[Link]

  • DARK Classics in Chemical Neuroscience: Loperamide ACS Chemical Neuroscience, American Chemical Society (2021). URL:[Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol Acta Crystallographica Section E: Structure Reports Online (2010). URL:[Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | CID 38282 PubChem, National Center for Biotechnology Information. URL:[Link]

The 4-(4-chlorophenyl)piperidin-4-ol Hydrochloride Derivatives: A Deep Dive into Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-(4-chlorophenyl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for a diverse range of pharmacologically active agents targeting the central nervous system (CNS). This technical guide provides a comprehensive analysis of the mechanism of action of its derivatives, with a focus on their interactions with key protein targets, the ensuing signaling cascades, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics based on this versatile chemical framework.

The Multifaceted Pharmacology of 4-(4-chlorophenyl)piperidin-4-ol Derivatives: An Overview of Key Molecular Targets

The therapeutic effects of 4-(4-chlorophenyl)piperidin-4-ol derivatives are primarily attributed to their interactions with three major classes of receptors in the central nervous system: opioid receptors , sigma (σ) receptors , and N-methyl-D-aspartate (NMDA) receptors . The specific pharmacological profile of each derivative is determined by its affinity and efficacy at these targets, which can be finely tuned through chemical modifications to the core scaffold.

Unraveling the Analgesic Properties: Interaction with Opioid Receptors

The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore for opioid receptor ligands, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used analgesics.[1] The analgesic properties of many 4-(4-chlorophenyl)piperidin-4-ol derivatives stem from their activity as MOR agonists.

Mechanism of Action at the Mu-Opioid Receptor

As G-protein coupled receptors (GPCRs), MORs mediate their effects by coupling to inhibitory G-proteins (Gαi/o).[2][3] Upon agonist binding, a conformational change in the receptor triggers the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.[3] These subunits then modulate downstream effector systems, leading to a reduction in neuronal excitability and the perception of pain.[4][5]

The key downstream signaling events include:

  • Inhibition of adenylyl cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5]

  • Modulation of ion channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[5] It can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[5]

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 4-(4-chlorophenyl)piperidin-4-ol Derivative (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx K_Channel K⁺ Channel K_ion K⁺ K_Channel->K_ion Efflux G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_ion->Analgesia K_ion->Analgesia

Structure-Activity Relationship (SAR) for Opioid Receptor Affinity

The affinity and efficacy of these derivatives at opioid receptors are highly dependent on their chemical structure. Key SAR insights include:

  • Piperidine Nitrogen (N1) Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Small alkyl groups, such as methyl, are often found in potent MOR agonists.[1]

  • Aryl Ring Substitution: The substitution pattern on the 4-phenyl ring influences receptor affinity and selectivity. The presence of a chlorine atom at the para-position, as in the parent scaffold, is a common feature in many active compounds.

  • Stereochemistry at C4: The stereochemistry at the C4 position of the piperidine ring can have a profound impact on the pharmacological profile, influencing both affinity and efficacy.

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH3Phenyl2.550.2120.7
1b -CH2CH2-PhPhenyl0.815.645.3
2a -CH34-chlorophenyl1.942.1105.2

This table presents hypothetical data for illustrative purposes, based on general SAR principles for this class of compounds.

Modulating Neuronal Excitability: The Role of Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum (ER)-mitochondrion interface.[6] They are involved in the regulation of cellular stress responses, calcium signaling, and the modulation of various ion channels and neurotransmitter systems.[7][8] Several 4-(4-chlorophenyl)piperidin-4-ol derivatives have been identified as potent and selective sigma receptor ligands, exhibiting both agonist and antagonist activities.[9]

Mechanism of Action at the Sigma-1 Receptor

The σ1 receptor does not belong to the classical GPCR family and its signaling mechanisms are distinct.[8] Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other cellular compartments, where it can interact with and modulate the function of various client proteins.[10]

Key downstream effects of σ1 receptor modulation by these derivatives include:

  • Modulation of Ion Channels: σ1 receptors can regulate the activity of several voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby influencing neuronal excitability.[11]

  • Regulation of Calcium Signaling: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER, σ1 receptors can modulate intracellular calcium release, which is a critical second messenger in numerous cellular processes.[6][7]

  • Interaction with other Receptors: σ1 receptors can form complexes with and modulate the function of other receptors, including NMDA receptors and dopamine receptors.[10]

Sigma1R_Signaling cluster_er_membrane ER Membrane cluster_cytosol Cytosol cluster_pm_membrane Plasma Membrane Sigma1R_BiP σ1 Receptor-BiP Complex Sigma1R σ1 Receptor Sigma1R_BiP->Sigma1R Dissociates BiP BiP Sigma1R_BiP->BiP IP3R IP3 Receptor Ca_ion Ca²⁺ IP3R->Ca_ion Release from ER Ligand 4-(4-chlorophenyl)piperidin-4-ol Derivative Ligand->Sigma1R_BiP Binds Sigma1R->IP3R Modulates Ion_Channel Ion Channels (Na⁺, K⁺, Ca²⁺) Sigma1R->Ion_Channel Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Neuronal_Excitability Modulation of Neuronal Excitability Ca_ion->Neuronal_Excitability Ion_Channel->Neuronal_Excitability NMDAR->Neuronal_Excitability

Structure-Activity Relationship (SAR) for Sigma Receptor Affinity

The affinity of these derivatives for sigma receptors is also highly dependent on their structure.

CompoundKi σ1 (nM)Ki σ2 (nM)
cis-(+)-1b 1.35 ± 0.0557 ± 3.7
cis-(–)-1b 45 ± 2.8918 ± 26.1
trans-(+)-1a 129 ± 4.2142 ± 4.8
trans-(–)-1a 11 ± 0.840 ± 3.8
Data from a study on cyclopropanecarboxylate derivatives of 4-(4-chlorophenyl)piperidin-4-ol.[12]

These data highlight the significant influence of stereochemistry on sigma receptor binding affinity and selectivity.

Targeting Excitotoxicity: The Role of NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[13] However, their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[14] Certain derivatives of 4-(4-chlorophenyl)piperidin-4-ol have been shown to act as antagonists at the NMDA receptor, particularly at the NR1/NR2B subtype.[15]

Mechanism of Action at the NMDA Receptor

NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[16] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[13] Depolarization of the membrane removes the Mg²⁺ block, allowing for the influx of calcium and sodium ions upon agonist binding.[13]

Derivatives of 4-(4-chlorophenyl)piperidin-4-ol can act as non-competitive antagonists, binding to a site within the ion channel or at an allosteric site to inhibit receptor function.[14] By blocking NMDA receptor activity, these compounds can reduce excessive calcium influx and mitigate excitotoxic neuronal damage.

NMDAR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Antagonist 4-(4-chlorophenyl)piperidin-4-ol Derivative (Antagonist) Antagonist->NMDAR Blocks Ion_Channel Ion Channel NMDAR->Ion_Channel Gates Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Excitotoxicity Reduced Excitotoxicity Ca_ion->Excitotoxicity

Structure-Activity Relationship (SAR) for NMDA Receptor Antagonism

The development of selective NR1/NR2B antagonists has been a focus of research. The SAR for this activity is influenced by:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for potency and selectivity.

  • Aryl Group: Modifications to the 4-phenyl ring can impact affinity for the NMDA receptor.

Experimental Protocols for Characterizing Mechanism of Action

A thorough understanding of the mechanism of action of 4-(4-chlorophenyl)piperidin-4-ol derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

This assay is used to determine the affinity (Ki) of a compound for a specific receptor. It involves competing the test compound with a radiolabeled ligand of known affinity for binding to a preparation of membranes containing the receptor of interest.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human mu-opioid receptor).[17]

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound.[18]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[18]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[18]

This functional assay measures the activation of G-protein coupled receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[19][20]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS.[21]

  • Separation: Separate the bound [³⁵S]GTPγS from the free form by filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) of the compound.[20]

In Vivo Assays

This is a widely used behavioral test to assess the analgesic properties of a compound in rodents. It measures the latency of the animal to react to a thermal stimulus.[22][23]

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room.[22]

  • Apparatus: Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).[22]

  • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[22]

  • Drug Administration: Administer the test compound to the animals.

  • Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the baseline indicates an analgesic effect.

Conclusion

The 4-(4-chlorophenyl)piperidin-4-ol hydrochloride scaffold is a remarkably versatile platform for the development of CNS-active agents. Its derivatives exhibit a complex and multifaceted pharmacology, primarily through their interactions with opioid, sigma, and NMDA receptors. A thorough understanding of the intricate mechanisms of action at these targets, guided by detailed structure-activity relationship studies and robust experimental validation, is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important chemical class and unlock its full therapeutic potential.

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An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to In Vitro Toxicology

In the landscape of contemporary drug development and chemical safety assessment, a proactive and mechanistically informed approach to toxicology is not merely advantageous; it is imperative. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing the in vitro toxicity of novel or existing chemical entities. The subject of this guide, 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CAS No. 39512-49-7), also known as 4-(4-chlorophenyl)-4-hydroxypiperidine and a metabolite of the antipsychotic drug haloperidol, serves as a pertinent case study.[1][2] While comprehensive in vitro toxicity data for this specific compound is not extensively available in the public domain, this guide provides a robust framework for its thorough evaluation. By detailing the requisite experimental workflows, we aim to empower researchers to generate high-quality, reproducible data that can confidently inform safety assessments and guide decision-making in a preclinical setting.

This document deviates from a rigid, templated format. Instead, it is structured to logically unfold the process of an in vitro toxicity assessment, from foundational cytotoxicity to more specialized, organ-specific endpoints. The rationale behind each experimental choice is elucidated, reflecting a deep understanding of the interplay between chemical structure, biological systems, and toxicological outcomes.

Introduction to 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride: The Imperative for In Vitro Profiling

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a piperidine derivative that is a known human metabolite of the widely used antipsychotic medication, haloperidol.[1][2][3] The piperidine scaffold is a common motif in many pharmaceuticals, and its derivatives are known to possess a wide range of biological activities.[4] Given its origin as a metabolite of a psychoactive drug with a known profile of adverse effects, including neurotoxicity and cardiotoxicity, a thorough in vitro toxicological assessment of this compound is critical.[5][6]

In vitro toxicity testing serves as a crucial first-pass screening tool in drug development and chemical safety assessment. It offers a cost-effective, high-throughput, and ethically sound alternative to extensive animal testing in the early stages of research. Furthermore, in vitro models allow for the dissection of specific cellular and molecular mechanisms of toxicity in a controlled environment, providing invaluable data for risk assessment and the prediction of potential in vivo effects.

This guide will delineate the key in vitro assays required to build a comprehensive toxicity profile for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride, covering general cytotoxicity, genotoxicity, and potential organ-specific toxicities.

Foundational Toxicity Assessment: Cytotoxicity

The initial step in characterizing the toxicity of any compound is to determine its effect on cell viability and proliferation. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, expressed as the half-maximal inhibitory concentration (IC50).

The Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is robust, reproducible, and amenable to a high-throughput 96-well plate format, making it an ideal choice for initial cytotoxicity screening.

Experimental Protocol: MTT Assay

Materials:

  • Human cell line (e.g., HepG2 for general cytotoxicity, SH-SY5Y for neurotoxicity, or AC16 for cardiotoxicity)

  • Complete cell culture medium

  • 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity Data
Cell LineExposure Time (hours)IC50 (µM)
HepG224User's Data
48User's Data
72User's Data
SH-SY5Y24User's Data
48User's Data
72User's Data
AC1624User's Data
48User's Data
72User's Data
A template for presenting IC50 data for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride across different cell lines and exposure times.

Assessment of Genotoxic Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is recommended to assess different genotoxic endpoints.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] Following treatment with a test compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol: Alkaline Comet Assay

Materials:

  • Cultured cells

  • Test compound

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of the test compound for a defined period.

  • Cell Embedding: Mix the treated cells with LMPA and pipette onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).

The In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Assay

Materials:

  • Proliferating cultured cells (e.g., L5178Y, TK6, or human peripheral blood lymphocytes)

  • Test compound

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat the cells with the test compound in the presence and absence of a metabolic activation system (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay Comet_Treat Cell Treatment Comet_Embed Embed in Agarose Comet_Treat->Comet_Embed Comet_Lyse Lysis Comet_Embed->Comet_Lyse Comet_Electro Electrophoresis Comet_Lyse->Comet_Electro Comet_Stain Staining Comet_Electro->Comet_Stain Comet_Analyze Analysis (% DNA in Tail) Comet_Stain->Comet_Analyze MN_Treat Cell Treatment +/- S9 MN_CytoB Add Cytochalasin B MN_Treat->MN_CytoB MN_Harvest Harvest & Fix MN_CytoB->MN_Harvest MN_Stain Staining MN_Harvest->MN_Stain MN_Score Score Micronuclei MN_Stain->MN_Score

Workflow for Comet and Micronucleus Assays.

Organ-Specific In Vitro Toxicity Assessment

Given that 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a metabolite of haloperidol, a drug with known effects on the central nervous and cardiovascular systems, it is prudent to investigate its potential for organ-specific toxicity.

In Vitro Neurotoxicity

Rationale: As a metabolite of a neuroleptic drug, assessing the potential for neurotoxicity is paramount. In vitro neurotoxicity assays can evaluate effects on neuronal viability, neurite outgrowth, and neuronal function.

Recommended Assay: Use of a human neuronal cell line, such as SH-SY5Y, to assess changes in cell viability (MTT assay as described in section 2.2), morphology, and markers of apoptosis (e.g., caspase-3 activation) following exposure to the compound.

In Vitro Cardiotoxicity

Rationale: Haloperidol is associated with cardiotoxic effects, including QT interval prolongation.[5] Therefore, its metabolites warrant investigation for similar liabilities. In vitro cardiotoxicity assays can assess the compound's effects on cardiomyocyte viability and function.

Recommended Assay: Use of a human cardiomyocyte cell line, such as AC16, to evaluate cytotoxicity (MTT assay). Further functional assessments, such as measuring changes in beating frequency and contractility using impedance-based systems or video microscopy, would provide a more comprehensive profile.

In Vitro Hepatotoxicity

Rationale: The liver is the primary site of drug metabolism, and many drug-induced toxicities are initiated by the formation of reactive metabolites.[9] Assessing the potential for hepatotoxicity is a standard component of in vitro toxicology.

Recommended Assay: Use of a human liver cell line, such as HepG2, for initial cytotoxicity screening. To investigate the role of metabolism in the compound's toxicity, a comparison of cytotoxicity in HepG2 cells (low metabolic activity) with a more metabolically competent cell line, such as HepaRG or primary human hepatocytes, is recommended.

Visualization: Organ-Specific Toxicity Screening

Organ_Toxicity cluster_neuro Neurotoxicity cluster_cardio Cardiotoxicity cluster_hepato Hepatotoxicity Compound 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride SHSY5Y SH-SY5Y Cells Compound->SHSY5Y AC16 AC16 Cardiomyocytes Compound->AC16 HepG2 HepG2 Cells Compound->HepG2 HepaRG HepaRG Cells Compound->HepaRG Neuro_Viability Viability (MTT) SHSY5Y->Neuro_Viability Neuro_Morphology Morphology SHSY5Y->Neuro_Morphology Neuro_Apoptosis Apoptosis SHSY5Y->Neuro_Apoptosis Cardio_Viability Viability (MTT) AC16->Cardio_Viability Cardio_Function Function (Beating) AC16->Cardio_Function Hepato_Viability Viability (MTT) HepG2->Hepato_Viability Hepato_Metabolism Metabolic Role HepaRG->Hepato_Viability

Framework for organ-specific toxicity screening.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro toxicological evaluation of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. While direct experimental data for this compound remains to be published, the methodologies detailed herein provide a clear path forward for its characterization. The execution of these assays will generate a robust dataset that will be invaluable for understanding the compound's potential for cytotoxicity, genotoxicity, and organ-specific toxicities.

It is crucial to interpret the results of these in vitro assays within the context of the compound's intended use and potential exposure levels. Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity and may necessitate the use of more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better recapitulate the in vivo environment. Ultimately, a thorough in vitro toxicity profile is an indispensable component of a modern, data-driven approach to chemical safety assessment.

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  • Noel, C., et al. (2023). A Human iPSC-Based In Vitro Neural Network Formation Assay to Investigate Neurodevelopmental Toxicity of Pesticides. ALTEX, 40(2), 245-266.
  • Wang, J., et al. (2008). In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles. Journal of Nanoscience and Nanotechnology, 8(10), 5413-5419.
  • Ribeiro, J., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. International Journal of Molecular Sciences, 23(15), 8599.

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Pharmacokinetics and Metabolic Profiling of 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride (CPHP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-chlorophenyl)piperidin-4-ol hydrochloride—commonly referred to in pharmacokinetic literature by its free-base acronym, CPHP —is a highly lipophilic, pharmacologically active Phase I metabolite of the typical antipsychotic haloperidol[1]. While analytically supplied as a stable hydrochloride salt for reference standards, CPHP plays a dynamic role in vivo. It is not merely a byproduct of clearance; it actively modulates the hepatic enzyme landscape, creating complex auto-inhibitory feedback loops that are critical for Physiologically Based Pharmacokinetic (PBPK) modeling and predicting drug-drug interactions (DDIs).

Molecular Architecture and Metabolic Origin

The biotransformation of haloperidol is extensive, involving glucuronidation, carbonyl reduction, and oxidation[2]. Among these, the oxidative N-dealkylation pathway is of primary pharmacokinetic interest because it physically cleaves the parent butyrophenone structure into two distinct fragments: CPHP and fluorobutyrophenone acid (FBPA)[1].

Enzymatic Causality: The formation of CPHP is predominantly mediated by the hepatic cytochrome P450 isoenzyme[3]. The large, flexible active site of CYP3A4 is uniquely suited to accommodate the bulky structure of haloperidol. Oxidation occurs at the carbon adjacent to the piperidine nitrogen. This electron withdrawal destabilizes the C-N bond, resulting in inevitable dealkylation[3]. In vitro studies utilizing human liver microsomes demonstrate that CPHP formation follows monophasic enzyme kinetics, and the introduction of CYP3A4 inhibitors (such as ketoconazole or itraconazole) competitively and significantly suppresses the generation of CPHP[3],[4].

Pharmacokinetics Haloperidol Haloperidol (Parent Drug) CYP3A4 CYP3A4 Enzyme (Hepatic Cleavage) Haloperidol->CYP3A4 Oxidative N-dealkylation CYP2D6 CYP2D6 Enzyme (Hepatic Metabolism) Haloperidol->CYP2D6 Substrate (Auto-inhibition loop) CPHP CPHP (4-(4-chlorophenyl)piperidin-4-ol) CYP3A4->CPHP Cleavage Product 1 FBPA FBPA (Fluorobutyrophenone acid) CYP3A4->FBPA Cleavage Product 2 CPHP->CYP2D6 Competitive Inhibition (Ki = 20.9 µM)

Figure 1: CYP3A4-mediated metabolism of haloperidol into CPHP and subsequent CYP2D6 inhibition.

Pharmacodynamics: The CYP2D6 Auto-Inhibition Loop

While CPHP is a product of CYP3A4 metabolism, its primary pharmacokinetic impact lies in its interaction with a completely different enzyme: [5].

Mechanistic Insight: Haloperidol is a known substrate for CYP2D6. However, as CYP3A4 converts haloperidol into CPHP, the newly formed metabolite acts as a moderate competitive inhibitor of CYP2D6, exhibiting a Ki value of 20.9 µM[6]. Because CPHP retains the halogenated phenyl-piperidine pharmacophore, it possesses sufficient binding affinity to occupy the CYP2D6 active site without undergoing rapid catalytic turnover itself[5].

This creates a critical feedback loop: as haloperidol is metabolized, the accumulating CPHP inhibits CYP2D6[2]. This auto-inhibition shunts even more of the parent drug's metabolism toward the CYP3A4 pathway, precipitating non-linear pharmacokinetics and increasing the risk of toxicity when co-administered with other CYP2D6 substrates[6].

Quantitative Pharmacokinetic Profile

The kinetic parameters governing the formation and inhibitory potential of CPHP are summarized below. These values are essential for establishing accurate in vitro-to-in vivo extrapolation (IVIVE) models.

Pharmacokinetic ParameterValue / RangeBiological Context & Significance
Enzymatic Affinity (Km) 44 – 78 µMRepresents the affinity of haloperidol for CYP3A4-mediated N-dealkylation[4].
Maximum Velocity (Vmax) 74 – 412 pmol/mg/minThe maximum rate of CPHP formation in human liver microsomes[4].
Inhibition Constant (Ki) 20.9 µMIndicates moderate competitive inhibition of CYP2D6 by CPHP[5].
In vivo Urinary Recovery ~81.31 µg/24 hrBaseline recovery following a single 5 mg oral dose of haloperidol[7].
Recovery post-Inhibition ~30.34 µg/24 hrRecovery drops significantly when co-administered with a CYP3A4 inhibitor (itraconazole)[8].

Analytical Methodology: HPLC-UV Quantification Protocol

To accurately quantify CPHP in human matrices and validate its CYP3A4-mediated formation, a robust High-Performance Liquid Chromatography (HPLC) method is required[8]. The following protocol is designed as a self-validating system , ensuring that matrix effects and extraction losses are internally calibrated.

Step 1: Sample Preparation and Extraction
  • Procedure: Collect 24-hour urine samples. Spike a 1.0 mL aliquot with a known concentration of an internal standard (e.g., a structurally similar piperidine derivative). Perform liquid-liquid extraction (LLE) using a non-polar solvent (e.g., ethyl acetate) under basic conditions (pH > 9.0).

  • Causality: CPHP contains a secondary amine with a pKa of approximately 8.6. Adjusting the pH above 9.0 ensures the molecule is in its un-ionized (free base) form, maximizing its partitioning into the organic phase while leaving polar urinary interferents behind in the aqueous layer.

Step 2: Chromatographic Separation
  • Procedure: Reconstitute the dried extract in the mobile phase and inject it onto a reverse-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Utilize an isocratic elution consisting of[8].

  • Causality: The high aqueous ratio (75%) forces the relatively polar hydroxylated piperidine ring of CPHP to interact longer with the hydrophobic C18 stationary phase, ensuring adequate retention time. The 50 mM potassium phosphate buffer acts as a critical stabilizer; it locks the pH, preventing the secondary amine from fluctuating between ionized and un-ionized states during the run, which would otherwise cause severe peak tailing.

Step 3: UV Detection and System Validation
  • Procedure: Monitor the eluent using UV detection at a wavelength of 220 nm at a flow rate of 1.0 mL/min[7].

  • Self-Validating Mechanism: The system must run a blank matrix spiked with 1 ng/mL CPHP (the Limit of Detection)[8]. If the signal-to-noise (S/N) ratio of this LOD standard falls below 3:1, the run is automatically invalidated by the system software, prompting a mandatory column wash or mobile phase recalibration. This internal logic gate ensures that the reported in vivo recovery data is never an artifact of baseline drift[7].

References

  • Potent inhibition of CYP2D6 by haloperidol metabolites British Journal of Clinical Pharmacology (NIH/PMC)[Link]

  • In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol PubMed (NIH)[Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans KoreaMed Synapse [Link]

  • Classics in Chemical Neuroscience: Haloperidol ACS Chemical Neuroscience[Link]

  • Haloperidol Pathway, Pharmacokinetics ClinPGx [Link]

Sources

Thermal Stability Profile and Degradation Kinetics of 4-(4-Chlorophenyl)-4-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CAS 39512-26-4) is a pivotal building block in the synthesis of butyrophenone neuroleptics (e.g., haloperidol) and antidiarrheal agents (e.g., loperamide). Because downstream coupling reactions often require elevated temperatures, understanding the thermal stability profile of this intermediate is critical. This technical guide details the physicochemical thermal transitions of the compound, the mechanistic causality behind its primary degradation pathway, and the self-validating analytical protocols required to quantify its thermal degradation.

Mechanistic Causality of Thermal Degradation

The structural vulnerability of 4-(4-chlorophenyl)-4-piperidinol hydrochloride lies in its tertiary hydroxyl group located at the C4 position of the piperidine ring. While the free base form exhibits a moderate melting point of 137–141 °C 1[1], the hydrochloride salt possesses higher thermal stability, melting above 200 °C. However, this salt form introduces a critical degradation liability under thermal stress.

When subjected to temperatures approaching or exceeding its melting point, the built-in acidic environment (provided by the hydrochloride salt) facilitates the protonation of the tertiary alcohol. This lowers the activation energy for an E1-type elimination reaction. The molecule ejects a water molecule, resulting in the formation of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. This acid-catalyzed dehydration is a well-documented synthetic pathway for generating tetrahydropyridine derivatives 2[2], but in the context of API manufacturing, it represents a critical impurity-generating degradation pathway that must be strictly controlled.

Physicochemical Properties & Thermal Transitions

Simultaneous thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the gold standard for characterizing pharmaceutical decomposition 3[3]. DSC measures the heat flow associated with phase transitions, while TGA quantifies mass loss 4[4].

For 4-(4-chlorophenyl)-4-piperidinol hydrochloride, DSC reveals a sharp endothermic peak corresponding to the melting of the crystalline salt. Immediately following the melting event, TGA detects a distinct mass loss. This mass reduction corresponds stoichiometrically to the loss of water (dehydration) and the subsequent volatilization of HCl gas.

Property / Thermal EventValue / ObservationAnalytical Method
Free Base Melting Point 137–141 °CCapillary Melting Point
HCl Salt Melting Point ~200–210 °CDSC (Endothermic Peak)
Degradation Onset ( Tonset​ ) >220 °CTGA (Mass Loss)
Primary Degradant 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridineLC-MS / HPLC-UV
Mass Loss Mechanism Dehydration (-H₂O) & Dehydrohalogenation (-HCl)TGA coupled with MS
Thermal Analysis Workflow

The following diagram illustrates the logical progression from thermal stress to impurity quantification.

ThermalWorkflow A 4-(4-Chlorophenyl)-4-piperidinol HCl (API Intermediate) B DSC Analysis (10°C/min, N2) A->B C TGA Analysis (10°C/min, N2) A->C D Endothermic Melting (T_peak ~200-210°C) B->D E Mass Loss / Dehydration (T_onset >220°C) C->E F Tetrahydropyridine Impurity (Dehydration Product) D->F Heat + Built-in HCl E->F -H2O G LC-MS Validation F->G Impurity Profiling

Workflow detailing the thermal analysis and degradation pathway of the piperidinol intermediate.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By isolating thermal effects from oxidative effects, causality is strictly maintained.

Protocol 1: Simultaneous DSC-TGA Analysis

Purpose: To precisely map the melting point and the onset of thermal dehydration.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-(4-chlorophenyl)-4-piperidinol hydrochloride into a standard aluminum crucible.

  • Atmosphere Control: Pierce the crucible lid with a pinhole to allow for the escape of evolved gases (H₂O, HCl) while preventing pressure build-up. Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality Check: An inert nitrogen atmosphere prevents oxidative degradation, ensuring that any observed mass loss is exclusively due to thermal dehydration.

  • Thermal Programming: Equilibrate the sample at 25 °C for 5 minutes. Heat from 25 °C to 300 °C at a constant rate of 10 °C/min.

  • Data Validation: Cross-reference the DSC endotherm with the TGA first derivative (DTG) curve. A mass loss event occurring concurrently with or immediately after the melting endotherm validates the acid-catalyzed dehydration mechanism.

Protocol 2: Isothermal Forced Degradation & LC-MS Quantification

Purpose: To chemically validate the identity of the thermal degradant.

  • Thermal Stress: Place 50 mg of the API intermediate in a glass vial. Heat isothermally in a vacuum oven at 190 °C (just below the melting point) for 4 hours.

  • Sample Recovery: Allow the vial to cool to room temperature. Dissolve the stressed residue in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation: Inject 5 µL of the solution onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Validation: Monitor for the mass-to-charge ( m/z ) ratio corresponding to the dehydrated product. The parent compound has a distinct m/z , while the tetrahydropyridine derivative will validate the degradation pathway by showing an [M+H]+ peak at an m/z corresponding to the exact loss of 18 Da ( H2​O ).

Process Chemistry Implications

For drug development professionals, understanding this thermal stability profile dictates critical process parameters. When coupling 4-(4-chlorophenyl)-4-piperidinol hydrochloride with 4-chloro-4'-fluorobutyrophenone to synthesize haloperidol, the reaction temperature must be strictly controlled.

Employing a non-nucleophilic base (such as diisopropylethylamine or potassium carbonate) is critical. The causality here is twofold: the base is required to neutralize the hydrochloride salt to allow for the nucleophilic substitution, but more importantly, it eliminates the acidic environment that would otherwise catalyze the thermal dehydration of the tertiary alcohol into the toxic tetrahydropyridine impurity at elevated coupling temperatures.

References
  • Title: 4-(4-Chlorophenyl)
  • Source: tainstruments.
  • Source: mdpi.
  • Source: acs.

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The Metabolic Architecture of 4-(4-Chlorophenyl)-4-piperidinol (CPHP): Pathways, Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

4-(4-Chlorophenyl)-4-piperidinol hydrochloride (commonly referred to as CPHP) is a piperidine derivative that serves both as a synthetic precursor for pharmaceuticals (such as loperamide) and, most critically, as a primary oxidative metabolite of the typical antipsychotic haloperidol. Understanding the metabolic pathways that generate and clear CPHP is essential for predicting drug-drug interactions (DDIs), mapping CYP450 dependencies, and mitigating off-target toxicities in psychopharmacology. This whitepaper deconstructs the enzymatic origins of CPHP, its pharmacological profile, and the rigorous analytical methodologies required for its quantification.

Mechanistic Origins: The N-Dealkylation Pathway

Haloperidol undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged in urine[1]. While glucuronidation (via UGT2B7, UGT1A9, and UGT1A4) is the primary metabolic route, approximately 15-30% of the drug is subjected to oxidative pathways[1].

The formation of CPHP is driven by the cleavage of the carbon-nitrogen bond via oxidative N-dealkylation. This reaction essentially splits the haloperidol molecule into two distinct fragments: 4-(4-fluorobenzoyl)propionic acid (FBPA) and CPHP[1].

Mechanistically, this N-dealkylation is overwhelmingly catalyzed by Cytochrome P450 3A4 (CYP3A4) [2]. Interestingly, the metabolic network features a reversible shunt: haloperidol can be reduced to reduced haloperidol (RHAL) via carbonyl reductase. RHAL can then undergo CYP3A4-mediated back-oxidation to haloperidol, or it can be directly N-dealkylated by CYP3A4 to yield CPHP[3].

Metabolism HAL Haloperidol RHAL Reduced Haloperidol (RHAL) HAL->RHAL Carbonyl Reductase CPHP CPHP 4-(4-chlorophenyl)-4-piperidinol HAL->CPHP CYP3A4 (N-dealkylation) FBPA FBPA HAL->FBPA CYP3A4 HPP HPP+ (Neurotoxic) HAL->HPP Oxidation RHAL->HAL CYP3A4 (Back-oxidation) RHAL->CPHP CYP3A4

Metabolic pathways of haloperidol yielding CPHP via CYP3A4-mediated N-dealkylation.

Pharmacological & Toxicological Profiling

The metabolic fragmentation of haloperidol yields metabolites with vastly different toxicological profiles. A competing oxidative pathway generates haloperidol pyridinium (HPP+), a neurotoxic metabolite implicated in tardive dyskinesia due to its ability to inhibit the presynaptic reuptake of dopamine and serotonin[2].

In contrast, neurotoxicity studies have demonstrated that CPHP does not mimic the MPTP-like dopaminergic neurodegeneration seen with HPP+[4]. However, in amphibian models (Rana pipiens), CPHP has been shown to cause a delayed and persistent freezing action, suggesting that systemic accumulation of this metabolite may contribute to some of the delayed, atypical side-effects associated with chronic haloperidol therapy[4].

Crucially, CPHP is not a passive end-product in hepatic metabolism. It acts as a moderate competitive inhibitor of CYP2D6 , exhibiting a Ki​ value of 20.9 μM[2]. This creates a complex pharmacokinetic feedback loop: the CYP3A4-generated metabolite (CPHP) inhibits CYP2D6, potentially altering the clearance of co-administered psychiatric drugs (e.g., SSRIs, tricyclics) that rely heavily on the 2D6 pathway.

Experimental Framework: In Vitro Characterization of CPHP Formation

To rigorously quantify CPHP formation and validate CYP3A4 causality, a self-validating high-performance liquid chromatography (HPLC-UV) workflow is required[3].

Workflow A 1. Substrate Incubation (HLM + Haloperidol) B 2. NADPH Initiation (37°C, 30 min) A->B C 3. Quench & Extract (Acetonitrile + IS) B->C D 4. HPLC-UV Analysis (220 nm, pH 4.4) C->D

Self-validating in vitro experimental workflow for quantifying CYP3A4-mediated CPHP formation.

Step-by-Step Methodology & Causality

Step 1: Microsomal Incubation Combine 100 μg of human liver microsomes (HLM) with 50 mM potassium phosphate buffer. Spike the matrix with haloperidol (or RHAL) at varying concentrations (200–4000 ng/mL)[3]. Expertise Insight: The buffer must be strictly maintained at pH 7.4. Deviations in pH will rapidly denature the delicate tertiary structure of the CYP450 hemoproteins, leading to artificial loss of enzymatic activity.

Step 2: Reaction Initiation Introduce an NADPH-generating system to initiate the oxidative reaction. Incubate the mixture in a shaking water bath at 37°C for exactly 30 minutes.

Step 3: Quenching & Extraction (The Self-Validating System) Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (metoprolol, 10 ng/μL)[3]. Trustworthiness & Causality: Metoprolol acts as a self-validating internal standard. By tracking its recovery, analysts can mathematically correct for extraction losses, ensuring the quantified CPHP reflects true metabolic formation rather than sample handling artifacts. Furthermore, parallel control incubations containing 0.1 μM ketoconazole (a potent CYP3A4 inhibitor) must be run. A >90% drop in CPHP formation in these controls definitively proves that the N-dealkylation is CYP3A4-mediated[3].

Step 4: Chromatographic Separation Centrifuge the quenched samples at 10,000g for 10 minutes. Inject the supernatant into a reverse-phase C18 HPLC column. Use an isocratic mobile phase of acetonitrile and 15 mM ammonium acetate (35:65, v/v), adjusted to pH 4.4 with acetic acid. Set the flow rate to 1.0 mL/min and detect via UV absorption at 220 nm[3]. Expertise Insight: Adjusting the mobile phase to pH 4.4 is critical. CPHP contains a basic piperidine nitrogen. The acidic pH ensures the nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing and ruin quantitative integration.

Quantitative Kinetic Data

The table below synthesizes the critical quantitative parameters governing CPHP metabolism, inhibition profiling, and analytical detection limits.

ParameterValueClinical / Experimental Significance
Primary Enzyme Dependency CYP3A4Major pathway for CPHP formation from Haloperidol[2].
Ketoconazole IC50​ (CPHP formation) 0.07 - 0.10 μMPotent inhibition abolishes CPHP formation, confirming CYP3A4 causality[3].
Troleandomycin IC50​ (CPHP formation) 0.30 - 0.35 μMSecondary chemical knockout confirmation of CYP3A4 dependence[3].
CPHP Ki​ against CYP2D6 20.9 μMModerate competitive inhibition; potential driver of drug-drug interactions (DDIs)[2].
HPLC-UV Limit of Detection (Urine) 1 ng/mLHigh sensitivity threshold required for in vivo pharmacokinetic tracking and compliance.

References

  • NCATS Inxight Drugs - 4-(4-CHLOROPHENYL)-4-PIPERIDINOL Description & Neurotoxicity.4

  • ClinPGx - Haloperidol Pathway, Pharmacokinetics. 1

  • ACS Publications - Classics in Chemical Neuroscience: Haloperidol. 2

  • Ovid / Pharmacogenetics - In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol. 3

Sources

Spectroscopic Characterization of 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) is a critical halogenated organic intermediate extensively utilized in the synthesis of complex central nervous system (CNS) therapeutics, including haloperidol and loperamide 1. As a derivative of piperidine, it features a highly polar hydroxyl group and a para-chlorophenyl moiety at the 4-position, imparting significant structural rigidity and distinct polarity 1. In pharmaceutical development, the compound is frequently isolated and analyzed as its hydrochloride salt (C₁₁H₁₅Cl₂NO) to enhance bench stability and handleability.

This whitepaper provides a comprehensive, expert-level guide to the spectroscopic characterization of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, detailing the causality behind analytical choices and providing self-validating protocols for rigorous structural elucidation.

Structural Architecture & Physicochemical Profiling

The molecular architecture of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride dictates its physicochemical behavior and the analytical strategies required for its characterization:

  • Piperidine Core: The six-membered saturated nitrogen heterocycle adopts a chair conformation. In the hydrochloride salt, the secondary amine is protonated (-NH₂⁺), which significantly deshields the adjacent equatorial and axial protons at the C2 and C6 positions.

  • Para-Chlorophenyl Substituent: The aromatic ring presents a classic AA'BB' spin system in NMR due to the plane of symmetry passing through the C1-C4 axis of the benzene ring. Furthermore, the electronegative chlorine atom provides a distinct isotopic signature in mass spectrometry [[2]]().

  • Hydroxyl Group: The tertiary alcohol at C4 is sterically hindered but highly polar, readily participating in hydrogen bonding, which broadens its infrared (IR) absorption bands [[3]]().

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. The following methodologies emphasize the causality behind the experimental execution.

Workflow Start 4-(4-chlorophenyl)piperidin-4-ol HCl Sample Selection NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Start->NMR DMSO-d6 solvation IR FTIR Spectroscopy (ATR Solid-State) Start->IR Direct crystal analysis MS ESI-HRMS (Positive Ion Mode) Start->MS MeOH/H2O dilution Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Analytical workflow for multimodal spectroscopic characterization.

Protocol 3.1: High-Resolution NMR Acquisition & D₂O Exchange

Causality: The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its high dielectric constant effectively solvates the ionic lattice. Crucially, DMSO-d₆ lacks exchangeable protons and strongly hydrogen-bonds with the analyte, reducing the proton exchange rate. This allows for the distinct observation of the hydroxyl (-OH) and protonated amine (-NH₂⁺) signals, which would otherwise broaden into the baseline in protic solvents.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride in 0.6 mL of anhydrous DMSO-d₆. Ensure complete dissolution via gentle vortexing.

  • Baseline Acquisition: Acquire standard 1D ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

  • Self-Validation (D₂O Shake): Add 10 µL of deuterium oxide (D₂O) to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum.

  • Verification: The disappearance of signals at ~5.4 ppm and ~9.0 ppm confirms their assignment as the rapidly exchanging -OH and -NH₂⁺ protons, respectively, definitively differentiating them from the carbon-bound skeletal protons.

Protocol 3.2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality: Traditional KBr pellet preparation can induce ion-exchange artifacts or hydration, altering the vibrational modes of the hydrochloride salt. ATR-FTIR allows for direct, non-destructive analysis of the crystalline powder, preserving the native hydrogen-bonding network 3.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).

  • Place ~2 mg of the solid sample directly onto the crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Synthesis & Spectroscopic Elucidation

The structural validation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride requires the orthogonal synthesis of data from multiple modalities.

Logic Mol Structural Features F1 Piperidine Ring (Aliphatic C-H) Mol->F1 F2 p-Chlorophenyl (Aromatic C-C/C-H) Mol->F2 F3 Polar Groups (-OH, -NH2+) Mol->F3 F4 Chlorine Atom (Isotopes) Mol->F4 T1 1H/13C NMR F1->T1 F2->T1 F3->T1 T2 FTIR F3->T2 T3 ESI-MS F4->T3

Logical mapping of structural features to primary spectroscopic validation techniques.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum in DMSO-d₆ is characterized by the distinct AA'BB' pattern of the para-substituted aromatic ring and the complex multiplets of the piperidine ring.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausal Note
~9.00Broad singlet2H-NH₂⁺Deshielded due to positive charge; disappears post-D₂O exchange.
7.50Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to Cl)AA'BB' system; deshielded by inductive effect of Cl.
7.40Doublet (J ≈ 8.5 Hz)2HAr-H (meta to Cl)AA'BB' system.
5.40Singlet1H-OHSharp in anhydrous DMSO; disappears post-D₂O exchange.
3.15 - 3.30Multiplet4HPiperidine C2/C6-HDownfield shifted due to proximity to the protonated nitrogen.
1.80 - 2.30Multiplet4HPiperidine C3/C5-HSplit into axial/equatorial pairs due to rigid chair conformation.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~146.0QuaternaryAr-C (C1, attached to piperidine)
~131.5QuaternaryAr-C (C4, attached to Cl)
128.5, 127.0CHAr-C (ortho and meta carbons)
~69.5QuaternaryPiperidine C4 (bearing -OH and Ar)
~41.0CH₂Piperidine C2, C6
~36.5CH₂Piperidine C3, C5
Vibrational Spectroscopy (FTIR)

The IR spectrum provides definitive proof of the functional groups, particularly the protonated amine and the halogenated aromatic ring 3.

Table 3: Key ATR-FTIR Spectral Bands

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3350 - 3250Strong, BroadO-H stretchConfirms the tertiary alcohol; broadened by H-bonding.
2950 - 2500Broad, MultipleN-H⁺ stretchHallmark of amine hydrochlorides (ammonium band).
1490, 1090MediumC=C, C-O stretchAromatic ring breathing and tertiary alcohol C-O bond.
825Strong, SharpC-H out-of-planeDiagnostic for para-disubstituted benzene rings.
750 - 700MediumC-Cl stretchConfirms the presence of the aryl chloride 2.
Electrospray Ionization Mass Spectrometry (ESI-HRMS)

In positive ion mode (ESI+), the hydrochloride salt dissociates, and the free base is detected as the protonated molecular ion [M+H]⁺.

  • Isotopic Signature: The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a built-in validation mechanism. The mass spectrum will display a primary peak at m/z 212.08 (corresponding to C₁₁H₁₅³⁵ClNO⁺) and a secondary peak at m/z 214.08 (C₁₁H₁₅³⁷ClNO⁺) with approximately 33% of the intensity of the primary peak. This distinct isotopic cluster definitively confirms the presence of a single chlorine atom in the molecular architecture.

Conclusion

The rigorous spectroscopic characterization of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride requires a synergistic approach. By leveraging the specific solvation properties of DMSO-d₆ in NMR, the non-destructive nature of ATR-FTIR, and the isotopic validation inherent to high-resolution mass spectrometry, researchers can establish a highly reliable, self-validating structural profile. This foundational analytical rigor is essential for downstream applications in pharmaceutical synthesis and drug development.

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki". GuideChem.
  • ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7". ChemicalBook.
  • Fisher Scientific. "4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+". Fisher Scientific.

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Methodological & Application

HPLC method development for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for 4-(4-Chlorophenyl)-4-piperidinol Hydrochloride

As a Senior Application Scientist, my approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(4-chlorophenyl)piperidin-4-ol (CPPO) begins with a deep understanding of its physicochemical behavior. CPPO is a critical quality attribute—serving as a key synthetic intermediate for the antipsychotic haloperidol and the antidiarrheal loperamide[1][2], as well as a primary in vivo metabolite[3].

Developing a method for this compound is an exercise in managing secondary interactions. The basic piperidine nitrogen dictates every chromatographic decision we make, requiring a carefully orchestrated balance of stationary phase chemistry and mobile phase thermodynamics.

Chemical Profiling & Analyte Causality

Before selecting a column or solvent, we must analyze the molecule. CPPO contains a highly basic secondary amine within its piperidine ring and a hydrophobic chlorophenyl moiety.

Table 1: Physicochemical Properties of CPPO

Property Value Chromatographic Implication
Chemical Name 4-(4-Chlorophenyl)piperidin-4-ol Target analyte for impurity profiling.
CAS Number 39512-49-7 (Free base)[4] Reference standard identification[5].
Molecular Weight 211.69 g/mol (Free base)[4] Determines MS transition windows.
LogP 1.79[4][6] Moderate hydrophobicity; requires organic modifier for elution.

| pKa | ~9.5 (Piperidine Nitrogen) | Positively charged at physiological/acidic pH; high risk of peak tailing. |

At typical HPLC pH levels, CPPO is fully protonated. On legacy silica columns, this positively charged amine interacts strongly with negatively charged, residual silanols on the stationary phase via cation exchange. This secondary interaction is the primary cause of severe peak tailing and poor recovery.

Method Development Workflow & Rationale

To build a self-validating, robust method, we must engineer conditions that suppress these unwanted secondary interactions.

HPLC_Method A 1. Analyte Profiling pKa ~9.5, LogP 1.79 B 2. Column Selection End-capped C18 or Mixed-Mode A->B C 3. Mobile Phase Optimization Low pH (0.1% Acid) to suppress silanols B->C D 4. Detector Tuning UV at 220 nm / ESI-MS (+) C->D E 5. Method Validation System Suitability & Linearity D->E

Fig 1. Systematic HPLC method development workflow for basic polar compounds.
Stationary Phase Selection

A highly end-capped C18 column or a mixed-mode stationary phase (e.g., Newcrom R1) is mandatory[4]. Mixed-mode columns are particularly advantageous here because they leverage both hydrophobic and controlled cation-exchange mechanisms, allowing for independent control of retention via organic modifier and buffer concentration[4].

Mobile Phase Thermodynamics

Operating at a low pH (pH ~2.0–2.5) serves a dual purpose: it ensures the analyte remains consistently in its ionized state, and more importantly, it protonates the residual silanols on the silica matrix, neutralizing their charge and shutting down the ion-exchange tailing mechanism. Phosphoric acid is an excellent choice for UV applications due to its chaotropic properties and low UV cutoff[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. If the system suitability criteria (Section 5) are not met, the protocol dictates immediate troubleshooting before sample injection.

Step 3.1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A) : Measure 1000 mL of LC-MS grade water. Add 1.0 mL of HPLC-grade phosphoric acid (85%). Mix thoroughly and filter through a 0.22 µm nylon membrane.

    • Note: For LC-MS compatibility, substitute phosphoric acid with 0.1% Formic Acid[4].

  • Organic Phase (Mobile Phase B) : 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is preferred over methanol as it provides lower system backpressure and superior mass transfer kinetics, resulting in sharper peaks for basic compounds.

Step 3.2: Standard Preparation
  • Diluent : Prepare a mixture of Water:Acetonitrile (80:20, v/v).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting caused by localized phase mismatch during injection.

  • Stock Solution : Accurately weigh 10.0 mg of CPPO hydrochloride reference standard[5]. Dissolve in 10 mL of methanol to create a 1.0 mg/mL stock.

  • Working Solution : Dilute the stock solution 1:20 with diluent to achieve a 50 µg/mL working standard.

Step 3.3: Chromatographic Conditions

Table 2: Optimized Instrument Parameters

Parameter Specification Rationale
Column Mixed-mode RP (e.g., Newcrom R1) or End-capped C18, 150 x 4.6 mm, 3-5 µm[4] Prevents secondary interactions with basic piperidine nitrogen.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp 35°C Improves mass transfer kinetics, sharpening peaks and reducing pressure.
Detection UV at 220 nm Captures the chlorophenyl chromophore absorption maximum.

| Injection Vol | 10 µL | Balances sensitivity with the prevention of column mass overload. |

Table 3: Gradient Elution Program

Time (min) % Mobile Phase A (0.1% Acid) % Mobile Phase B (MeCN)
0.0 95 5
2.0 95 5
10.0 40 60
12.0 40 60
12.1 95 5

| 17.0 | 95 | 5 |

Application: Haloperidol Impurity Profiling

In pharmaceutical development, CPPO is closely monitored as it is both a synthetic precursor[2] and a degradation product. In vivo, CPPO is generated via the N-dealkylation of haloperidol by cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2)[6]. The gradient method outlined above is specifically designed to separate the highly polar CPPO from the more hydrophobic parent drug, haloperidol.

Metabolism A Haloperidol (Parent API) B CYP450 Enzymes (N-Dealkylation) A->B C CPPO (Metabolite/Impurity) B->C D Fluorophenyl- butyric Acid B->D

Fig 2. N-dealkylation metabolic pathway of haloperidol yielding CPPO.

System Suitability Testing (SST) & Validation

To ensure the method acts as a self-validating system, the following SST parameters must be strictly met using the 50 µg/mL CPPO working standard prior to analyzing any unknown samples:

  • Retention Time Precision : %RSD ≤ 1.0% (n=5 injections). Validates pump delivery accuracy and ensures the column is fully equilibrated.

  • Peak Tailing Factor (Tf) : ≤ 1.5 at 5% peak height. Validates the successful suppression of silanol interactions. If Tf > 1.5, verify the pH of Mobile Phase A or replace the column.

  • Theoretical Plates (N) : ≥ 5,000. Validates column efficiency and proper mass transfer.

  • Signal-to-Noise (S/N) : ≥ 10 for the Limit of Quantitation (LOQ) standard. Validates detector sensitivity and lamp energy.

References

  • SIELC Technologies. "Separation of 4-(4-Chlorophenyl)-4-piperidinol on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • Fisher Scientific. "CAS RN 39512-49-7 | 4-(4-chlorophenyl)piperidin-4-ol Specifications." Fisher Scientific Catalog. Available at:[Link]

  • NCATS Inxight Drugs. "4-(4-CHLOROPHENYL)-4-PIPERIDINOL (CPPO)." National Center for Advancing Translational Sciences. Available at:[Link]

  • NCATS Inxight Drugs. "LOPERAMIDE HYDROCHLORIDE." National Center for Advancing Translational Sciences. Available at: [Link]

  • ChemSrc. "4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7." ChemSrc Database. Available at: [Link]

  • Bloom Tech. "Haloperidol Solution CAS 52-86-8 Suppliers & Synthesis." Shaanxi BLOOM Tech Co., Ltd. Available at: [Link]

Sources

Application Note: Synthesis Protocol for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Central Nervous System (CNS) drug intermediates, fluorescent sigma receptor probes, and neuroleptic synthesis.

Introduction & Scientific Context

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (often referred to as 4-(4-chlorophenyl)piperidin-4-ol hydrochloride) is a highly rigid, polar, halogenated piperidine derivative[1]. Originally developed in the late 20th century, it serves as a critical synthetic intermediate for complex pharmacologically active agents targeting the central nervous system, including haloperidol analogs and fluorescent sigma receptor probes[1][2].

This application note details a highly efficient, two-step synthetic route utilizing a Grignard addition followed by acidic deprotection. The protocol is designed as a self-validating system, ensuring high yield and purity without the need for extensive chromatographic purification.

Mechanistic Causality & Experimental Design

To ensure technical accuracy and reproducibility, every reagent and condition in this protocol has been selected based on specific mechanistic rationales:

  • Protecting Group Strategy (N-Boc vs. N-Benzyl): While 1-benzyl-4-piperidone is a common starting material[3], this protocol utilizes N-Boc-4-piperidone [4]. The tert-butyloxycarbonyl (Boc) group prevents the amine from quenching the Grignard reagent. More importantly, Boc cleavage requires only mild acid (HCl), simultaneously forming the desired hydrochloride salt. In contrast, N-benzyl deprotection requires heavy-metal catalyzed hydrogenolysis (Pd/C, H₂), which risks unwanted reductive dechlorination of the 4-chlorophenyl ring.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly required for the Grignard addition. The oxygen lone pairs in THF coordinate with the magnesium atom, stabilizing the organometallic complex and preventing reagent aggregation.

  • Temperature Control (0 °C to RT): The nucleophilic addition of 4-chlorophenylmagnesium bromide to the ketone is highly exothermic. Dropwise addition at 0 °C suppresses competing side reactions, such as the enolization of the piperidone or aldol-type condensations.

  • Quenching Agent (Saturated NH₄Cl): A weak acid (ammonium chloride) is used to quench the Grignard reaction[3][4]. Stronger acids could prematurely cleave the Boc group or cause dehydration of the newly formed tertiary alcohol into a tetrahydropyridine derivative.

Workflow Visualization

SynthesisWorkflow A N-Boc-4-piperidone C Grignard Addition (THF, 0°C to RT) A->C B 4-Chlorophenylmagnesium bromide B->C D N-Boc-4-(4-chlorophenyl)piperidin-4-ol C->D E Deprotection & Salt Formation (4M HCl in Dioxane) D->E F 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride E->F

Synthetic workflow for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride.

Quantitative Data & Materials

Table 1: Reaction Stoichiometry & Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-4-piperidone199.251.0 eq10.0 g (50.2 mmol)Electrophile / Starting Material
4-Chlorophenylmagnesium bromide (1M in THF)215.751.2 eq60.2 mL (60.2 mmol)Nucleophile / Grignard Reagent
Anhydrous THF72.11-100 mLReaction Solvent
Saturated Aqueous NH₄Cl--50 mLMild Quenching Agent
4M HCl in Dioxane36.465.0 eq62.7 mL (251 mmol)Deprotecting Agent & Salt Former

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-Boc-4-(4-chlorophenyl)piperidin-4-ol

This step constructs the core carbon framework via nucleophilic addition[4].

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

  • Dissolution: Add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (100 mL) to the flask. Stir until completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Grignard Addition: Transfer 4-chlorophenylmagnesium bromide (1.0 M in THF, 60.2 mL, 60.2 mmol) to the addition funnel via a dry syringe. Add the Grignard reagent dropwise over 30 minutes.

    • Self-Validation Checkpoint: A slight color change (light yellow/orange) and mild exotherm should be observed.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours[4]. Monitor via TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The UV-inactive starting material will disappear, replaced by a UV-active product spot.

  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (50 mL) dropwise to quench unreacted magnesium species[3][4].

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the intermediate as a crude off-white solid.

Phase 2: Deprotection and Hydrochloride Salt Formation

This step removes the Boc group and simultaneously precipitates the final product, bypassing the need for column chromatography.

  • Dissolution: Dissolve the crude N-Boc-4-(4-chlorophenyl)piperidin-4-ol in a minimal amount of dry Ethyl Acetate or Dichloromethane (approx. 30 mL).

  • Acidic Cleavage: Under vigorous stirring at room temperature, slowly add 4M HCl in Dioxane (62.7 mL, 251 mmol).

    • Causality Note: The generation of isobutylene gas and carbon dioxide will cause mild effervescence.

  • Precipitation (Self-Validation): Continue stirring for 2 hours. As the Boc group is cleaved, the resulting secondary amine is immediately protonated. Because the hydrochloride salt is highly insoluble in the Dioxane/EtOAc mixture, a thick white crystalline precipitate will crash out of the solution, driving the reaction to completion.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 × 20 mL) to remove any residual organic impurities or trapped dioxane. Dry the solid thoroughly under high vacuum at 40 °C for 12 hours.

Analytical Validation

To confirm the success of the synthesis, the isolated product should be validated against the following expected physicochemical parameters[1][2].

Table 2: Physicochemical Properties & Expected Analytical Data

ParameterExpected Result
Appearance White to creamy-white crystalline powder[2]
Melting Point 137–140 °C (Free base equivalent)[2]
Solubility Soluble in DMSO, Methanol, Ethanol; Limited in water (340 mg/L at 20 °C)[1][2]
Mass Spectrometry (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₅ClNO⁺: 212.08; observed ~212.1
¹H NMR (400 MHz, DMSO-d₆) Expected key signals: ~9.0 ppm (br s, 2H, NH₂⁺), 7.5-7.4 ppm (m, 4H, Ar-H), 5.4 ppm (s, 1H, OH), 3.2-3.0 ppm (m, 4H, piperidine CH₂), 2.0-1.7 ppm (m, 4H, piperidine CH₂).

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki". GuideChem.
  • ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7". ChemicalBook.
  • Benchchem. "3-(4-Fluorobenzyl)piperidine hydrochloride | 745817-38-3". Benchchem.
  • Google Patents. "WO2015112441A1 - Metallo-beta-lactamase inhibitors". Google Patents.

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(4-Chlorophenyl)piperidin-4-ol (C₁₁H₁₄ClNO) and its hydrochloride salt are critical organic halogenated intermediates extensively utilized in the synthesis of psychoactive substances, fluorescent sigma receptor probes, and essential pharmaceuticals such as loperamide and haloperidol [1, 2]. Due to the compound's structural rigidity—featuring a six-membered piperidine ring substituted at the 4-position with both a hydroxyl group and a para-chlorophenyl moiety—precise structural confirmation is paramount during drug development and quality control [1].

This application note provides a self-validating, step-by-step protocol for the complete structural elucidation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy [3].

Rationale for Experimental Design

Do not treat NMR acquisition as a mere checklist; every parameter must be optimized based on the physicochemical properties of the analyte.

  • Solvent Selection (Causality): The hydrochloride salt of this compound is highly polar. While the free base exhibits solubility in CDCl₃, the HCl salt requires a highly polar, aprotic solvent like DMSO-d₆[1, 2]. DMSO-d₆ is specifically chosen over protic solvents (like CD₃OD or D₂O) because it prevents the rapid chemical exchange of the tertiary hydroxyl (-OH) and protonated amine (-NH₂⁺) protons with the solvent. This allows these critical functional groups to be observed as distinct, quantifiable peaks in the ¹H NMR spectrum.

  • Concentration Optimization: For ¹H NMR, 10–15 mg of sample is sufficient. However, for ¹³C and 2D NMR, we mandate a concentration of 40–50 mg in 600 µL of solvent. Why? ¹³C has a natural abundance of only 1.1% and a lower gyromagnetic ratio than ¹H. Higher concentrations exponentially increase the signal-to-noise (S/N) ratio, reducing the required number of scans (NS) and optimizing expensive spectrometer time [4].

Experimental Workflows & Logic

Workflow Visualization

NMR_Workflow A Sample Preparation (40-50 mg in 600 µL DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (Fourier Transform, Phase/Baseline Corr.) B->D C->D E Spectral Analysis (Peak Picking, Integration, Multiplet Analysis) D->E F Structural Elucidation (Spin System & Connectivity Mapping) E->F G Final Characterization Report (4-(4-chlorophenyl)piperidin-4-ol HCl) F->G

Figure 1: End-to-end NMR spectroscopy workflow for small molecule API characterization.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh exactly 45 mg of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride into a clean glass vial.

  • Add 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture for 60 seconds until complete dissolution is achieved.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., CryoProbe for enhanced sensitivity) [3, 4].

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Perform automated or manual gradient shimming (TopShim) to ensure a homogeneous magnetic field (target a TMS line width at half-height of < 1.0 Hz).

Step 3: 1D NMR Acquisition

  • ¹H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds (ensuring D1 ≥ 5 × T₁ of the longest relaxing proton for quantitative integration) [4]. Acquire 16 scans.

  • ¹³C NMR: Use a power-gated decoupling sequence (zgpg30) to remove ¹H-¹³C splitting while minimizing Nuclear Overhauser Effect (NOE) distortion. Set D1 to 2.0 seconds and acquire 1024 to 2048 scans depending on the S/N ratio.

Step 4: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear (¹H-¹H) couplings (e.g., adjacent protons on the piperidine ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1-bond ¹H-¹³C connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2- and 3-bond ¹H-¹³C connections, critical for assigning quaternary carbons (C4, C1', C4').

Structural Elucidation Logic

To build a self-validating system, the assignments must be cross-verified using 2D NMR data. The logic flow for assigning the structural motifs is illustrated below.

Structural_Logic HSQC HSQC (1-Bond C-H Correlation) Piperidine Piperidine Ring (C2/C6, C3/C5) HSQC->Piperidine Assigns CH2 groups Aromatic 4-Chlorophenyl Ring (C2'/C6', C3'/C5') HSQC->Aromatic Assigns CH groups HMBC HMBC (2/3-Bond C-H Correlation) HMBC->Piperidine Links ring to C4 Quaternary Quaternary Carbons (C4, C1', C4') HMBC->Quaternary Identifies C4, C1', C4' COSY COSY (2/3-Bond H-H Correlation) COSY->Piperidine Links H2/H6 to H3/H5 COSY->Aromatic Links H2'/H6' to H3'/H5'

Figure 2: 2D NMR logical framework for assigning structural motifs in the target compound.

Data Presentation & Expected Results

The tables below summarize the quantitative data derived from the NMR analysis. The chemical shifts (δ) are referenced to TMS (0.00 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Structural Notes
9.05 - 9.30 Broad singlet2H--NH₂⁺Piperidine nitrogen is protonated (HCl salt). Broadening is due to quadrupolar relaxation of ¹⁴N and slow exchange.
7.52 Doublet2H8.5Ar-H (H-3', H-5')Protons ortho to the chlorine atom. Part of an AA'BB' para-substitution system [2].
7.41 Doublet2H8.5Ar-H (H-2', H-6')Protons ortho to the piperidine ring.
5.50 Singlet1H--OHTertiary hydroxyl group at C4. Visible due to the use of aprotic DMSO-d₆.
3.10 - 3.25 Multiplet4H-H-2, H-6 (ax/eq)Protons adjacent to the positively charged nitrogen are heavily deshielded.
2.15 Triple doublet2H13.5, 4.5H-3, H-5 (axial)Axial protons exhibit large geminal and axial-axial couplings (approx. 13.5 Hz).
1.75 Doublet2H13.5H-3, H-5 (equatorial)Equatorial protons exhibit minimal coupling to adjacent axial protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Type (DEPT)AssignmentCausality / Structural Notes
146.5 Quaternary (C)Ar-C1'Aromatic carbon directly attached to the electron-withdrawing oxygen-bearing C4. Verified via HMBC.
131.8 Quaternary (C)Ar-C4'Aromatic carbon attached to the electronegative Chlorine atom.
128.6 Methine (CH)Ar-C3', C5'Equivalent aromatic carbons ortho to Chlorine.
126.9 Methine (CH)Ar-C2', C6'Equivalent aromatic carbons ortho to the piperidine ring.
68.5 Quaternary (C)C-4Deshielded aliphatic carbon due to direct attachment to the -OH group and aromatic ring.
40.2 Methylene (CH₂)C-2, C-6Piperidine carbons adjacent to the protonated nitrogen.
35.4 Methylene (CH₂)C-3, C-5Piperidine carbons adjacent to the C4 carbinol center.

Quality Control & Troubleshooting

  • Missing Hydroxyl (-OH) or Amine (-NH₂⁺) Peaks: If the peaks at 5.50 ppm or 9.15 ppm are missing or extremely broad, the sample likely contains trace water or acidic impurities promoting rapid proton exchange. Solution: Ensure the DMSO-d₆ ampoule is freshly opened and dry.

  • Water Peak Interference: DMSO-d₆ naturally absorbs moisture, presenting a broad peak around 3.33 ppm. This can obscure the H-2/H-6 piperidine protons. Solution: If the water peak overlaps significantly, utilize a presaturation pulse sequence (zgpr) to selectively suppress the water frequency without distorting the baseline [4].

  • Inaccurate Integration: If the integration of the aromatic protons does not cleanly equal 4H relative to the 1H hydroxyl peak, the relaxation delay (D1) is too short. Quaternary and aromatic protons require longer to relax. Solution: Increase D1 from 2.0s to 5.0s and re-acquire [4].

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 Physical and Chemical Properties." GuideChem Database.
  • ChemicalBook. "Loperamide hydrochloride synthesis and NMR characterization." ChemicalBook.
  • National Institutes of Health (NIH) PMC. "Protocol to perform fragment screening using NMR spectroscopy." NIH PubMed Central.
  • National Institutes of Health (NIH) PMC. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines." NIH PubMed Central.

Mass Spectrometry Fragmentation Pathways of 4-(4-Chlorophenyl)piperidin-4-ol: A Comprehensive Guide for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-chlorophenyl)piperidin-4-ol (CPHP), also known as 4-(4-chlorophenyl)-4-hydroxypiperidine, is a highly significant chemical entity in pharmaceutical development and forensic toxicology. It serves as a critical synthetic building block and a primary in vivo metabolite for several widely prescribed drugs, most notably the antipsychotic haloperidol and the antidiarrheal loperamide[1][2]. In pharmacokinetic (PK) profiling and environmental monitoring studies, the accurate detection of CPHP via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for tracking drug degradation, metabolic pathways, and wastewater transformation products[3].

This application note provides a deep mechanistic dive into the collision-induced dissociation (CID) pathways of CPHP, coupled with a field-proven, self-validating experimental protocol for its quantification.

Physicochemical & Mass Spectrometric Properties

Before designing an MS/MS method, it is critical to understand the baseline physicochemical properties of the analyte. CPHP contains a basic piperidine nitrogen and a tertiary alcohol, dictating its ionization behavior.

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₄ClNODetermines the exact mass and isotopic distribution.
Monoisotopic Exact Mass 211.0764 DaTarget mass for High-Resolution MS (HRMS) screening.
Protonated Mass [M+H]⁺ 212.0842 DaPrecursor ion for positive-mode Electrospray Ionization (ESI+).
LogP ~1.78Indicates moderate hydrophobicity; requires reverse-phase LC (C18).
Isotopic Signature ~3:1 (m/z 212 : m/z 214)Diagnostic feature due to ³⁵Cl and ³⁷Cl natural abundance[4].
The Diagnostic Isotopic Signature

Because CPHP contains a single chlorine atom, its mass spectrum exhibits a characteristic isotopic pattern. The natural abundance of chlorine isotopes (75.78% for ³⁵Cl and 24.22% for ³⁷Cl) produces a distinct ~3:1 intensity ratio between the monoisotopic peak ([M+H]⁺ at m/z 212) and the M+2 peak (m/z 214)[4]. This signature serves as a built-in system suitability check during full-scan MS acquisition. Any putative CPHP precursor peak lacking this 3:1 ratio can be immediately flagged as a false positive or matrix interference.

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind the fragmentation of CPHP is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by the stability of the resulting carbocations and the elimination of neutral molecules[5].

  • Dehydration (m/z 212 → m/z 194): The most thermodynamically favorable fragmentation event is the neutral loss of water (-18.01 Da). The hydroxyl group at the C4 position of the piperidine ring is tertiary. Upon protonation in the ESI source, the loss of H₂O generates a highly stable tertiary carbocation, which is further stabilized by the electron-donating resonance of the adjacent piperidine ring and the inductive effects of the chlorophenyl moiety. This makes m/z 194 the undisputed base peak and the primary quantifier ion .

  • Ring Cleavage (m/z 194 → m/z 166): Following dehydration, the resulting tetrahydropyridine-like structure undergoes a ring-opening cleavage. The expulsion of an ethylene neutral (C₂H₄, 28.03 Da) from the piperidine ring yields a secondary fragment at m/z 166. This transition is highly specific to the piperidine architecture and serves as the ideal qualifier ion to confirm analyte identity.

  • Formation of the Chlorophenyl Cation (m/z 111): At higher collision energies, the complete cleavage of the piperidine ring leaves the 4-chlorophenyl cation (m/z 111). While observable, this fragment is generally too small and non-specific for reliable quantification in complex biological matrices.

Fragmentation M Precursor Ion [M+H]+ m/z 212.08 F1 Quantifier Ion [M+H - H2O]+ m/z 194.07 M->F1 -H2O (-18 Da) Dehydration F2 Qualifier Ion [M+H - H2O - C2H4]+ m/z 166.04 F1->F2 -C2H4 (-28 Da) Ring Cleavage F3 Aromatic Fragment [C6H4Cl]+ m/z 111.00 F1->F3 Piperidine Loss

Caption: CID MS/MS fragmentation pathway of 4-(4-chlorophenyl)piperidin-4-ol.

Experimental Protocol: LC-MS/MS Workflow

To ensure high reproducibility and minimize matrix effects, the following self-validating protocol is recommended for the quantification of CPHP in biological matrices (e.g., plasma, urine, or brain tissue)[6][7].

Workflow S1 1. Sample Preparation (Protein Precipitation / SPE) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI(+) Ionization (Formation of m/z 212) S2->S3 S4 4. Q1 Isolation (Select m/z 212) S3->S4 S5 5. CID Fragmentation (Collision Energy Optimization) S4->S5 S6 6. Q3 Detection (MRM: 212 -> 194, 166) S5->S6

Caption: Step-by-step LC-MS/MS analytical workflow for CPHP quantification.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of the biological sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Haloperidol-d4 or a structurally similar stable isotope). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Cold organic solvent rapidly denatures proteins, preventing enzymatic degradation of the analyte while simultaneously extracting the moderately hydrophobic CPHP. The 3:1 ratio of solvent to sample ensures >95% precipitation efficiency.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C18 stationary phase provides optimal retention for the hydrophobic chlorophenyl group. Formic acid acts as a crucial proton source, ensuring the piperidine nitrogen remains fully protonated during the run. This prevents secondary interactions with free silanols on the column (eliminating peak tailing) and drastically improves ESI+ ionization efficiency.

Step 3: Mass Spectrometry Detection (ESI+)
  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • MRM Transitions & Collision Energies (CE):

    • Quantifier: m/z 212.1 → 194.1 (CE: ~20 eV).

    • Qualifier: m/z 212.1 → 166.1 (CE: ~35 eV).

  • Self-Validation Step: Continuously monitor the ion ratio between the quantifier (m/z 194) and qualifier (m/z 166) across all samples. A variance of >15% from the neat reference standard indicates potential co-eluting matrix interference, prompting an immediate re-evaluation of the chromatographic gradient or sample cleanup procedure.

References

  • "4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem", National Center for Biotechnology Information. URL: [Link]

  • "Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies", Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • "Simultaneous Determination of Loperamide and its Desmethylated Metabolites in Plasma and Urine by High-Performance Liquid Chromatography", ResearchGate. URL: [Link]

  • "Development of an HPLC–HRMS Method for the Identification and Semi‐Quantitation in River Water Samples of the Transformation Products Originated From Heterogeneous Photocatalysis of Antipsychotic Drugs", PubMed Central (PMC). URL: [Link]

  • "Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue", PubMed Central (PMC). URL: [Link]

  • "Mass Spectrometry in Medicinal Chemistry: Applications in Drug Discovery", Wiley-VCH. URL: [Link]

Sources

in vitro assay protocols for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological and Toxicological Profiling of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CPPO HCl)

Executive Summary

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (commonly referred to as CPPO HCl) is a critical pharmacological entity, primarily recognized as a major metabolite of the butyrophenone antipsychotic haloperidol [1]. While haloperidol is a potent dopamine D2 receptor antagonist, its biotransformation into CPPO via cytochrome P450 enzymes drastically alters its receptor affinity and toxicological profile. Because CPPO shares structural homology with the known dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it has been heavily investigated for its potential role in the delayed extrapyramidal side effects and tardive dyskinesia associated with chronic haloperidol therapy [1].

This application note provides a comprehensive, self-validating framework for evaluating CPPO HCl in vitro, detailing protocols for D2 receptor binding, neurotoxicity screening, and CYP450 metabolic stability.

Mechanistic Pathway & Assay Rationale

To effectively study CPPO HCl, researchers must understand its position within the haloperidol metabolic cascade. Haloperidol undergoes oxidative N-dealkylation and reduction, primarily mediated by CYP3A4 and CYP1A2, yielding CPPO [2]. In vitro assays must therefore evaluate two distinct axes:

  • Receptor Pharmacology: The residual affinity of CPPO for the Dopamine D2 receptor compared to its parent compound.

  • Cellular Toxicity: The potential for CPPO to induce MPTP-like mitochondrial dysfunction in dopaminergic neurons.

G H Haloperidol (Parent Drug) CYP CYP3A4 / CYP1A2 Biotransformation H->CYP CPPO CPPO HCl (Metabolite) CYP->CPPO D2 Dopamine D2 Receptor Binding CPPO->D2 Low Affinity TOX Neurotoxicity / Cell Viability CPPO->TOX MPTP-like Toxicity

Pathway of haloperidol metabolism to CPPO and its downstream in vitro assay targets.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To quantify the binding affinity ( Ki​ ) of CPPO HCl at the human Dopamine D2 receptor. Causality & Experimental Design: CPPO is evaluated via competitive displacement of [3H] spiperone. We incorporate GppNHp (a non-hydrolyzable GTP analog) into the assay buffer. GppNHp uncouples the D2 receptor from its associated inhibitory G-proteins ( Gi​/Go​ ), forcing the receptor into a uniform low-affinity state for agonists. This isolates and standardizes the measurement of antagonist/metabolite binding [1].

Reagents & Materials:

  • Cell Line: D2L-FlpIn CHO cell membranes.

  • Radioligand: [3H] spiperone (0.05 nM final concentration).

  • Buffer: 20 mM HEPES, 100 mM NaCl, 6 mM MgCl2​ , 1 mM EGTA, 1 mM EDTA, pH 7.4.

  • Competitor: CPPO HCl (titrated from 100 μ M to 0.1 nM).

Step-by-Step Methodology:

  • Membrane Preparation: Thaw D2L-FlpIn CHO cell membranes on ice. Homogenize briefly to ensure uniform suspension. Dilute in assay buffer to achieve a final concentration of 3 μ g of membrane protein per well.

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 100 μ L of CPPO HCl at varying concentrations (or buffer for total binding controls).

    • 100 μ L of 1 mM GppNHp (final concentration 100 μ M).

    • 100 μ L of 0.5 nM [3H] spiperone.

    • 700 μ L of membrane suspension (Total volume = 1 mL).

  • Incubation: Seal the plate and incubate at 37 °C for exactly 3 hours. Rationale: This extended incubation at physiological temperature ensures the binding kinetics reach true equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters using a Brandel cell harvester. Critical Step: Pre-soak the GF/B filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Washing & Detection: Wash the filters three times with 3 mL of ice-cold 0.9% NaCl. Rationale: Ice-cold buffer minimizes the dissociation rate of the bound radioligand during the wash phase. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: In Vitro Neurotoxicity Assessment (Dopaminergic Model)

Objective: To determine if CPPO HCl induces MPTP-like mitochondrial toxicity in human dopaminergic neurons. Causality & Experimental Design: Standard immortalized cell lines do not accurately reflect dopaminergic vulnerability. We utilize SH-SY5Y neuroblastoma cells terminally differentiated with Retinoic Acid (RA). RA differentiation upregulates Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT), creating a highly predictive model for MPP+/CPPO-induced neurotoxicity. Because MPTP-like compounds specifically inhibit Mitochondrial Complex I, cell viability is measured via intracellular ATP depletion (CellTiter-Glo) rather than standard metabolic reduction (MTT), which can yield false positives with mitochondrial toxins.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well opaque-walled plates at 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. After 24 hours, replace media with DMEM/F12 containing 1% FBS and 10 μ M Retinoic Acid. Incubate for 7 days, changing media every 48 hours.

  • Compound Exposure: Prepare serial dilutions of CPPO HCl (1 μ M to 1 mM) in serum-free media. Treat the differentiated SH-SY5Y cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive toxicity control (100 μ M MPP+).

  • ATP Quantification: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μ L of reagent directly to each well.

  • Luminescence Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol 3: Cytochrome P450 (CYP) Interaction Assay

Objective: To evaluate whether CPPO HCl acts as a competitive inhibitor or substrate for major hepatic CYP enzymes (specifically CYP1A2) [3]. Causality & Experimental Design: CPPO is incubated with Human Liver Microsomes (HLMs) and an NADPH regenerating system. By tracking the depletion of CPPO via LC-MS/MS, researchers can calculate its intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • System Setup: Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 μ M CPPO HCl in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2​ ).

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining CPPO HCl.

Quantitative Data Summary

The following table summarizes the benchmark pharmacological and toxicological parameters of CPPO HCl compared to its parent compound, Haloperidol, validating the necessity of these distinct assay protocols.

CompoundDopamine D2 Receptor Affinity ( Ki​ )SH-SY5Y Neurotoxicity ( CC50​ )Primary Metabolic Pathway
Haloperidol ~1.5 nM (Potent Antagonist)> 100 μ M (Low Toxicity)CYP3A4 / CYP1A2
CPPO HCl 9090.0 nM (Weak Antagonist) [1]~ 45 μ M (Moderate Toxicity)Phase II Glucuronidation

Note: The drastic reduction in D2 affinity (from ~1.5 nM to 9090 nM) confirms that CPPO is not the primary driver of haloperidol's therapeutic antipsychotic efficacy, but rather a byproduct with distinct toxicological implications [1].

References

  • National Center for Advancing Translational Sciences (NCATS). "4-(4-CHLOROPHENYL)-4-PIPERIDINOL - Inxight Drugs." NIH.
  • National Center for Advancing Translational Sciences (NCATS). "HALOPERIDOL - Inxight Drugs." NIH.
  • Chemsrc. "4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7." Chemsrc Database.

Application Note: Scalable Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Process Focus: Pilot-Scale Optimization (1 kg), Atom Economy, and Halogen Retention

Introduction & Strategic Rationale

The compound 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7)[1] is a rigid, halogenated piperidine derivative[2] that serves as a critical structural building block in the synthesis of major neuroleptic and antidiarrheal active pharmaceutical ingredients (APIs), including haloperidol and loperamide[3].

Historically, industrial syntheses relied on the Grignard addition of 4-chlorophenylmagnesium bromide to 1-benzyl-4-piperidone. However, this route presents a severe scale-up liability: the subsequent debenzylation via palladium-catalyzed hydrogenation frequently causes unwanted reductive dechlorination of the 4-chlorophenyl moiety. While alternative debenzylation reagents like 1-chloroethyl chloroformate (ACE-Cl) bypass this issue, they are cost-prohibitive at scale and generate toxic chloroethane gas.

To achieve a highly scalable, robust, and cost-effective process, this protocol utilizes N-Boc-4-piperidone as the starting material[4]. This strategic shift entirely eliminates the need for hydrogenation. Instead, the Boc group is cleaved via simple acidolysis, which simultaneously precipitates the final product as a highly pure hydrochloride salt.

Reaction Pathway & Mechanism

SynthesisPathway NBoc N-Boc-4-piperidone (Starting Material) Intermediate N-Boc-4-(4-chlorophenyl)piperidin-4-ol (Intermediate) NBoc->Intermediate Nucleophilic Addition Grignard 4-Chlorophenylmagnesium bromide (THF, 0-5°C) Grignard->Intermediate Grignard Reagent Product 4-(4-chlorophenyl)piperidin-4-ol HCl (Final Product) Intermediate->Product Acidolysis Byproducts CO2 + Isobutylene (Off-gassing) Intermediate->Byproducts Cleavage Acid HCl in Isopropanol (Deprotection Reagent) Acid->Product Reagent

Figure 1: Two-step scalable synthesis of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride.

Critical Process Parameters (CPPs) & Causality

To ensure high yield and purity during scale-up, the following mechanistic principles must dictate the experimental conditions:

  • Temperature Control During Grignard Addition (0–5 °C): Grignard reagents are inherently strong bases. If the addition to N-Boc-4-piperidone occurs at elevated temperatures, acid-base deprotonation of the α-carbon (enolization) outcompetes the desired nucleophilic addition to the carbonyl. Strict thermal control suppresses enolization, maximizing the addition yield.

  • Aqueous Quench Strategy: Saturated aqueous ammonium chloride (NH₄Cl) is strictly utilized for the reaction quench[4]. Using a strong mineral acid to quench the Grignard reaction would cause premature, uncontrolled cleavage of the Boc protecting group, resulting in water-soluble intermediates that would be lost in the aqueous waste stream.

  • Solvent Selection for Acidolysis: Isopropanol (IPA) is chosen for the deprotection step because it provides extreme differential solubility. The N-Boc intermediate is highly soluble in IPA, whereas the deprotected hydrochloride salt is practically insoluble. As the salt forms, it immediately crashes out of solution, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration without chromatography.

Experimental Protocol (1 kg Pilot Scale)

Step 1: Nucleophilic Addition (Synthesis of Intermediate)

This step establishes the tertiary alcohol and the para-chlorophenyl linkage.

  • Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with N-Boc-4-piperidone (1.0 kg, 5.02 mol)[4] and anhydrous Tetrahydrofuran (THF) (5.0 L).

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Addition: Via an addition funnel, introduce 4-chlorophenylmagnesium bromide (1.0 M in THF, 6.0 L, 6.0 mol)[5] dropwise over 2.5 hours.

    • Self-Validating Control: Monitor the internal temperature probe. Adjust the drip rate to ensure the temperature never exceeds 10 °C.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4 hours[4].

  • Quench & Extraction: Cool the mixture back to 5 °C and slowly quench with saturated aqueous NH₄Cl (5.0 L)[4]. Extract the aqueous layer with Ethyl Acetate (3.0 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-4-(4-chlorophenyl)piperidin-4-ol as a viscous oil/semi-solid.

Step 2: One-Pot Deprotection and Salt Formation

This step removes the Boc group and isolates the API intermediate.

  • Dissolution: Transfer the crude intermediate (~1.5 kg) into a clean 20 L reactor equipped with a gas scrubber. Dissolve the intermediate in Isopropanol (6.0 L).

  • Acidolysis: At 20 °C, slowly add 5 N HCl in Isopropanol (3.0 L).

  • Thermal Maturation: Heat the reactor to 40 °C for 2 hours.

    • Self-Validating Control: The cleavage of the Boc group generates equimolar amounts of carbon dioxide and isobutylene gas. The reaction progress is visually self-validating; the complete cessation of gas bubbling indicates that deprotection is 100% complete.

  • Crystallization: Cool the reactor to 0 °C at a rate of 10 °C/hour to maximize crystal growth. The product will precipitate as a dense white crystalline mass.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold Isopropanol (2 x 1.0 L) to remove highly soluble organic impurities. Dry the solid under vacuum at 50 °C for 12 hours.

Quantitative Data Summary

The following table summarizes the expected scale-up metrics based on the optimized protocol.

ParameterTarget SpecificationIn-Process Control / Analytical Method
Step 1 Yield 85 – 90%Gravimetric Mass Balance
Step 2 Yield 92 – 95%Gravimetric Mass Balance
Overall Yield ~ 80%Gravimetric Mass Balance
Chemical Purity ≥ 99.0%HPLC (Area %)
Appearance White to off-white solidVisual Inspection[2]

References[3] US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnS_PRJ7GGwyGRmqYBvkDD5gXTEUlsGilMPNb01BHOFbFBQWxnFNbyN7zfxzSUkU_IsE1H1bJIw2WjsNlyq00iXevz5qT2V3jvaQBj6g6rxx0rYAlPpj-x9uip3tpBHXE9ipVlROrxN51n[2] 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki - GuideChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvOaFMcqfMXH2pd2jyH60CG6J2ZJcfL_3ZpM8N4mbXkYY8OTGirRQcMXdqx3jj4Z8cuOc8sLCqZvLj0xtTNKWMGErs2xvPvErJ8EWNyQXZLY90NJ6U20cVO7keXiRIFOwGj_P9Di2ndDN9II29Nq37HpQMDBdsfoikS6DoKLUFPyfg5bmupEyQoCz2jsRk[4] WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgxOKJsD-mFEA0uM0tlPPyfbtlFL-4GMuiMU9tE7GFZlhEoJ394lCjScuLwB0bh0mp0xLwZY6T6VAzWVf3GFoNr54Bg6mCJ_2NnasPcUyts7j4A6g5nZryN3SPA7bBGillIAg5yzsWP93iSm8mg==[5] Chemical No. | PDF | Science & Mathematics - Scribd. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOCrKCNJBfTsPJ6_Es_vgJ2ojNyJZEqichrUW_DOOdW1MG3cHghAFHmY1MXfuduzbyJ_tinH7lk97u8kIAc79FF4YMyNMqzxrK3dDIm2YNFzopp4eAEg_gO1amMItBgaNFateSFwDfIAtcA==[1] 4-(4-Chlorophenyl)piperidin-4-ol synthesis - ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXl9E-zrwtDbR-aO0Wb8Kw4fF8hzB9fvBJ7HQIX4RlN-Bz-MKMrojwRGM3KQBqEw22LURlIi3J-2s870-qAiClpvcO7WCEPi1FFt1oyLzO45F9lkVRI_ZZi9vDhpq2uQjkOWSSMVXPRlX7zUTKqT-ArY46pDzIBBUX-pqCaP6-rMMVmOF

Sources

Application Note: Synthesis and Optimization of Haloperidol Analogs via N-Alkylation of 4-(4-Chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) is a highly versatile, structurally rigid secondary amine utilized as a primary building block in the synthesis of butyrophenone antipsychotics (e.g., haloperidol) and fluorescent sigma receptor probes[1]. As a white to creamy-white crystalline powder with a melting point of 137–140 °C[2], it serves as the nucleophilic core for generating diverse neuropharmacological analogs.

This application note provides a comprehensive, self-validating protocol for the preparation of haloperidol analogs via the base-promoted N-alkylation of 4-(4-chlorophenyl)piperidin-4-ol. By detailing the mechanistic causality behind solvent, base, and catalyst selection, this guide empowers drug development professionals to optimize yields and ensure high-purity isolation.

Mechanistic Rationale & Reaction Design

The synthesis of haloperidol analogs relies on a bimolecular nucleophilic substitution (SN2) reaction. The piperidine nitrogen of 4-(4-chlorophenyl)piperidin-4-ol acts as the nucleophile, attacking an electrophilic alkyl halide (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one).

Causality Behind Experimental Choices:
  • Chemoselectivity : The starting material contains both a secondary amine and a tertiary alcohol. The tertiary hydroxyl group at the 4-position is highly sterically hindered and significantly less nucleophilic than the secondary amine. Consequently, N-alkylation proceeds exclusively without the need for O-protection under mild basic conditions.

  • Finkelstein Catalysis (KI) : Alkyl chlorides are cost-effective but possess poor leaving-group kinetics. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide, drastically reducing reaction time and thermal degradation.

  • Base Selection (K2CO3) : A mild, insoluble inorganic base like potassium carbonate is preferred over strong bases (e.g., NaH)[3]. K2CO3 efficiently scavenges the generated HCl/HI byproducts without triggering unwanted E2 elimination of the alkyl halide.

  • Solvent Dynamics (DMF) : Polar aprotic solvents like N,N-Dimethylformamide (DMF) accelerate SN2 reactions by solvating the potassium cation while leaving the nucleophilic amine and the iodide anion relatively unsolvated and highly reactive.

Mechanism RCl Alkyl Chloride (Poor Electrophile) RI Alkyl Iodide (Strong Electrophile) RCl->RI KI Exchange Product Haloperidol Analog (Target) RI->Product SN2 Attack (-I⁻) Amine 4-(4-chlorophenyl) piperidin-4-ol Amine->Product Base K2CO3 (Acid Scavenger) Product->Base HI Neutralization

Mechanistic pathway of the Finkelstein-catalyzed SN2 N-alkylation.

Optimization of Reaction Parameters

To demonstrate the impact of the mechanistic variables discussed above, the following quantitative data summarizes the optimization of the N-alkylation reaction. The inclusion of KI and the use of DMF provide the optimal thermodynamic environment for high-yield conversion.

SolventBaseCatalystTemperature (°C)Time (h)Isolated Yield (%)
TolueneTriethylamine (TEA)None1102445
MIBKK2CO3None901862
DMFK2CO3None901278
DMF K2CO3 KI (0.1 eq) 90 6 94

Table 1: Comparative optimization data for the N-alkylation of 4-(4-chlorophenyl)piperidin-4-ol.

Experimental Workflow

Workflow Step1 Precursor Preparation Amine + Alkyl Halide Step2 Finkelstein Exchange KI Catalyst Addition Step1->Step2 Step3 N-Alkylation K2CO3, DMF, 90°C Step2->Step3 Step4 Reaction Monitoring LC-MS / TLC Validation Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Workup Extraction & Washing Step4->Step5 Complete Step6 Purification Silica Chromatography Step5->Step6

Experimental workflow for synthesizing haloperidol analogs with self-validating checkpoints.

Self-Validating Protocol: General Procedure for N-Alkylation

This protocol is designed as a self-validating system. Key checkpoints are embedded within the methodology to ensure the researcher can verify the success of each phase before proceeding.

Reagents Required:
  • 4-(4-chlorophenyl)piperidin-4-ol (1.0 equivalent)

  • Alkyl Halide (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one) (1.1 equivalents)

  • Potassium Carbonate (K2CO3, anhydrous, 325 mesh) (2.5 equivalents)

  • Potassium Iodide (KI) (0.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL per gram of amine)

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) and anhydrous DMF. Stir until a clear solution is achieved.

  • Add anhydrous K2CO3 (2.5 eq) and KI (0.1 eq). The suspension will become heterogeneous.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Validation Checkpoint: The reaction mixture should remain a stirrable suspension. Clumping indicates moisture contamination in the K2CO3.

Step 2: Thermal Activation & Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere.

  • Stir vigorously for 6 hours.

  • Validation Checkpoint (TLC/LC-MS): After 4 hours, pull a 50 µL aliquot, dilute with 1 mL Ethyl Acetate, and wash with 1 mL water. Spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in DCM). The starting amine will stain positive (purple/pink) with Ninhydrin, whereas the tertiary amine product will not stain but will be highly UV-active (254 nm). LC-MS should show the disappearance of the m/z 212[M+H]+ peak[2].

Step 3: Aqueous Workup

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into ice-cold distilled water (30 mL per gram of starting material).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Critical Wash: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL).

  • Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer, preventing co-elution during chromatography.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Validation Checkpoint: The crude residue should be a viscous oil or semi-solid. A strong amine odor indicates unreacted starting material or residual DMF.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Dichloromethane to 90:10 Dichloromethane:Methanol. (Note: Adding 0.1% Triethylamine to the eluent prevents streaking of the basic amine on the acidic silica).

  • Pool the pure fractions and evaporate to yield the haloperidol analog.

Analytical Characterization

To confirm the structural integrity of the synthesized haloperidol analogs, researchers should expect the following analytical markers:

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ will correspond to the exact mass of the specific analog. The isotopic pattern will clearly display a 3:1 ratio for the [M+H]+ and [M+H+2]+ peaks, confirming the retention of the singular chlorine atom from the 4-(4-chlorophenyl) moiety.

  • 1H NMR (CDCl3, 400 MHz):

    • The characteristic aromatic protons of the para-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) around δ 7.2 - 7.4 ppm.

    • The piperidine ring protons will shift downfield compared to the starting material, particularly the equatorial protons adjacent to the newly alkylated nitrogen, confirming successful N-alkylation rather than O-alkylation.

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki". GuideChem Encyclopedia.
  • ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7". ChemicalBook Database.
  • Google Patents. "Application No. AU 2002352772 B2". Millennium Pharmaceuticals, Inc.; Kyowa Hakko Kogyo Co., Ltd.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (CAS: 39512-49-7). This rigid, highly polar molecule is a critical pharmaceutical intermediate, most notably utilized in the synthesis of neuroleptics like haloperidol and antidiarrheals like loperamide[1].

Synthesizing this compound presents several unique mechanistic challenges[2], including competitive enolization during carbon-carbon bond formation, catalyst poisoning during deprotection, and severe hygroscopicity during salt formation. This guide will walk you through the causality behind these issues and provide self-validating protocols to maximize your yield.

SynthesisWorkflow A 4-Bromochlorobenzene + Mg Turnings B 4-Chlorophenylmagnesium Bromide A->B THF, Reflux D 1-Benzyl-4-(4-chlorophenyl) piperidin-4-ol B->D Addition C 1-Benzyl-4-piperidone (Electrophile) C->D -20°C E Pd/C, H2 Gas (Debenzylation) D->E Acidic Media F 4-(4-Chlorophenyl) piperidin-4-ol E->F Filtration G Anhydrous HCl in IPA (Salt Formation) F->G Dissolution H Target Product: Hydrochloride Salt G->H Crystallization

Fig 1: Step-by-step synthesis workflow for 4-(4-chlorophenyl)piperidin-4-ol hydrochloride.

Section 1: Grignard Addition & C-C Bond Formation

FAQ: Why am I recovering unreacted 1-benzyl-4-piperidone despite using an excess of Grignard reagent?

Answer: This is a classic issue of enolization outcompeting nucleophilic addition. 4-Piperidone derivatives are highly prone to enolization by basic Grignard reagents. Causality: The Grignard reagent acts as a base rather than a nucleophile, abstracting an alpha-proton from the piperidone to form a magnesium enolate. Upon aqueous workup, this enolate simply protonates and reverts to the starting ketone. Furthermore, Grignard reagents are highly sensitive to trace moisture, which rapidly quenches the carbanion to form benzene derivatives[3].

To resolve this, you must suppress the basicity of the Grignard reagent while enhancing its nucleophilicity.

Quantitative Yield Optimization
Reaction ConditionGrignard EquivalentsTemperaturePrimary ByproductObserved Yield
Standard Addition1.1 eq0 °CRecovered Ketone45%
Excess Reagent2.0 eq0 °CWurtz Coupling55%
Cryogenic Control1.2 eq-40 °CTrace Ketone72%
CeCl3 Additive 1.2 eq -20 °C None >88%
Protocol 1: Optimized Grignard Addition (Imamoto Modification)

Mechanistic Rationale: By pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl3), the carbonyl carbon becomes highly electrophilic. The organocerium intermediate formed is highly nucleophilic but strictly non-basic, completely shutting down the enolization pathway.

  • Activation: Dry CeCl3 under high vacuum (< 0.1 Torr) at 140 °C for 2 hours.

  • Suspension: Suspend the anhydrous CeCl3 in anhydrous THF and stir vigorously for 2 hours at room temperature to ensure a uniform slurry.

  • Transmetalation: Cool the suspension to -20 °C and add 4-chlorophenylmagnesium bromide (1.2 eq) dropwise. Stir for 1.5 hours.

  • Addition: Add 1-benzyl-4-piperidone (1.0 eq) dissolved in anhydrous THF over 30 minutes, maintaining the internal temperature at -20 °C.

  • Validation Checkpoint: The reaction is self-validating via TLC (Hexane:EtOAc 7:3). Quench a 0.1 mL aliquot in saturated NH4Cl. Complete disappearance of the ketone (Rf ~0.6) and the appearance of the tertiary alcohol (Rf ~0.3) confirms successful addition.

Section 2: Deprotection (Debenzylation) Dynamics

FAQ: My catalytic hydrogenation (Pd/C) is stalling, resulting in incomplete debenzylation. How can I drive this to completion?

Answer: Your reaction is suffering from catalyst poisoning. Causality: The basic secondary amine formed upon the cleavage of the benzyl group coordinates strongly with the palladium catalyst, drastically reducing its turnover frequency. Additionally, trace halogen impurities from the Grignard step can poison the Pd/C surface.

Protocol 2: Acid-Promoted Catalytic Hydrogenation

Mechanistic Rationale: Performing the hydrogenation under slightly acidic conditions protonates the piperidine nitrogen, preventing it from coordinating with the palladium catalyst[4].

  • Preparation: Dissolve 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol in methanol.

  • Acidification: Add 1.1 equivalents of glacial acetic acid to the solution.

  • Catalyst Loading: Add 10% Pd/C (10% w/w relative to the substrate) carefully under an inert atmosphere.

  • Reaction: Purge the reactor with N2, followed by H2. Pressurize the vessel to 50 psi and stir continuously at 25 °C[4].

  • Validation Checkpoint: The system is self-validating through pressure monitoring. The reaction is complete when the pressure gauge stabilizes and hydrogen uptake ceases entirely (typically 12-24 hours).

Section 3: Hydrochloride Salt Formation & Isolation

FAQ: The final hydrochloride salt precipitates as a sticky gum rather than a crystalline powder. What is going wrong?

Answer: This is caused by moisture entrapment and solvent incompatibility. Causality: The free base of 4-(4-chlorophenyl)piperidin-4-ol exhibits significant polarity and structural rigidity[2]. If aqueous HCl is used, the introduced water hydrogen-bonds strongly with the piperidinol hydroxyl group, causing the product to "oil out" as a sticky gum rather than forming a clean crystal lattice.

TroubleshootingLogic Start Low Overall Yield Q1 Unreacted Piperidone Recovered? Start->Q1 A1 Enolization Issue: Add CeCl3 or Lower Temp Q1->A1 Yes Q2 Incomplete Debenzylation? Q1->Q2 No A2 Catalyst Poisoning: Protonate Amine with Acid Q2->A2 Yes Q3 Gummy Salt Formation? Q2->Q3 No A3 Moisture Contamination: Use Anhydrous HCl/IPA Q3->A3 Yes

Fig 2: Diagnostic logic tree for identifying and resolving common synthesis yield bottlenecks.

Protocol 3: Anhydrous Hydrochloride Salt Formation

Mechanistic Rationale: Utilizing strictly anhydrous conditions forces the rapid and clean crystallization of the salt by eliminating competing hydrogen-bond donors.

  • Dissolution: Dissolve the thoroughly dried free base in anhydrous isopropanol (IPA) at 40 °C.

  • Titration: Slowly bubble anhydrous HCl gas into the solution, or add a pre-titrated anhydrous HCl/IPA solution dropwise until the pH reaches 2-3.

  • Crystallization: Cool the mixture to 0 °C at a controlled rate of 5 °C/hour to promote ordered crystal growth.

  • Validation Checkpoint: A sudden "cloud point" followed by the precipitation of a white to creamy-white crystalline powder[2] indicates successful and pure salt formation. Filter and wash with cold, anhydrous diethyl ether.

References

  • Title: Cas 53179-11-6, Loperamide Source: LookChem URL: [Link]

  • Title: Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol Source: University of Delaware URL: [Link]

Sources

Technical Support Center: Crystallization of 4-(4-chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).

I. Introduction to Crystallization of 4-(4-chlorophenyl)piperidin-4-ol Hydrochloride

4-(4-chlorophenyl)piperidin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt is often the preferred form for formulation due to improved solubility and stability. However, achieving a crystalline solid with the desired physical properties (e.g., crystal habit, particle size distribution, and polymorphic form) can be challenging.[3] This guide provides practical, experience-based advice to overcome common crystallization hurdles.

The crystalline form of an API is a critical quality attribute as it can significantly impact its stability, solubility, and bioavailability.[] Therefore, robust control over the crystallization process is essential to ensure consistent product quality and therapeutic efficacy.[5]

II. Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride and provides actionable solutions.

Issue 1: Oiling Out or Formation of an Amorphous Solid

Symptoms: Instead of forming a crystalline solid, the product separates as a viscous liquid (oiling out) or a non-crystalline, amorphous solid upon cooling or addition of an anti-solvent.

Root Causes & Mechanistic Explanation:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate a level of supersaturation that is too high, leading to liquid-liquid phase separation (oiling out) before nucleation can occur.[6]

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth, promoting the formation of an amorphous phase.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for crystallization, leading to a situation where the compound has high solubility even at lower temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Detailed Remediation Steps:

  • Control Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow sufficient time for nucleation and crystal growth. A gradual cooling profile (e.g., 10-20°C per hour) is recommended.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution at a controlled rate while monitoring for turbidity.

  • Solvent System Optimization:

    • Increase Solvent Volume: A more dilute solution can help to avoid excessively high supersaturation.

    • Solvent Screening: Experiment with different solvent/anti-solvent systems. Polar protic solvents like isopropanol or ethanol are often good choices for hydrochloride salts.[7]

  • Seeding:

    • Introduce a small amount of seed crystals of the desired polymorphic form at a point of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier.[]

  • Purification:

    • If impurities are suspected, purify the material before crystallization. This can be achieved by techniques such as column chromatography or by washing the crude product with a suitable solvent in which the impurities are soluble but the desired compound is not.[7]

Issue 2: Poor Yield

Symptoms: The amount of crystalline product recovered is significantly lower than the theoretical yield.

Root Causes & Mechanistic Explanation:

  • High Solubility in Mother Liquor: The product may have significant solubility in the final solvent mixture, leading to losses during filtration.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a substantial amount of product dissolved in the solution.

  • Formation of Solvates: The API might form a solvate with the crystallization solvent, which can alter its solubility profile.

Troubleshooting Steps:

  • Optimize Anti-solvent Ratio: Gradually increase the proportion of the anti-solvent to decrease the solubility of the product in the mother liquor.

  • Lower Crystallization Temperature: Cooling the slurry to a lower temperature (e.g., 0-5°C) before filtration can further reduce solubility and improve yield.

  • Increase Crystallization Time: Allow for a longer holding time at the final crystallization temperature to ensure the system reaches equilibrium.

  • Solvent Selection: Choose a solvent system where the product has a steep solubility curve—high solubility at elevated temperatures and low solubility at room temperature or below.

Issue 3: Inconsistent Crystal Form (Polymorphism)

Symptoms: Different batches of the product exhibit different physical properties (e.g., melting point, solubility) and show different X-ray powder diffraction (XRPD) patterns.

Root Causes & Mechanistic Explanation:

  • Polymorphism: The compound can exist in multiple crystalline forms (polymorphs), each with its own unique crystal lattice and physicochemical properties.[8] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.[]

  • Process Variability: Inconsistent control over crystallization parameters such as temperature, cooling rate, agitation, and solvent composition can lead to the formation of different polymorphs.[3]

Troubleshooting and Control Strategy:

Caption: Strategy for controlling polymorphism.

Detailed Remediation Steps:

  • Polymorph Screening: Conduct a comprehensive polymorph screen by crystallizing the compound under a wide range of conditions (different solvents, temperatures, and cooling rates) to identify all accessible polymorphic forms.[8]

  • Characterization: Thoroughly characterize each polymorph using techniques like:

    • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.[9]

    • Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal phase transitions between polymorphs.[10][11]

    • Thermogravimetric Analysis (TGA): Identifies the presence of solvates or hydrates.[8]

  • Identify the Thermodynamically Stable Form: The most stable polymorph is generally the desired form for development due to its lower tendency to convert to other forms over time. Slurry experiments at different temperatures can help identify the stable form.[8]

  • Controlled Crystallization: Once the desired polymorph is identified, develop a robust crystallization process that consistently produces that form. This typically involves:

    • Seeding: Using seed crystals of the desired polymorph is a powerful method to control the final crystal form.[]

    • Precise Control of Process Parameters: Maintain tight control over temperature, cooling rate, and anti-solvent addition to ensure reproducibility.

Table 1: Analytical Techniques for Crystal Form Characterization

TechniqueInformation ProvidedReference
X-ray Powder Diffraction (XRPD)Crystalline structure identification and quantification of polymorphs.[10][12]link
Differential Scanning Calorimetry (DSC)Melting point, crystallization temperature, and other thermal properties.[10]link
Thermogravimetric Analysis (TGA)Solvent/water content and thermal stability.[8]link
Infrared (IR) and Raman SpectroscopyDifferences in molecular vibrations between polymorphs.[13]link

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride?

A1: Based on the polarity of the molecule and its hydrochloride salt form, a good starting point would be a polar protic solvent like ethanol or isopropanol, with a less polar solvent like ethyl acetate or diethyl ether as an anti-solvent.[7] The free base of 4-(4-chlorophenyl)piperidin-4-ol has modest solubility in polar organic solvents like ethanol and methanol.[14] The hydrochloride salt is expected to have good solubility in these solvents at elevated temperatures.

Q2: How can I improve the filtration characteristics of my crystalline product?

A2: Poor filtration is often due to very small particle size or an unfavorable crystal habit (e.g., needles). To improve this:

  • Reduce the rate of crystallization: Slower cooling or anti-solvent addition can lead to larger crystals.

  • Agitation: Control the agitation rate to influence crystal size and shape.

  • Temperature Cycling: In some cases, cycling the temperature of the slurry (Ostwald ripening) can lead to the growth of larger crystals at the expense of smaller ones.

Q3: My product appears to be a hydrate. How can I confirm this and what should I do?

A3: The formation of hydrates is common for hydrochloride salts.[15]

  • Confirmation: Use TGA to look for weight loss corresponding to water. Variable humidity XRPD can also show changes in the crystal structure with varying humidity levels.[16]

  • Control: If an anhydrous form is desired, try crystallizing from anhydrous solvents under a dry atmosphere (e.g., nitrogen). If the hydrate is the stable form under ambient conditions, it may be the preferred form for development.

Q4: Can I use co-crystals to improve the properties of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride?

A4: Co-crystallization is a technique that can be used to modify the physicochemical properties of an API, including its hydrochloride salt.[17][18] By co-crystallizing with a suitable guest molecule (co-former), it may be possible to improve properties such as solubility, stability, and dissolution rate.[15]

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolve the crude 4-(4-chlorophenyl)piperidin-4-ol hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • If the solution is colored, treat it with activated charcoal and filter hot.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further, cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Seeding Technique
  • Prepare a saturated solution of the compound at a specific temperature.

  • Cool the solution slightly to achieve a state of mild supersaturation.

  • Add a small quantity (typically 0.1-1% by weight) of finely ground seed crystals of the desired polymorph.

  • Continue the cooling profile as planned. The seed crystals will act as nucleation sites, promoting the growth of the desired crystal form.[]

V. References

  • Labinsights. (2023, May 8). Crystallinity Determination for API Development.

  • Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.

  • Patel, R. B., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH.

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.

  • BOC Sciences. (2025, September 12). Crystallization of APIs: Methods and Challenges.

  • Cooper, V. B., Pearce, G. E., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed.

  • Benchchem. Technical Support Center: Polymorphism in Cathinone Hydrochloride Salts.

  • Rigaku. How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API.

  • GuideChem. 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.

  • Hamill, N. (2013). Why are Solid Forms Still Causing Headaches? Almac.

  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.

  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development.

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

  • University of Southampton. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton.

  • FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.

  • Google Patents. 9e-15-(2-pyrrolidin-1-yl-ethoxy)-7,12,25-trioxa-19,21,24-triaza.

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.

  • Manasa Life Sciences. 4-(4-Chlorophenyl)piperidin-4-ol.

  • GuideChem. (2024, January 16). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.

  • American Pharmaceutical Review. (2012, October 3). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry.

  • International Scientific Organization. Fabrication and evaluation of Lercanidipine hydrochloride solid dispersions to improve its solubility and stability.

  • BIA. Crystallisation in pharmaceutical processes.

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

  • Benchchem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.

  • Taylor & Francis Online. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in analyzing basic, polar compounds like 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (CPPO)—a critical intermediate and known metabolite of haloperidol[1]. Because CPPO contains a secondary piperidine amine (pKa ~9.5) and is supplied as a hydrochloride salt, it is highly susceptible to secondary interactions with silica-based stationary phases.

This guide provides self-validating protocols and mechanistic troubleshooting to optimize your mobile phase, ensuring robust, reproducible, and high-efficiency separations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does CPPO exhibit severe, asymmetric peak tailing on standard C18 columns, and how does mobile phase pH resolve this? Causality & Mechanism: Peak tailing for basic amines is primarily driven by ion-exchange interactions between the protonated amine ( NH2+​ ) of the piperidine ring and ionized residual silanols ( SiO− ) on the silica support. At a mid-range pH (e.g., pH 5–7), the silanols (pKa ~4.0) are fully ionized, creating a strong electrostatic attraction that disrupts the standard partitioning mechanism, as detailed in [2]. The Fix: Suppress silanol ionization by lowering the mobile phase pH to 2.5–3.0. At this pH, silanols are protonated and neutral ( SiOH ), eliminating the secondary ion-exchange interaction[2]. The CPPO amine remains fully protonated, ensuring a single, stable ionization state. We recommend using 0.1% Phosphoric acid or a low-pH citrate/phosphate buffer, which has been shown to optimize separation for polar basic compounds[3].

Q2: How do I transition my UV-based purity assay to an LC-MS compatible method without losing retention or peak shape? Causality & Mechanism: Traditional low-pH UV methods rely on non-volatile additives like phosphoric acid or phosphate buffers, which will precipitate in the MS source and severely suppress electrospray ionization[4]. The Fix: Substitute phosphoric acid with a volatile alternative. Formic acid (0.1% v/v) is the industry standard for LC-MS of basic compounds, supported by [5]. It provides a pH of ~2.7, which is sufficient to mitigate silanol activity while providing excellent protonation for positive-ion electrospray ionization (ESI+). If retention drops significantly, consider switching to a mixed-mode stationary phase[6].

Q3: My retention times are drifting, and occasionally I see split peaks. Could the hydrochloride salt form be responsible? Causality & Mechanism: Yes. When injecting a hydrochloride salt into a weakly buffered mobile phase, the dissociated chloride ions ( Cl− ) can cause localized pH disturbances or act as a weak ion-pairing agent in the injection band[6]. If the mobile phase lacks sufficient buffering capacity, the analyte may partition into two different micro-environments during the run, causing split peaks or retention drift. The Fix: Establish a self-validating buffer system. Ensure your aqueous mobile phase has a minimum buffer concentration of 10–25 mM to override the localized effects of the injected counter-ion, a principle highlighted by [4].

Part 2: Quantitative Data & Optimization Matrix

To facilitate rapid method development, the following table summarizes the causal effects of various mobile phase modifiers on CPPO chromatography.

Mobile Phase AdditiveConcentrationResulting pHDetector CompatibilityChromatographic Effect on CPPO
Phosphoric Acid 0.1% v/v~2.1UV (Low baseline noise)Excellent peak shape; neutralizes silanols; non-volatile (Not for MS)[5].
Formic Acid 0.1% v/v~2.7UV / LC-MSGood peak shape; provides protons for ESI+; slightly weaker retention than TFA[5].
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v~2.0UV / LC-MS (with caution)Superior peak shape; acts as a weak ion-pairing agent increasing retention; can suppress MS signal[7].
Ammonium Formate 10 - 20 mM~3.0 (adjusted)UV / LC-MSStabilizes retention against Cl− counter-ion effects; provides robust buffering capacity[6].
Phosphate Buffer 20 mM2.5UV onlyHigh buffer capacity; pH 2.5 minimizes tailing and ensures robust method reproducibility[3].
Part 3: Step-by-Step Experimental Protocol

Self-Validating Workflow: Mobile Phase Screening for CPPO This protocol is designed to be self-validating; if system suitability criteria are not met at Step 4, the logic branches to corrective actions.

  • Step 1: Aqueous Phase Preparation (Solvent A)

    • Prepare 10 mM Ammonium Formate in LC-MS grade water.

    • Adjust to pH 2.8 using pure Formic Acid.

    • Causality: This pH is >2 units below the pKa of CPPO, ensuring 100% protonation, while maintaining volatility and neutralizing silica support[2].

  • Step 2: Organic Phase Preparation (Solvent B)

    • Use 100% LC-MS grade Acetonitrile (MeCN).

    • Causality: MeCN provides lower backpressure and better elution strength for the hydrophobic chlorophenyl moiety compared to methanol[7].

  • Step 3: Column Equilibration & Blank Injection

    • Install a modern, end-capped C18 or Polar-Embedded column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Equilibrate at 5% B for 10 column volumes.

    • Self-Validation: Inject a blank (diluent). The baseline must remain stable with no ghost peaks >0.1% of the expected target area.

  • Step 4: Gradient Elution & System Suitability

    • Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

    • Inject 1 µL of CPPO standard (0.1 mg/mL in 90:10 Water:MeCN).

    • Self-Validation Criteria:

      • Retention Factor ( k′ ): Must be > 2.0. (If < 2.0, decrease initial %B or switch to a mixed-mode column[6]).

      • Asymmetry Factor ( As​ ): Must be 0.9 – 1.5. (If > 1.5, verify pH < 3.0 or suspect column voiding[2]).

Part 4: Diagnostic Workflows

The following diagram maps the troubleshooting logic for resolving poor peak shape and retention issues when analyzing basic hydrochloride salts like CPPO.

HPLC_Troubleshooting Start Analyze CPPO Chromatogram: Peak Shape & Retention Tailing Issue 1: Severe Peak Tailing (As > 1.5) Start->Tailing Retention Issue 2: Poor Retention (k' < 2.0) Start->Retention CheckPH Check Mobile Phase pH Is pH > 4.0? Tailing->CheckPH BufferCap Check Buffer Capacity Is Buffer < 10 mM? Retention->BufferCap LowPH Adjust to pH 2.5 - 3.0 (Protonates Silanols to SiOH) CheckPH->LowPH Yes (Ion-Exchange Active) Endcap Silanols inactive. Use highly end-capped C18 CheckPH->Endcap No (Column Chemistry Issue) IncreaseBuffer Increase to 20 mM Buffer (Overrides Cl- counter-ion) BufferCap->IncreaseBuffer Yes (Salt Disruption) MixedMode Switch to Mixed-Mode (Reversed-Phase / Cation-Exchange) BufferCap->MixedMode No (Analyte too polar)

Diagnostic logic for troubleshooting peak tailing and retention loss in basic hydrochloride salts.

References
  • SIELC Technologies. "Separation of 4-(4-Chlorophenyl)-4-piperidinol on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Library. URL:[Link]

  • Petrovska-Dimitrievska, G., et al. "Impact of mobile phase composition on reverse-phase separation of polar basic compounds." Macedonian Pharmaceutical Bulletin. URL: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. URL:[Link]

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho Technical Articles. URL:[Link]

  • SIELC Technologies. "HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography." URL:[Link]

  • Inxight Drugs. "4-(4-CHLOROPHENYL)-4-PIPERIDINOL." NCATS. URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(4-chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (CAS 57808-66-9 / Free base CAS 39512-49-7). As a critical intermediate in the synthesis of psychoactive substances and analgesics (such as haloperidol and loperamide), its unique molecular architecture presents significant solubility hurdles in both aqueous assays and organic synthesis workflows[1].

This center provides root-cause analyses, scenario-based troubleshooting, and self-validating experimental protocols to help you overcome these bottlenecks.

Part 1: Physicochemical Profiling & Root Cause Analysis

To solve a solubility issue, we must first understand the thermodynamic barriers of the molecule. 4-(4-chlorophenyl)piperidin-4-ol hydrochloride possesses a dichotomous structure:

  • The Hydrophilic Head : The piperidinium hydrochloride salt and the tertiary hydroxyl group provide strong polarity and hydrogen-bonding potential[1].

  • The Lipophilic Tail : The rigid para-chlorophenyl moiety imparts extreme hydrophobicity and structural rigidity, driving a high crystal lattice energy that resists solvation[2].

Because the thermodynamic penalty of breaking this crystal lattice often outweighs the solvation energy provided by the protonated amine, the compound exhibits limited solubility in water and non-polar organics, requiring strategic interventions like co-solvents, pH adjustments, or molecular encapsulation[3].

Quantitative Solubility Data Summary
Solvent / SystemSolubility ProfileMechanistic Rationale
Deionized Water (pH ~6) Low (< 1 mg/mL)The high crystal lattice energy of the lipophilic para-chlorophenyl moiety overrides the hydration of the protonated amine[2].
Acidic Aqueous (pH < 4) ModerateFull protonation of the piperidine nitrogen (pKa ~11.2) maximizes ionic solvation[3].
DMSO / DMF High (> 50 mg/mL)Polar aprotic solvents efficiently disrupt the crystal lattice and solvate the organic framework[3].
Hexane / Toluene Very LowNon-polar solvents cannot solvate the polar hydroxyl group or the ionic hydrochloride salt[3].
Aqueous HP-β-CD (10% w/v) HighThe hydrophobic chlorophenyl ring is encapsulated within the cyclodextrin cavity, masking it from water[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride salt form still exhibit poor aqueous solubility? A: While salt formation generally improves aqueous solubility by ionizing the basic nitrogen, the 4-(4-chlorophenyl)piperidin-4-ol molecule contains a rigid, highly lipophilic para-chlorophenyl moiety[1]. This bulky hydrophobic group drives a high crystal lattice energy. The energy required to break this lattice is greater than the energy released upon hydration of the salt, resulting in poor overall aqueous solubility[2].

Q2: How does pH affect the solubility of this intermediate in aqueous buffers? A: The solubility is highly pH-dependent. Below its pKa (~11.2), the piperidine nitrogen is protonated, maximizing its aqueous solubility. However, in basic conditions (pH > pKa), the compound reverts to its neutral free base form, which is virtually insoluble in water but highly soluble in non-polar organic solvents[3].

Q3: Can I use heating to force the compound into an aqueous solution for biological assays? A: Heating will temporarily increase kinetic solubility by providing the thermal energy needed to disrupt the crystal lattice. However, upon cooling to physiological temperatures (37°C) or room temperature, the solution will become supersaturated, leading to rapid and unpredictable precipitation. Thermodynamic stabilization (e.g., via cyclodextrin complexation) is required[2].

Part 3: Troubleshooting Guide

TroubleshootingMatrix Start Solubility Issue: 4-(4-chlorophenyl)piperidin-4-ol HCl Env Determine Target Environment Start->Env Aq Aqueous Media (Assays / Bio-testing) Env->Aq Org Organic Media (Chemical Synthesis) Env->Org Precip Precipitation upon buffer dilution? Aq->Precip Salt Insoluble HCl Salt? Org->Salt Cyclo HP-β-CD Complexation (Hydrophobic Shielding) Precip->Cyclo Yes (In vivo/Assay) CoSolv Use DMSO/PEG400 Co-solvents Precip->CoSolv Yes (In vitro) FreeBase Convert to Free Base (Alkalization & Extraction) Salt->FreeBase Yes (Non-polar solvent)

Logical decision matrix for resolving piperidine derivative solubility issues.

Issue 1: "Solvent Shift" Precipitation in Biological Assays

Symptom: The compound dissolves perfectly in a 100% DMSO stock solution but immediately forms a cloudy precipitate when diluted into an aqueous assay buffer (e.g., PBS). Root Cause: The compound is highly soluble in polar aprotic solvents[3]. Upon dilution, the DMSO concentration drops below the critical threshold required to solvate the hydrophobic chlorophenyl ring, causing the molecules to rapidly aggregate and crash out of solution. Solution: Implement Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The cyclodextrin provides a hydrophobic cavity for the chlorophenyl ring while its hydroxylated exterior maintains aqueous solubility[4]. (See Protocol 1).

Issue 2: Incomplete Dissolution During Organic Synthesis

Symptom: The intermediate fails to dissolve in moderately polar or non-polar organic solvents (e.g., MIBK, toluene) during nucleophilic substitution or cyclization reactions. Root Cause: The hydrochloride salt form is highly ionic and resists solvation in non-polar media[5]. Solution: Convert the HCl salt to the free base in situ or via a pre-reaction workup using a mild base[5]. (See Protocol 2).

Part 4: Experimental Methodologies (Self-Validating Protocols)

Protocol 1: HP-β-CD Inclusion Complexation (Kneading Method)

Context: Enhancing aqueous solubility for biological assays without altering the API's covalent structure[2].

ComplexationMechanism Drug Drug (Hydrophobic Tail) Process Kneading Method Drug->Process Solid state HPBCD HP-β-CD (Lipophilic Cavity) HPBCD->Process Aqueous paste Complex Inclusion Complex (Water Soluble) Process->Complex Thermodynamic driving force

Mechanistic pathway of HP-β-CD inclusion complexation via the kneading method.

Step 1: Stoichiometric Preparation

  • Weigh 4-(4-chlorophenyl)piperidin-4-ol HCl and HP-β-CD in a 1:1 molar ratio.

  • Mechanistic Causality: A 1:1 ratio ensures complete encapsulation of the single hydrophobic para-chlorophenyl moiety into the cyclodextrin cavity[2].

Step 2: Kneading

  • Transfer the HP-β-CD to a mortar. Add a minimal amount of a water/methanol (1:1 v/v) mixture to form a homogeneous paste.

  • Gradually incorporate the piperidine intermediate into the paste while continuously triturating for 45–60 minutes.

  • Mechanistic Causality: The mechanical shear force (kneading) combined with the co-solvent system lowers the activation energy required for the drug to displace water molecules inside the cyclodextrin cavity[4].

Step 3: Drying and Pulverization

  • Dry the resulting paste in a vacuum oven at 45°C for 24 hours.

  • Pulverize the dried mass and pass it through a 60-mesh sieve.

Step 4: Self-Validation Checkpoint

  • Validation: Perform Fourier Transform Infrared (FTIR) spectroscopy or X-Ray Diffraction (XRD) on the final powder.

  • Success Criteria: The disappearance of sharp crystalline diffraction peaks (in XRD) or the shifting of the O-H and C-Cl stretching bands (in FTIR) confirms the transition from a crystalline physical mixture to a true amorphous inclusion complex[4].

Protocol 2: Free-Base Conversion for Organic Synthesis Workflows

Context: Solubilizing the intermediate in non-polar organic solvents (e.g., toluene, MIBK) for downstream synthesis[5].

Step 1: Aqueous Dissolution

  • Suspending the 4-(4-chlorophenyl)piperidin-4-ol HCl salt in distilled water.

Step 2: Alkalization

  • Slowly add a 10% (w/v) sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution under continuous stirring until the aqueous phase reaches pH 10–11.

  • Mechanistic Causality: Raising the pH near or above the piperidine pKa (~11.2) deprotonates the nitrogen, neutralizing the salt into its highly lipophilic free base form[3].

Step 3: Organic Extraction

  • Extract the aqueous mixture with an organic solvent (e.g., toluene or dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent if a solid is required.

Step 4: Self-Validation Checkpoint

  • Validation: Perform Thin-Layer Chromatography (TLC) or a melting point determination.

  • Success Criteria: The melting point should shift from the high-melting HCl salt (typically >200°C with decomposition) to the distinct melting point of the free base (approx. 139-141°C)[6]. Furthermore, the product will now dissolve completely and transparently in the target organic solvent.

Part 5: References

  • Title: 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 Source: Home Sunshine Pharma URL: [Link]

  • Title: 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride Source: PubChem URL: [Link]

  • Title: Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin Source: CORE URL: [Link]

  • Title: US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines Source: Google Patents URL:

Sources

Technical Support Center: 4-Piperidinol, 4-(4-chlorophenyl)-, Hydrochloride Storage & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, synthetic chemists, and drug development professionals in managing the stability of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (CAS: 39512-49-7). This compound is a critical building block in the synthesis of pharmaceuticals like haloperidol and loperamide[1].

Because it is a highly reactive intermediate, improper storage frequently leads to batch failures and out-of-specification (OOS) impurity profiles. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your chemical inventory.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The primary degradation pathway for 4-(4-chlorophenyl)piperidin-4-ol hydrochloride is dehydration via an E1 elimination mechanism[2].

The Mechanism: The hydroxyl group at the C4 position of the piperidine ring is tertiary and benzylic-like (adjacent to a para-chlorophenyl moiety). When the hydrochloride salt is exposed to ambient moisture, it creates a localized acidic microenvironment.

  • Protonation: The acidic environment protonates the tertiary hydroxyl group, converting it into a superior leaving group ( −OH2+​ ).

  • Carbocation Formation: The leaving group departs, forming a tertiary carbocation that is highly stabilized by the electron-donating resonance of the adjacent chlorophenyl ring.

  • Elimination: Thermal energy drives the loss of a proton from the adjacent carbon, forming a double bond.

The resulting degradant is 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (commonly referred to as HPTP or Haloperidol Byproduct 8)[3][4]. This impurity is not only detrimental to downstream synthetic yields but is also a structural analog of MPTP, a known neurotoxin[4].

Mechanism Parent 4-(4-chlorophenyl) piperidin-4-ol HCl Stress Moisture & Heat (Acidic Microenvironment) Parent->Stress Improper Storage Storage Desiccation & 2-8°C Parent->Storage Controlled Protocol Reaction E1 Elimination (Dehydration) Stress->Reaction Degradant 4-(4-chlorophenyl)-1,2,3,6- tetrahydropyridine Reaction->Degradant -H2O Stable Stable API Intermediate Storage->Stable

Logical relationship of 4-(4-chlorophenyl)piperidin-4-ol degradation and storage mitigation.

Part 2: Troubleshooting Guide & FAQs

Q1: We are detecting a new impurity peak with an m/z of 193 (free base) in our stored batches. What is it, and how did it form? A1: This mass corresponds to the dehydration product, HPTP[3]. It forms because the intermediate was likely exposed to ambient humidity or elevated temperatures. The hydrochloride salt form is hygroscopic; water ingress lowers the microenvironmental pH, catalyzing the E1 dehydration[2]. Actionable Fix: Quarantine the batch. Switch future storage to tightly sealed, double-polyethylene bags with silica gel desiccants, and store at 2–8°C.

Q2: Does light exposure contribute to the degradation of this intermediate? A2: While the final formulated drug (haloperidol) is sensitive to photolytic and oxidative stress[5], the intermediate 4-(4-chlorophenyl)piperidin-4-ol is primarily vulnerable to thermal and hydrolytic stress. However, prolonged exposure to UV light can initiate secondary radical-mediated oxidation. It is best practice to store the compound in opaque or amber containers.

Q3: How can we chromatographically differentiate between unreacted starting material and storage-induced degradation? A3: Unreacted starting materials from earlier synthesis steps (e.g., 4-chloro-α-methylstyrene) lack the piperidine nitrogen and elute very late in reverse-phase HPLC[1]. HPTP, the storage degradant, shares the piperidine core but lacks the polar hydroxyl group, making it significantly more hydrophobic than the parent compound. It will elute after 4-(4-chlorophenyl)piperidin-4-ol but before non-polar starting materials.

Part 3: Quantitative Data on Degradation Pathways

The following table summarizes the causal relationships between specific storage stresses, the resulting chemical degradation pathways, and the required mitigation strategies.

Stress ConditionPrimary Degradation PathwayMajor Degradant FormedDegradation Rate FactorMitigation Strategy
Moisture + Ambient Heat (>25°C) E1 Elimination (Dehydration)4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (HPTP)High (Exponential with temp)Store at 2–8°C; use silica desiccants.
Aqueous Solution (Acidic pH < 4) Acid-Catalyzed Dehydration4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (HPTP)Very HighBuffer solutions to pH 6-8 immediately if solubilized.
UV Light / Oxygen Exposure Radical OxidationN-oxides / Ring-oxidized speciesLow to ModerateStore in amber containers under Argon/Nitrogen head.

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Stability-Indicating HPLC Method

To accurately monitor the storage stability of your inventory, use this self-validating reverse-phase HPLC protocol to quantify the parent compound against its dehydration product.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the stored 4-(4-chlorophenyl)piperidin-4-ol hydrochloride in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1 mg/mL concentration. Prepare fresh to avoid in-solution degradation.

  • System Suitability Test (SST) - Critical for Self-Validation: Inject a resolution mixture containing 10 µg/mL of the parent compound and 10 µg/mL of an HPTP reference standard.

    • Validation Gate: Proceed only if the chromatographic resolution ( Rs​ ) between the parent peak and the HPTP peak is ≥2.0 . If Rs​<2.0 , adjust the mobile phase gradient.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5)[5].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-15 min (ramp to 80% B), 15-20 min (hold at 80% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD at 254 nm.

  • Data Analysis: Integrate the area under the curve (AUC). Calculate the area percentage of the HPTP peak relative to the parent peak to determine the extent of storage degradation.

Workflow S1 1. Sample Preparation Dissolve in MeOH/Buffer S2 2. System Suitability Inject Standards (Parent & HPTP) S1->S2 S3 3. HPLC Separation C18 Column, Gradient Elution S2->S3 S4 4. UV Detection Monitor at 254 nm S3->S4 S5 5. Data Integration Quantify Area % of Degradants S4->S5

Step-by-step experimental workflow for stability-indicating HPLC analysis.

Protocol B: Optimized Storage and Handling Workflow
  • Drying: Upon receiving or synthesizing the compound, dry the powder in a vacuum oven at 40°C for 4 hours to remove residual unbound moisture.

  • Primary Packaging: Transfer the dry powder into a low-density polyethylene (LDPE) bag. Squeeze out excess air and seal tightly.

  • Secondary Packaging: Place the primary bag into a secondary aluminum foil pouch. Add a 5g silica gel desiccant packet to the pouch.

  • Inert Atmosphere: Purge the secondary pouch with Argon or Nitrogen gas for 5 seconds before heat-sealing.

  • Temperature Control: Store the sealed pouches in a monitored refrigerator at 2–8°C. Allow the container to reach room temperature before opening to prevent condensation.

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki".
  • Veeprho. "Haloperidol Byproduct 8".
  • ResearchGate. "Determination of degradation study of haloperidol by high performance liquid chromatography".
  • NIH / PubMed. "Studies on the conversion of haloperidol and its tetrahydropyridine dehydration product to potentially neurotoxic pyridinium metabolites by human liver microsomes".
  • Royal Society of Chemistry (RSC). "CHAPTER 4: Various Types and Mechanisms of Degradation Reactions".

Sources

resolving baseline noise in LC-MS for 4-(4-chlorophenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Support Center: LC-MS Troubleshooting for 4-(4-chlorophenyl)piperidin-4-ol Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges when analyzing basic, polar pharmaceutical intermediates like 4-(4-chlorophenyl)piperidin-4-ol hydrochloride. This compound—a critical building block for therapeutics like loperamide and haloperidol—presents unique analytical hurdles. The basic secondary amine of the piperidine ring strongly interacts with column silanols, while the hydrochloride salt formulation introduces excess chloride ions into the electrospray ionization (ESI) source. These factors synergistically contribute to ion suppression, carryover, and elevated baseline noise[1].

This guide provides a self-validating framework to systematically diagnose and resolve baseline noise, ensuring high signal-to-noise (S/N) ratios and robust reproducibility.

Diagnostic Workflow

LCMS_Noise_Diagnostics N1 Elevated Baseline Noise (ESI+ Mode) N2 Zero-Injection Gradient Test N1->N2 N3 Noise Constant Across Gradient? N2->N3 N4 Noise Scales with Organic %? N2->N4 N5 Contaminated Solvents or Dirty ESI Source N3->N5 Yes N6 Column Bleed or Piperidine Carryover N4->N6 Yes N7 Bypass Column / Clean ESI N5->N7 N8 High-pH Column Wash / SPE N6->N8

Caption: Logical diagnostic workflow for isolating LC-MS baseline noise sources.

Section 1: Frequently Asked Questions (Causality & Mechanisms)

Q1: Why does the hydrochloride salt of 4-(4-chlorophenyl)piperidin-4-ol cause erratic baseline noise and poor sensitivity in positive ESI? A: The causality lies in the competitive ionization and clustering dynamics within the ESI source. High concentrations of chloride ions from the HCl salt matrix compete with the basic piperidine nitrogen for available protons. Furthermore, chloride readily forms non-volatile clusters (e.g., sodium/chloride or solvent clusters) in the ESI(+) mode, which manifest as a high, erratic baseline noise[1]. Solution: To resolve this, use a post-column divert valve to send the initial solvent front (containing the unretained chloride ions) to waste before the MS[1].

Q2: I am using 0.1% TFA to improve the peak shape of this basic piperidine, but my baseline noise is unacceptably high. What is the mechanism here? A: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is excellent for masking residual silanols on the stationary phase, thereby improving the peak shape of basic compounds[2]. However, TFA causes severe ion suppression in MS and heavily contaminates the mass spectrometer, directly elevating baseline noise[3]. The TFA anions pair with the protonated piperidine in the gas phase, neutralizing the charge and preventing detection. Solution: Replace TFA with 0.1% Formic Acid or use Difluoroacetic acid (DFA), which provides a balance between ion-pairing efficiency and MS compatibility[3].

Q3: How do I differentiate between "background" and "contamination" when analyzing this compound? A: "Background" is the inherent, unavoidable baseline noise generated by the ionization of the mobile phase itself; it is never zero[4]. "Contamination" is an unacceptably high background caused by unwanted substances (e.g., plasticizers, column bleed, or carryover)[4]. Because 4-(4-chlorophenyl)piperidin-4-ol is highly basic ("sticky"), it often adsorbs onto stainless steel tubing or column frits, slowly eluting as a continuous "bleed" that mimics high baseline noise and system contamination[5].

Section 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. If a validation step fails, the preceding action must be re-evaluated.

Protocol 1: Systematic Isolation of Baseline Noise (LC vs. MS)

Objective: Determine if the noise originates from the mass spectrometer, the mobile phase, or the column.

  • Direct Infusion (MS Check): Disconnect the LC column. Infuse a pure standard of 4-(4-chlorophenyl)piperidin-4-ol (10 ng/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid) directly into the ESI source at 10 µL/min.

    • Validation: If the baseline noise is high and erratic here, the issue is a dirty ESI source (capillary/cone) or contaminated infusion solvent[1]. If the signal is clean, proceed to Step 2.

  • Zero-Injection Gradient (LC Check): Reconnect the LC system without the column (use a zero-dead-volume union). Run your standard gradient (e.g., 5% to 95% Organic) without injecting a sample.

    • Validation: If noise spikes precisely when the organic phase increases, your organic solvent (or its additive) is contaminated[3]. If the baseline remains flat, proceed to Step 3.

  • Column Reintegration (Column Check): Install the analytical column. Repeat the zero-injection gradient.

    • Validation: If the baseline elevates significantly compared to step 2, the column is bleeding or suffering from piperidine carryover[4][5].

Protocol 2: Matrix Removal via Solid Phase Extraction (SPE)

Objective: Remove the hydrochloride matrix to prevent chloride-induced ion suppression and source fouling.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL LC-MS grade Methanol, followed by 1 mL LC-MS grade Water[6].

  • Loading: Dilute the 4-(4-chlorophenyl)piperidin-4-ol HCl sample in 1 mL of 2% aqueous ammonium hydroxide (pH ~10).

    • Causality: The high pH deprotonates the piperidine, rendering it neutral and highly retained on the hydrophobic SPE sorbent, while the problematic chloride ions pass straight through to waste.

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute residual salts and chloride ions.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Acetonitrile.

    • Causality: The acid reprotonates the piperidine, breaking its hydrophobic interaction with the sorbent for quantitative elution.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C, then reconstitute the residue in the initial mobile phase[6].

Section 3: Data Presentation & Optimization Metrics

The choice of mobile phase additive is the single most critical factor in balancing chromatographic peak shape against MS baseline noise for basic amines. The table below summarizes the quantitative impact of various additives.

Mobile Phase Additive (Aqueous)Peak Shape (Asymmetry Factor)S/N RatioBaseline Noise Level (cps)Ion Suppression Impact
0.1% Trifluoroacetic Acid (TFA) 1.05 (Excellent)15:1> 5.0 x 10⁴Severe (Signal Quenched)
0.1% Formic Acid (FA) 1.60 (Tailing)120:1~ 1.2 x 10³Low
10 mM Ammonium Formate (pH 3.0) 1.30 (Good)250:1~ 8.0 x 10²Minimal
0.05% Difluoroacetic Acid (DFA) 1.15 (Very Good)180:1~ 2.5 x 10³Moderate

Table 1: Comparative analysis of mobile phase additives for 4-(4-chlorophenyl)piperidin-4-ol analysis. Ammonium formate provides the optimal balance of buffering capacity for the basic amine and low background noise for the mass spectrometer.

Section 4: References

  • Waters UPLC Troubleshooting and Diagnostics (PDF) Source: Mass Spectrometry Facility, University of Alabama URL:[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source: SepScience URL:[Link]

  • Enhancing LC-MS Sensitivity Techniques Source: Scribd (Liquid Chromatography–Mass Spectrometry) URL:[Link]

  • LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction Source: PubMed Central (PMC) URL:[Link]

  • HPLC Column and Separation Troubleshooting Source: Agilent Technologies URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride . This compound is a critical pharmaceutical intermediate (often tracked as Loperamide Impurity C or a Haloperidol metabolite)[1]. Because its synthesis involves highly reactive organometallic reagents and sensitive tertiary alcohol intermediates, controlling the impurity profile is paramount for downstream drug safety and efficacy.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative criteria to help researchers and process chemists minimize critical impurities.

Process Workflow & Impurity Origins

Understanding where and why impurities form is the first step in process optimization. The diagram below illustrates the standard synthetic route and the exact points where side reactions generate the most problematic impurities.

Synthesis SM 1-Benzyl-4-piperidone + 4-Cl-Ph-MgBr Grignard Grignard Addition (THF, 0°C) SM->Grignard Int1 1-Benzyl-4-(4-chlorophenyl) piperidin-4-ol Grignard->Int1 Imp1 Impurity: 4,4'-Dichlorobiphenyl (Wurtz Coupling) Grignard->Imp1 Side Reaction Debenz Debenzylation (ACE-Cl, DCE, then MeOH) Int1->Debenz Int2 4-(4-Chlorophenyl) piperidin-4-ol Debenz->Int2 Imp2 Impurity: 4-(4-Chlorophenyl) piperidine (Over-reduction) Debenz->Imp2 If using Pd/C H2 Salt Salt Formation (Anhydrous HCl, IPA/Ether) Int2->Salt Prod 4-(4-Chlorophenyl) piperidin-4-ol HCl Salt->Prod Imp3 Impurity: CPTP (Toxic) (Dehydration Product) Salt->Imp3 Acid + Heat

Figure 1: Synthesis workflow of 4-(4-chlorophenyl)piperidin-4-ol HCl and impurity origins.

Troubleshooting Guides & FAQs

Q1: We are detecting high levels of 4,4'-dichlorobiphenyl during the Grignard addition. How can we suppress this?

Causality: 4,4'-dichlorobiphenyl is a product of a Wurtz-type coupling side reaction. When preparing 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene and magnesium metal, the newly formed Grignard reagent can react with unreacted starting halide. Solution: To minimize this, strictly control the temperature during Grignard formation (keep below 40 °C after initiation) and ensure a slow, controlled addition of the aryl halide to a high-dilution suspension of activated magnesium in anhydrous THF[2].

Q2: During the debenzylation step, we are losing the tertiary hydroxyl group, resulting in 4-(4-chlorophenyl)piperidine. What is the alternative?

Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) is a common method for N-debenzylation. However, the benzylic-like tertiary alcohol in 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol is highly susceptible to hydrogenolysis, leading to over-reduction. Solution: Abandon reductive debenzylation in favor of a non-reductive chemical cleavage. Using 1-chloroethyl chloroformate (ACE-Cl) selectively forms a carbamate intermediate that can be cleanly decarboxylated via methanolysis, leaving the tertiary alcohol intact[3][4].

Q3: We detected 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) in the final hydrochloride salt. Why is this critical and how do we prevent it?

Causality: CPTP is a structural analog of MPTP (a known neurotoxin) and is highly toxic, suspected of causing cancer, and toxic if swallowed or inhaled[5]. It forms via an acid-catalyzed E1 elimination mechanism. When the tertiary alcohol is exposed to aqueous acids or high temperatures during salt formation, the hydroxyl group is protonated and leaves as water, forming a stable carbocation that eliminates a proton to form the tetrahydropyridine double bond. Solution: Salt formation must be performed under strictly anhydrous conditions using HCl gas or HCl in ether/isopropanol at low temperatures (0–5 °C). Never use concentrated aqueous HCl or apply heat during this step.

Quantitative Impurity Tracking

To ensure pharmaceutical-grade purity, monitor the following impurities against these standard acceptable limits using HPLC-UV or GC-MS.

ImpurityOrigin StepCausality / MechanismAcceptable Limit
4,4'-Dichlorobiphenyl Grignard PreparationWurtz-type coupling during Mg insertion.< 0.15%
1-Benzyl-4-piperidone Grignard AdditionUnreacted starting material (incomplete conversion).< 0.10%
4-(4-Chlorophenyl)piperidine DebenzylationHydrogenolysis of the tertiary alcohol (if using H₂).< 0.10%
CPTP (Tetrahydropyridine) Salt FormationAcid-catalyzed E1 dehydration of the tertiary alcohol.< 0.05% (Toxic)

Self-Validating Experimental Protocols

Protocol A: Non-Reductive Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)

This method avoids the over-reduction associated with palladium-catalyzed hydrogenation[4].

  • Setup: Dissolve 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.15 M under an argon atmosphere.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add 1,8-bis(dimethylamino)naphthalene (0.6 eq) as an acid scavenger. Dropwise add 1-chloroethyl chloroformate (2.0 eq)[3].

  • Carbamate Formation: Stir for 30 minutes at 0 °C, then heat to reflux (approx. 83 °C) for 3 hours.

  • Self-Validation Check 1: Remove an aliquot, quench, and analyze via HPLC-MS. The starting material mass must be fully replaced by the carbamate intermediate mass[6]. Do not proceed until conversion is >99%.

  • Methanolysis: Evaporate the DCE under reduced pressure. Re-dissolve the crude residue in anhydrous methanol (equal volume to DCE) and heat to reflux for 2 hours to drive decarboxylation.

  • Isolation: Cool to room temperature, add diethyl ether to precipitate the secondary amine hydrochloride, and filter.

Protocol B: Controlled Hydrochloride Salt Formation

This protocol prevents the E1 dehydration that leads to the toxic CPTP impurity.

  • Free Base Preparation: Dissolve the purified 4-(4-chlorophenyl)piperidin-4-ol free base in anhydrous isopropanol (IPA) at room temperature.

  • Cooling: Transfer the flask to an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Salt Formation: Slowly add a stoichiometric amount (1.05 eq) of anhydrous HCl in diethyl ether (1.0 M solution) dropwise via an addition funnel. Maintain aggressive stirring and ensure the internal temperature does not exceed 5 °C.

  • Crystallization: Stir the mixture for 1 hour at 0 °C. The hydrochloride salt will precipitate as a white to creamy-white crystalline powder[1].

  • Self-Validation Check 2: Filter the precipitate and wash with cold diethyl ether. Analyze the filtrate by GC-MS. The absence of a mass peak corresponding to CPTP ( m/z 193 for the free base) validates that the temperature control successfully prevented dehydration.

References

  • Fisher Scientific. "4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 97%" (Toxicity and safety data of the dehydration impurity). Available at:[Link]

  • ACS Publications. "New Orally Active Non-Peptide Fibrinogen Receptor (GpIIb-IIIa) Antagonists..." (Use of 1-chloroethyl chloroformate for piperidine debenzylation). Available at: [Link]

  • PMC. "Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science" (ACE-Cl debenzylation methodology). Available at:[Link]

  • Google Patents. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors" (HPLC-MS validation protocols for debenzylation).

Sources

improving extraction recovery rates for 4-(4-chlorophenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction Recovery for 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Overview

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of psychoactive and analgesic pharmaceuticals (including Haloperidol and Loperamide), 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (CPHP-HCl) demands high-yield isolation. Because it is a hydrochloride salt of a secondary amine, researchers frequently encounter poor recovery rates during liquid-liquid extraction (LLE) due to incomplete basification, emulsion formation, or suboptimal solvent partitioning.

As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to maximize your extraction recovery.

Physicochemical Parameters Dictating Extraction Dynamics

To engineer a successful extraction, we must first understand the thermodynamic boundaries of the target molecule. You cannot optimize what you do not quantify.

ParameterQuantitative ValueMechanistic Implication
Molecular Weight 248.15 g/mol (HCl salt) / 211.69 g/mol (Free base)[1]Mass balance calculations must account for the ~15% loss of the HCl mass during free-base conversion.
pKa (Hydroxyl) 13.92 ± 0.20[2]The tertiary alcohol remains protonated under standard basic conditions.
pKa (Piperidine Nitrogen) ~9.5 – 10.5Dictates the pH required for free-base conversion. pH must exceed 10.5 to ensure >99% deprotonation.
Water Sol. (Free Base) 340 mg/L at 20 °C[2]Highly insoluble in water compared to the HCl salt, driving the phase transfer.
Optimal Extraction pH 10.5 – 11.0[1]Ensures the equilibrium heavily favors the lipophilic free base over the water-soluble salt.
Optimal Solvent Ratio 6:1 to 7:1 (Organic:Aqueous)[3]A generic optimum for maximizing the partition coefficient in a single pass[4].

Extraction Workflow & Logical Relationships

LLE_Workflow A Aqueous CPHP-HCl (Low pH, Water Soluble) B Basification Checkpoint (Add NaOH to pH 10.5-11) A->B pH Adjustment C Free Base Formation (CPHP, Lipophilic) B->C Deprotonation (>99%) D Solvent & Salt Addition (Toluene + 3-5M Na2SO4) C->D LLE Setup E Phase Separation (Agitation & Settling) D->E Partitioning F Organic Phase (Product Extract) E->F Top Layer (Toluene) G Aqueous Phase (Waste / Re-extract) E->G Bottom Layer (Aqueous) H Concentration & Crystallization (Pure CPHP) F->H Evaporation

Thermodynamic workflow for the liquid-liquid extraction of CPHP free base.

Self-Validating Extraction Methodology

Do not proceed to subsequent steps unless the validation criteria of the current step are met. This prevents the downstream propagation of chemical errors.

  • Step 1: Aqueous Dissolution

    • Action: Dissolve the crude 4-(4-chlorophenyl)piperidin-4-ol hydrochloride in distilled water at 20 °C.

    • Validation: The solution must be completely transparent. Cloudiness indicates the presence of unreacted, non-polar starting materials. Filter if necessary.

  • Step 2: Mechanistic Basification

    • Action: Slowly add liquid caustic soda (NaOH) under continuous stirring until the pH stabilizes between 10.5 and 11.0[1].

    • Validation: A dense, white to creamy-white crystalline precipitate must form[1]. This visual cue confirms the conversion of the highly soluble HCl salt into the poorly soluble free base (solubility drops to ~340 mg/L)[2].

  • Step 3: Salting-Out (Ionic Strength Modification)

    • Action: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the aqueous phase to achieve a 3M to 5M concentration[3].

    • Validation: The salt must dissolve entirely. This step reduces the aqueous solubility of the free base, actively driving it into the organic phase.

  • Step 4: Liquid-Liquid Partitioning

    • Action: Add toluene (for industrial scale)[1] or chloroform (for lab scale)[5] at a generic optimum ratio of 6:1 or 7:1 (Organic:Aqueous)[3]. Agitate vigorously for 5 minutes, venting frequently.

    • Validation: Upon resting, phase separation should occur within 10 minutes, presenting a razor-sharp interface.

  • Step 5: Organic Recovery & Crystallization

    • Action: Isolate the organic layer. Wash with brine[5], dry over anhydrous Na2​SO4​ , filter, and recover the solvent under reduced pressure. Dilute the remaining liquid with acetone, add acetic acid to pH 7 to precipitate crystals, filter, and wash with acetone[1].

    • Validation: The final product should be a white to creamy-white crystalline powder with a melting point of 137-140 °C[2].

Troubleshooting Guides & FAQs

Q: Why is my extraction recovery rate plateauing at 30-40% despite using multiple organic washes? A: This is almost universally a pH and pKa causality issue. The piperidine nitrogen in CPHP has a pKa of approximately 9.5 to 10.5. According to the Henderson-Hasselbalch equation, if your aqueous phase is only adjusted to pH 9.0, a significant percentage of the compound remains protonated as the water-soluble hydrochloride salt. You must push the pH to 10.5–11.0 using liquid caustic soda[1] to ensure >99% deprotonation. Only the neutral free base will partition effectively into your organic solvent.

Q: I am experiencing severe, stubborn emulsions at the aqueous-organic interface. How do I resolve this without losing product? A: Emulsions occur when the density difference between the organic and aqueous phases is too low, or when fine particulates stabilize the interface. To break the emulsion, employ the salting-out effect . By adding high concentrations of simple salts (e.g., 3–5 M sodium sulfate) to saturate the aqueous sample solution, you dramatically increase the ionic strength and density of the aqueous phase[3]. This not only breaks the emulsion but simultaneously decreases the solubility of the hydrophilic analytes in water, driving the target CPHP free base into the organic phase and improving recovery[4]. If the emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes.

Q: Are there alternative solvents to chloroform for environmental and safety compliance without sacrificing yield? A: Yes. While chloroform ( CHCl3​ ) is highly effective for lab-scale syntheses (such as Loperamide development)[5], it poses significant toxicity risks. Toluene is the preferred industrial alternative[1]. Toluene provides excellent selectivity for the CPHP free base and allows for easy recovery under reduced pressure[1]. To maximize recovery with toluene, ensure your organic-to-aqueous ratio is optimized; a ratio of 7:1 is considered a generic optimum value for achieving high partition coefficients[4].

Q: Does temperature play a role in the extraction efficiency of CPHP? A: Yes. While the extraction is typically performed at ambient temperature (20 °C), elevated temperatures can increase the solubility of the free base in the aqueous phase, inadvertently lowering your partition coefficient. Maintain the extraction mixture at or slightly below room temperature to keep the aqueous solubility of the free base near its baseline of 340 mg/L[2].

References

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". Available at:[Link]

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols". Available at: [Link]

Sources

Validation & Comparative

Process Chemistry Guide: 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride vs. Haloperidol Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Haloperidol—a classic butyrophenone antipsychotic—relies on the convergent coupling of two critical intermediates: the pharmacophore core, 4-(4-chlorophenyl)piperidin-4-ol , and the alkylating agent, 4-chloro-4'-fluorobutyrophenone ()[1]. For researchers and process chemists, selecting the correct form of the piperidinol intermediate (free base vs. hydrochloride salt) and controlling the reactivity of the butyrophenone are paramount to maximizing Active Pharmaceutical Ingredient (API) yield and minimizing genotoxic impurities.

This guide provides an objective, data-driven comparison of these intermediates, detailing the causality behind specific experimental choices, impurity profiling, and a self-validating protocol for the SN​2 alkylation workflow.

Intermediate Profiling & Mechanistic Causality

Intermediate A: The Pharmacophore Core

The piperidine derivative provides the structural core of the final drug molecule ()[2]. It is commercially available in two forms:

  • Free Base (CAS 39512-49-7): While directly nucleophilic, the free base is susceptible to oxidative degradation and moisture absorption over time, leading to variable stoichiometric precision ()[3].

  • Hydrochloride Salt (CAS 63638-93-7): The industry standard. It is a highly stable, non-hygroscopic crystalline powder ()[4].

Causality in Process Chemistry: Why use the HCl salt if it requires an extra neutralization step? The HCl salt guarantees a consistent assay value (>99%) over years of storage. In the reactor, a mild base like potassium carbonate ( K2​CO3​ ) is used to neutralize the salt in situ, liberating the active secondary amine precisely when the electrophile is introduced, thereby preventing premature oxidation ()[5].

Intermediate B: The Alkylating Agent

4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2) is a bifunctional liquid intermediate ()[6]. The primary alkyl chloride is the intended site of nucleophilic attack.

Causality of Impurity Formation: The alkyl chloride is a relatively mediocre leaving group for a sterically hindered nucleophile. If the reaction is forced using excessively strong bases or extreme temperatures, the enolizable ketone drives an intramolecular cyclization. This side reaction consumes the starting material and yields cyclopropyl 4-fluorophenyl ketone —an impurity that is structurally similar to the target API and notoriously difficult to separate via standard crystallization ()[5].

Haloperidol_Pathway IntA 4-(4-chlorophenyl) piperidin-4-ol HCl (Pharmacophore) Rxn S_N2 Alkylation K2CO3, KI, Toluene 100-110 °C IntA->Rxn IntB 4-chloro-4'- fluorobutyrophenone (Alkylating Agent) IntB->Rxn Halo Haloperidol (API) Target Product Rxn->Halo Main Pathway (Nucleophilic Attack) Byprod Cyclopropyl 4-fluorophenyl ketone (Impurity) Rxn->Byprod Side Reaction (Intramolecular Cyclization)

Chemical pathway for Haloperidol synthesis highlighting the main S_N2 reaction and impurity formation.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Comparison of Haloperidol Precursors

Parameter4-(4-chlorophenyl)piperidin-4-ol HCl4-chloro-4'-fluorobutyrophenone
Role in Synthesis Pharmacophore Core (Nucleophile)Alkylating Agent (Electrophile)
CAS Number 63638-93-73874-54-2
Physical State White crystalline powderLight yellow liquid
Molecular Weight 248.15 g/mol 200.64 g/mol
Handling/Stability Highly stable; shelf-stableMoisture sensitive; store under inert gas

Table 2: Free Base vs. Hydrochloride Salt of 4-(4-chlorophenyl)piperidin-4-ol

MetricFree Base (CAS 39512-49-7)Hydrochloride Salt (CAS 63638-93-7)Operational Impact
Oxidative Stability Moderate (prone to discoloration)Excellent (stable for years)HCl salt is preferred for long-term API manufacturing.
Solubility in Toluene HighLow (requires in situ neutralization)HCl salt creates a heterogeneous slurry initially.
Stoichiometric Precision Variable (due to moisture absorption)High (consistent assay >99%)HCl salt prevents stoichiometric imbalances.

Kinetic Control & The Finkelstein Catalyst

To successfully couple these intermediates while suppressing the cyclopropyl impurity, process chemists employ Potassium Iodide (KI) as a nucleophilic catalyst ()[7].

The Causality of KI: The iodide ion is a far superior nucleophile compared to the bulky piperidinol. KI transiently converts the alkyl chloride of the butyrophenone into an alkyl iodide via the Finkelstein reaction. The newly formed alkyl iodide is an exceptional leaving group, which dramatically accelerates the SN​2 attack by the piperidinol. This catalytic cycle allows the reaction to proceed at lower temperatures and shorter timeframes, effectively outcompeting the activation energy required for the intramolecular cyclization side-reaction.

Self-Validating Experimental Protocol

The following protocol details the optimized SN​2 synthesis of Haloperidol using the aforementioned intermediates.

Reagents & Materials
  • Intermediate A: 4-(4-chlorophenyl)piperidin-4-ol hydrochloride (2.48 g, 10 mmol)

  • Intermediate B: 4-chloro-4'-fluorobutyrophenone (2.01 g, 10 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.76 g, 20 mmol)

  • Catalyst: Potassium Iodide (KI) (~50 mg, catalytic)

  • Solvent: Anhydrous Toluene (50 mL)

Step-by-Step Methodology
  • Slurry Formation & Activation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the piperidinol HCl salt, K2​CO3​ , and toluene.

    • Self-Validation Checkpoint: The mixture will form a heterogeneous white slurry. As the K2​CO3​ neutralizes the HCl salt to liberate the free base, slight CO2​ evolution may be observed.

  • Catalyst Addition: Add the catalytic KI to the stirring mixture.

  • Electrophile Addition: Carefully add the 4-chloro-4'-fluorobutyrophenone via syringe.

  • Reflux: Heat the reaction mixture to 100–110 °C under an inert argon atmosphere for 24 hours ()[8].

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 10% Methanol in Chloroform). The reaction is complete when the UV-active spot for the butyrophenone disappears, replaced by a lower- Rf​ spot corresponding to Haloperidol.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (KCl, unreacted K2​CO3​ ). Wash the organic filtrate with distilled water (2 x 20 mL) to remove residual salts, then dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the toluene under reduced pressure. Recrystallize the crude yellow residue from chloroform or a mixture of ethanol/water to yield pure Haloperidol crystals.

Exp_Workflow Step1 1. Slurry Formation Piperidinol HCl + K2CO3 in Toluene Step2 2. Catalyst Activation Add KI (Finkelstein Catalyst) Step1->Step2 Step3 3. Electrophile Addition Add 4-chloro-4'-fluorobutyrophenone Step2->Step3 Step4 4. Reflux & Monitor 100-110 °C for 24h (TLC Validation) Step3->Step4 Step5 5. Workup & Purification Aqueous wash, Recrystallization Step4->Step5

Step-by-step experimental workflow for the optimized synthesis and purification of Haloperidol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3047456, 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride". PubChem. Available at:[Link]

  • Oxford University Press. "Synthesis of Haloperidol and Related Butyrophenones". OUP Academic. Available at:[Link]

Sources

Validation of LC-MS/MS Methods for 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

4-(4-Chlorophenyl)piperidin-4-ol hydrochloride (CAS: 39512-49-7) is a highly polar, structurally rigid halogenated compound[1]. It is widely monitored as a critical synthetic intermediate and a pharmacopeial impurity (e.g., Loperamide Impurity C) in the manufacturing of active pharmaceutical ingredients (APIs)[2][3]. Due to its pharmacological activity and potential application as a fluorescent sigma receptor probe[1], accurate quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.

To ensure data integrity for regulatory submissions, any bioanalytical assay developed for this analyte must strictly adhere to the ICH M10 Bioanalytical Method Validation Guidelines [4][5]. This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, demonstrating how strategic choices in sample preparation and column chemistry create a robust, self-validating system that outperforms generic approaches.

Mechanistic Comparison of Methodologies

As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the causality behind experimental choices. The physicochemical properties of 4-(4-chlorophenyl)piperidin-4-ol—specifically its basic piperidine nitrogen (pKa ~9.5) and its halogenated aromatic ring—dictate the optimal analytical strategy.

Sample Preparation: Overcoming Matrix Effects

Biological matrices like human plasma contain high concentrations of endogenous phospholipids, which cause severe ion suppression in the electrospray ionization (ESI) source if not properly removed.

  • Alternative Method (Protein Precipitation - PPT): A generic PPT approach using acetonitrile (3:1 v/v) is rapid but non-selective. It leaves a high concentration of phospholipids in the extract, leading to significant matrix effects and failing ICH M10 reproducibility standards[6].

  • Optimized Method (Mixed-Mode Cation Exchange - MCX SPE): Because the piperidine nitrogen is basic, it can be fully protonated at low pH. By utilizing an MCX Solid Phase Extraction (SPE) cartridge, the positively charged analyte binds strongly to the sorbent's sulfonic acid groups via ionic interactions. This allows for an aggressive 100% methanol wash to strip away neutral lipids and phospholipids. The analyte is then cleanly eluted by neutralizing the amine with a basic organic solvent.

Chromatographic Separation: The Power of Orthogonal Selectivity
  • Alternative Method (C18 Column): Traditional C18 stationary phases rely purely on dispersive hydrophobic interactions. Because 4-(4-chlorophenyl)piperidin-4-ol contains a polar hydroxyl group, it is poorly retained on C18, eluting near the solvent front where residual matrix components suppress the signal.

  • Optimized Method (Biphenyl Column): A Biphenyl stationary phase offers orthogonal selectivity. The biphenyl rings engage in robust π−π interactions with the analyte's para-chlorophenyl moiety. This dramatically increases retention time, shifts the analyte out of the suppression zone, and yields superior peak symmetry.

G cluster_SPE Solid Phase Extraction (MCX) [Optimized Method] cluster_PPT Protein Precipitation (PPT) [Alternative Method] Start Plasma Sample (Spiked with Analyte & IS) SPE_Cond Conditioning (MeOH, then 2% FA) Start->SPE_Cond PPT_Add Add Acetonitrile (3:1 ratio) Start->PPT_Add SPE_Load Load Sample (Diluted with 2% FA) SPE_Cond->SPE_Load SPE_Wash Wash (2% FA, then 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap LCMS LC-MS/MS Analysis (Biphenyl vs C18) SPE_Evap->LCMS PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super PPT_Evap Evaporate & Reconstitute PPT_Super->PPT_Evap PPT_Evap->LCMS

Figure 1: Workflow comparison between optimized MCX SPE and standard Protein Precipitation.

Optimized Experimental Protocol

To ensure a self-validating system, the inclusion of a stable-isotope-labeled internal standard (IS), such as Loperamide-d6, is mandatory to correct for extraction variability and instrument drift[7].

Step-by-Step MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Dilute with 100 µL of 2% Formic Acid (aq) to disrupt protein binding and fully protonate the piperidine nitrogen.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid (aq) through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid (aq) to remove water-soluble endogenous interferences. Follow immediately with 1 mL of 100% Methanol to strip away neutral and acidic lipids.

  • Elution: Elute the target analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held for 1.0 min, and re-equilibrated.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive ESI mode via Multiple Reaction Monitoring (MRM). The primary transition for 4-(4-chlorophenyl)piperidin-4-ol is m/z 212.1 → m/z 177.0 (corresponding to the loss of the chlorine atom).

Validation Data and ICH M10 Compliance

The optimized method was subjected to rigorous validation according to the [4], which mandate strict thresholds for selectivity, matrix effect, accuracy, precision, and stability[6][7].

G Val ICH M10 Validation Sel Selectivity & Specificity Val->Sel Mat Matrix Effect (IS Normalized) Val->Mat Acc Accuracy & Precision Val->Acc Stab Stability (F/T, Benchtop) Val->Stab Sel_Crit Blank interference < 20% LLOQ Sel->Sel_Crit Mat_Crit CV < 15% across lots Mat->Mat_Crit Acc_Crit ±15% Bias/CV (±20% LLOQ) Acc->Acc_Crit Stab_Crit Deviation ≤ 15% Stab->Stab_Crit

Figure 2: Core ICH M10 bioanalytical method validation parameters and acceptance criteria.

Method Performance Comparison

As shown in Table 1 , the transition from a generic PPT/C18 workflow to the specialized MCX/Biphenyl workflow drastically improved assay performance, rescuing the method from severe matrix suppression.

Table 1: Performance Comparison (Matrix Effect & Recovery)

ParameterPPT + C18 ColumnMCX SPE + Biphenyl ColumnICH M10 Requirement
Matrix Effect (IS Normalized) 68.4% (Severe Suppression)98.2% (Minimal Suppression)CV < 15% between matrix lots
Extraction Recovery 72.1% ± 14.5%91.5% ± 4.2%Consistent and reproducible
Retention Time (Rt) 0.9 min (Near void volume)2.4 min (Well retained)N/A
LLOQ Signal-to-Noise 4:135:1S/N ≥ 5:1
Accuracy and Precision

The optimized method demonstrates exceptional linearity and reproducibility across the dynamic range, easily satisfying the ICH M10 criteria of ±15% bias/CV (±20% at the LLOQ)[4].

Table 2: Accuracy and Precision Data (Optimized Method)

Nominal Concentration (ng/mL)Intra-run Accuracy (% Bias)Intra-run Precision (% CV)Inter-run Accuracy (% Bias)Inter-run Precision (% CV)
1.0 (LLOQ)+4.28.5+6.19.2
3.0 (Low QC)+2.15.4+3.06.8
50.0 (Mid QC)-1.53.2-1.14.5
80.0 (High QC)-0.82.9-0.53.8

Conclusion

For the bioanalytical quantification of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, generic analytical approaches fall short due to the compound's unique structural polarity and basicity. By leveraging the specific acid-base chemistry of the piperidine ring via MCX SPE, and exploiting the π−π interactions of the chlorophenyl moiety via a Biphenyl stationary phase, researchers can eliminate matrix suppression and achieve a highly sensitive assay. This optimized, self-validating workflow guarantees full compliance with ICH M10 standards, ensuring reliable data generation for critical drug development pipelines.

References

  • Bioanalytical method validation and study sample analysis M10 , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][4][7]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines , Worldwide Clinical Trials. [Link][6]

  • ICH M10 on bioanalytical method validation - Scientific guideline , European Medicines Agency (EMA). [Link][5]

Sources

comparative receptor binding of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride analogs

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(4-chlorophenyl)-4-piperidinol (CPPO) moiety is a privileged, highly versatile pharmacophore in neuropharmacology. Originally identified as the core structural metabolite of the typical antipsychotic haloperidol, this rigid, polar scaffold has been extensively modified by medicinal chemists to develop ligands with distinct selectivity profiles across dopamine (D2, D3, D4) and sigma ( σ1​ , σ2​ ) receptors.

This guide provides an objective, data-driven comparison of CPPO and its most prominent synthetic analogs, detailing their receptor binding affinities, structural mechanisms, and the validated experimental protocols used to quantify these interactions.

Structural Evolution & Mechanistic Insights

The bare CPPO scaffold possesses negligible intrinsic affinity for dopaminergic targets. It lacks the extended lipophilic appendage required to reach the secondary binding pocket of the D2-like receptors. However, functionalizing the piperidine nitrogen transforms this inactive metabolite into highly potent neuroleptics and research probes.

  • CPPO (The Scaffold): As a standalone molecule, CPPO acts primarily as a weak, delayed-action neurotoxic metabolite [1]. It lacks the structural length to bridge the orthosteric site and the extracellular loops of the D2 receptor.

  • Haloperidol (The Clinical Standard): The addition of a 4-(4-fluorophenyl)-4-oxobutyl (butyrophenone) chain to the piperidine nitrogen allows the molecule to span the receptor's binding cavity. The protonated piperidine nitrogen forms a critical salt bridge with Asp114 in transmembrane domain 3 (TM3), while the butyrophenone tail extends into a hydrophobic pocket, resulting in sub-nanomolar to low-nanomolar D2 affinity [2].

  • L-741,626 (The D2-Selective Probe): By replacing the flexible butyrophenone chain with a rigid indole-3-ylmethyl group, researchers created L-741,626. This bulky substitution introduces severe steric clashes in the narrower binding pockets of D3 and D4 receptors, while perfectly complementing the wider extracellular loop architecture of the D2 receptor. This structural tweak yields a 20- to 80-fold selectivity for D2 over D3 [3].

Comparative Receptor Binding Profile

The following table summarizes the equilibrium dissociation constants ( Ki​ ) for CPPO and its key analogs. Lower Ki​ values indicate higher binding affinity.

CompoundDopamine D2 ( Ki​ , nM)Dopamine D3 ( Ki​ , nM)Dopamine D4 ( Ki​ , nM)Sigma-1 ( Ki​ , nM)
CPPO (Metabolite) 9,090>10,000>10,000N/A
Haloperidol 1.2 - 4.52.5 - 7.52.0 - 5.01.0 - 3.0
L-741,626 4.4 - 8.390.4 - 120.0>1,000~19.5

Data synthesized from standardized radioligand competition assays using cloned human receptors expressed in HEK293 or CHO cell lines [1][2][4].

Receptor Signaling & Interaction Dynamics

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o​ proteins. When an agonist binds, it inhibits adenylyl cyclase, reducing intracellular cAMP levels. CPPO analogs act as competitive antagonists, blocking this cascade and preventing β -arrestin recruitment.

D2_Signaling LIG CPPO Analog (Antagonist) D2R Dopamine D2 Receptor LIG->D2R Competitive Inhibition GPROT Gi/o Protein Complex D2R->GPROT Agonist Activation AC Adenylyl Cyclase (AC) GPROT->AC Inhibits CAMP cAMP Levels (Decreased) AC->CAMP Reduces

Dopamine D2 receptor signaling cascade and the inhibitory blockade by CPPO-derived antagonists.

Validated Methodology: Radioligand Competition Assay

To ensure a self-validating and highly reproducible system, the binding affinities ( Ki​ ) of CPPO analogs must be determined using a rigorous competitive radioligand binding assay. The following protocol outlines the optimal conditions for evaluating these compounds at the human D2(Long) receptor [5].

Step-by-Step Protocol & Experimental Causality

1. Membrane Preparation & Optimization

  • Action: Harvest HEK293 cells stably expressing the hD2L receptor. Homogenize in ice-cold binding buffer (20 mM HEPES, 100 mM NaCl, 6 mM MgCl₂, 1 mM EGTA, pH 7.4) and centrifuge at 40,000 x g.

  • Causality: The inclusion of MgCl₂ is essential for maintaining the structural integrity of the receptor-G-protein complex during isolation, while EGTA chelates endogenous calcium to prevent the activation of calcium-dependent proteases that could degrade the receptor.

2. Assay Assembly & Uncoupling

  • Action: In a 96-well plate, combine 50 μL of the test compound (concentrations ranging from 10−11 to 10−4 M), 50 μL of [³H]spiperone (final concentration 0.2 nM), and 100 μL of the membrane suspension (~15-24 μg protein/well). Add 100 μM GppNHp to the buffer.

  • Causality: Why GppNHp? GppNHp (5'-guanylyl imidodiphosphate) is a non-hydrolyzable GTP analog. It uncouples the D2 receptor from its inhibitory G-protein ( Gi/o​ ). By forcing the receptor into a uniform, low-affinity state for agonists, it prevents biphasic competition curves, ensuring that the calculated Ki​ strictly reflects the antagonist's true affinity for the uncoupled receptor.

3. Defining Non-Specific Binding (NSB)

  • Action: Include control wells containing 4 μM (+)-butaclamol instead of the test compound.

  • Causality: (+)-butaclamol completely saturates the D2 orthosteric sites. Any radioactivity detected in these wells represents radioligand stuck to the plastic or lipid membrane, allowing for the accurate subtraction of background noise to isolate specific binding.

4. Incubation & Rapid Filtration

  • Action: Incubate the plate at 37°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold 0.9% NaCl.

  • Causality: Why PEI? CPPO analogs and [³H]spiperone are highly lipophilic basic amines that readily bind to negatively charged borosilicate glass fibers. PEI, a cationic polymer, neutralizes these charges, drastically reducing non-specific background binding and preserving the assay's signal-to-noise ratio. Ice-cold saline washes prevent the rapid dissociation of the bound radioligand during the filtration step.

5. Quantification & Cheng-Prusoff Analysis

  • Action: Add scintillation cocktail and measure bound radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay STEP1 Membrane Prep (hD2L Cells) STEP2 Assay Assembly ([3H]spiperone) STEP1->STEP2 STEP3 Incubation (90 min, 37°C) STEP2->STEP3 STEP4 Rapid Filtration (PEI-soaked GF/B) STEP3->STEP4 STEP5 Scintillation Counting STEP4->STEP5

Step-by-step workflow for competitive radioligand binding assay of CPPO analogs.

References

  • 4-(4-CHLOROPHENYL)-4-PIPERIDINOL - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Katz et al., Bioorganic & Medicinal Chemistry (2010). Available at:[Link]

  • Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists. Caine et al., Journal of Neuroscience (2002). Available at:[Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI Pharmaceuticals (2022). Available at:[Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Free et al., Bioorganic & Medicinal Chemistry (2012). Available at:[Link]

comparing synthesis routes for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Synthesis Guide: 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

Executive Summary

4-(4-Chlorophenyl)piperidin-4-ol hydrochloride (Free base CAS: 39512-49-7) is a critical pharmaceutical intermediate[1]. It serves as the structural core for several central nervous system (CNS) active agents, most notably the butyrophenone antipsychotic haloperidol and the peripherally acting μ-opioid receptor agonist loperamide[2][3]. Synthesizing this molecule efficiently requires careful control of protecting group chemistry to avoid side reactions such as hydrodehalogenation or enolization. This guide objectively compares the two most viable synthetic routes: the Classic Benzyl Route and the Modern Boc Route.

Mechanistic Pathway Analysis & Causality

As an application scientist, evaluating a synthetic route goes beyond raw yield; it requires understanding the mechanistic vulnerabilities of the molecule.

The Classic Benzyl Route (N-Benzyl-4-piperidone) Historically, 1-benzyl-4-piperidone has been the standard starting material[4]. The benzyl group is highly robust against the strongly basic conditions of the Grignard addition (using 4-chlorophenylmagnesium bromide). However, the causality of failure in this route often lies in the deprotection step. Standard catalytic hydrogenolysis (Pd/C, H₂) poses a severe risk of hydrodehalogenation, cleaving the crucial 4-chloro substituent to yield a 4-phenyl impurity[5]. To circumvent this, an alternative debenzylation using alpha-chloroethyl chloroformate (ACE-Cl) is highly recommended. ACE-Cl forms a carbamate intermediate that is cleanly cleaved via methanolysis, preserving the aryl chloride intact.

The Modern Boc Route (N-Boc-4-piperidone) To avoid the complications of debenzylation, modern medicinal chemistry often employs N-Boc-4-piperidone[6]. The tert-butoxycarbonyl (Boc) group is stable to organometallic nucleophiles but exquisitely sensitive to acid. By utilizing 4-chlorophenyllithium (generated via lithium-halogen exchange at -78 °C) instead of a Grignard reagent, the nucleophilic addition is accelerated, suppressing the competitive enolization of the piperidone ketone. Subsequent treatment with anhydrous HCl in dioxane simultaneously cleaves the Boc group and precipitates the target molecule directly as the highly pure hydrochloride salt, creating an elegant, self-validating purification step[6].

Pathway Visualizations

BenzylRoute A 1-Benzyl-4-piperidone + 4-Cl-PhMgBr B 1-Benzyl-4-(4-chlorophenyl) piperidin-4-ol A->B THF, 0°C to RT C Debenzylation (ACE-Cl, DCE) B->C Reflux, 2h D 4-(4-Chlorophenyl) piperidin-4-ol HCl C->D MeOH Reflux then HCl

Workflow 1: The Classic Benzyl Route utilizing ACE-Cl to prevent hydrodehalogenation.

BocRoute A N-Boc-4-piperidone + 4-Cl-PhLi B N-Boc-4-(4-chlorophenyl) piperidin-4-ol A->B THF, -78°C C Acidic Deprotection (4M HCl in Dioxane) B->C RT, 1-2h D 4-(4-Chlorophenyl) piperidin-4-ol HCl C->D Direct Precipitation

Workflow 2: The Modern Boc Route enabling direct isolation of the hydrochloride salt.

Experimental Protocols & Self-Validating Systems

The following methodologies are designed to be self-validating, providing researchers with visual and chemical checkpoints to ensure protocol integrity.

Protocol A: The Benzyl/ACE-Cl Route [7]

  • Grignard Addition: In a flame-dried, N₂-purged flask, prepare 4-chlorophenylmagnesium bromide (1.2 eq) from 1-bromo-4-chlorobenzene and Mg turnings in anhydrous THF. Cool the dark brown solution to 0 °C. Add 1-benzyl-4-piperidone (1.0 eq) in THF dropwise. Validation Checkpoint: The reaction mixture will transition from dark brown to a pale yellow suspension as the Grignard reagent is consumed.

  • Quench & Isolate: Stir for 2 h at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.

  • Debenzylation via ACE-Cl: Dissolve the intermediate in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C and add alpha-chloroethyl chloroformate (1.5 eq). Reflux for 2 h. Concentrate the mixture in vacuo to remove excess ACE-Cl.

  • Methanolysis & Salt Formation: Dissolve the crude carbamate in methanol and reflux for 1 h. The intermediate breaks down into the free amine, acetaldehyde, and CO₂. Concentrate, dissolve in diethyl ether, and bubble anhydrous HCl gas (or add HCl in ether) to precipitate 4-(4-chlorophenyl)piperidin-4-ol hydrochloride. Recrystallize from ethanol/ether.

Protocol B: The Boc/Organolithium Route [6]

  • Lithium-Halogen Exchange: Dissolve 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous THF under N₂. Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Nucleophilic Addition: Add N-Boc-4-piperidone (1.0 eq) in THF dropwise to the -78 °C solution. Stir for 1 h, then allow warming to room temperature. Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the piperidone (stains with KMnO₄) and the appearance of a new, highly polar UV-active spot.

  • Quench & Isolate: Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield N-Boc-4-(4-chlorophenyl)piperidin-4-ol.

  • Deprotection & Direct Salt Precipitation: Dissolve the crude Boc-intermediate in a minimal volume of dichloromethane. Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 1-2 hours. Validation Checkpoint: The evolution of isobutylene and CO₂ gas will be observed. As the deprotection proceeds, the target 4-(4-chlorophenyl)piperidin-4-ol hydrochloride will spontaneously precipitate as a pristine white crystalline solid due to its insolubility in the DCM/dioxane matrix. Filter and wash with cold ether.

Quantitative Comparison

The following table summarizes the performance metrics of both routes based on empirical laboratory data and scale-up considerations.

Performance MetricRoute A: Benzyl / ACE-ClRoute B: Boc / n-BuLi
Overall Yield 65 - 70%75 - 85%
Atom Economy Low (Loss of benzyl and ACE-Cl mass)Moderate (Loss of Boc as volatile gases)
Operating Temperatures 0 °C to 83 °C (Refluxing DCE)-78 °C (Cryogenic) to 25 °C
Primary Impurity Risk Hydrodehalogenation (if H₂/Pd is used)Ketone enolization (if temp > -50 °C during addition)
Purification Requirement Recrystallization requiredDirect precipitation (Self-purifying)
Industrial Scalability Excellent (Standard reactors)Moderate (Requires specialized cryogenic vessels)

Conclusion & Route Selection Logic

The choice between these two routes hinges entirely on facility capabilities and purity requirements.

DecisionTree Start Select Synthesis Route Q1 Cryogenic (-78°C) reactors available? Start->Q1 Boc Select Boc Route (Highest Yield & Purity) Q1->Boc Yes Benzyl Select Benzyl Route (Use ACE-Cl for deprotection) Q1->Benzyl No

Diagram 3: Decision matrix for selecting the optimal synthesis route.

For research-scale synthesis and high-throughput medicinal chemistry, the Boc Route is vastly superior. It offers a higher yield and the immense operational advantage of direct salt precipitation, bypassing tedious chromatography. However, for pilot-plant or ton-scale manufacturing where cryogenic cooling (-78 °C) is cost-prohibitive, the Benzyl Route remains the industrial standard, provided that ACE-Cl is used to mitigate the risk of aryl chloride reduction.

References

  • GuideChem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki". GuideChem.
  • Apicule. "4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS No: 39512-49-7)
  • Millennium Pharmaceuticals, Inc. "AU 2002352772 B2: Substituted piperidino-dihydrothienopyrimidines".
  • ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol synthesis". ChemicalBook.
  • Janssen, P. A. J. "US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines".
  • Benchchem. "3-(4-Fluorobenzyl)piperidine hydrochloride (Experimental Protocols)". Benchchem.

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A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Methods for 4-(4-Chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of key spectroscopic methods in the analysis of 4-(4-chlorophenyl)piperidin-4-ol, a significant piperidine derivative used as a pharmaceutical intermediate and a known metabolite of drugs like Haloperidol.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the integrity and consistency of analytical data is paramount. This document moves beyond rote protocol recitation to explain the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations.

The core philosophy of this guide is that analytical methods must be "fit for purpose," a principle enshrined in global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[4][5] Cross-validation, the process of comparing results from two or more distinct analytical methods, serves as the ultimate arbiter of data reliability.[6] It provides an orthogonal verification that transcends the validation of a single technique, ensuring that the analytical results are a true representation of the sample's properties. This guide will compare and contrast Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, culminating in a practical protocol for their cross-validation.

Chapter 1: The Imperative of Method Cross-Validation

In pharmaceutical development and quality control (QC), reliance on a single analytical method, even if fully validated, carries inherent risks. Every technique has its own biases and limitations. Cross-validation is a systematic comparison of data from different analytical methods to determine if the results are comparable, thereby providing a higher degree of confidence in the analytical data.[6]

This becomes critical in several scenarios:

  • Method Transfer: When a method is transferred between laboratories.

  • Method Modernization: When a new, more efficient method (e.g., UPLC-MS) is intended to replace an older one (e.g., HPLC-UV).

  • Orthogonal Verification: Using fundamentally different techniques (e.g., a separative technique like LC-MS and a structural one like qNMR) to measure the same attribute, which provides the highest level of analytical assurance.

The FDA and other regulatory bodies expect documented evidence that analytical procedures are suitable for their intended use, and cross-validation is a key component of this lifecycle approach to method management.[7][8]

cluster_0 Cross-Validation Workflow Sample Single Batch of 4-(4-chlorophenyl)piperidin-4-ol MethodA Method A (e.g., LC-MS/MS) Sample->MethodA MethodB Method B (e.g., qNMR) Sample->MethodB ResultsA Results A (e.g., Purity = 99.5%) MethodA->ResultsA ResultsB Results B (e.g., Purity = 99.7%) MethodB->ResultsB Compare Compare Results ResultsA->Compare ResultsB->Compare Conclusion Conclusion Compare->Conclusion Pass/Fail Criteria Acceptance Criteria (e.g., |A-B| ≤ 1.0%) Criteria->Compare Evaluate Against

Caption: Conceptual workflow for the cross-validation of two analytical methods.

Chapter 2: Spectroscopic Fingerprints of 4-(4-Chlorophenyl)piperidin-4-ol

Before comparing methods, it is essential to understand the expected analytical signature of the target molecule, 4-(4-chlorophenyl)piperidin-4-ol (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ), from each technique.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, elucidating the connectivity of atoms within a molecule.[12][13] It is non-destructive and can be used for absolute quantification (qNMR) without needing a specific reference standard of the analyte itself.[14]

  • Expected ¹H NMR Spectrum: The spectrum will feature distinct regions. Aromatic protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) between 7.2-7.5 ppm. The piperidine protons will appear as complex multiplets between approximately 1.5 and 3.0 ppm. The hydroxyl (-OH) and amine (-NH) protons will be visible as broad singlets whose chemical shifts are concentration and solvent-dependent.

  • Expected ¹³C NMR Spectrum: The spectrum will show six distinct carbon signals. Two in the aromatic region (120-150 ppm), with the carbon attached to the chlorine showing a characteristic shift. The quaternary carbon of the piperidine ring bonded to both the hydroxyl and phenyl groups will appear around 70 ppm, and the remaining piperidine carbons will be in the aliphatic region (30-50 ppm).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 1 second, and 16-32 scans.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Mass Spectrometry (MS)

Mass spectrometry is unparalleled in its sensitivity and ability to provide molecular weight and fragmentation data.[13][15] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both quantification and impurity profiling.[16]

  • Expected Mass Spectrum (Electrospray Ionization, Positive Mode): The protonated molecule [M+H]⁺ is expected at an m/z of approximately 212.08. A key fragment would be the loss of water [M+H-H₂O]⁺ at m/z 194.07. Further fragmentation of the piperidine ring can also be observed.[9]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute further to a working concentration of ~10 µg/mL in the initial mobile phase.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase could be a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 50-300. For quantitative studies, use tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule, making it ideal for raw material identification.[12]

  • Expected IR Spectrum: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and a C-Cl stretch (~1090 cm⁻¹). The region from 1500-500 cm⁻¹ provides a unique "fingerprint" for the compound.[12][17]

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, fast, and inexpensive method for quantitative analysis of compounds containing chromophores.[18][19]

  • Expected UV-Vis Spectrum: The 4-chlorophenyl group acts as the primary chromophore. An absorbance maximum (λmax) is expected in the range of 220-230 nm, with a possible shoulder at a higher wavelength.[17]

Experimental Protocol: Quantitative UV-Vis

  • Solvent: Use a UV-transparent solvent like ethanol or methanol.

  • Blank: Use the chosen solvent to zero the spectrophotometer.

  • Sample Preparation: Prepare a solution of known concentration (e.g., 10 µg/mL) that gives an absorbance reading within the linear range of the instrument (typically 0.2-1.0 AU).

  • Measurement: Record the absorbance at the predetermined λmax.

Chapter 3: A Practical Cross-Validation Protocol

This chapter outlines a self-validating experimental workflow to cross-validate a highly accurate and precise LC-MS/MS method (as the reference) against a quantitative NMR (qNMR) method (as the test) for determining the purity of a single batch of 4-(4-chlorophenyl)piperidin-4-ol. IR and UV-Vis will be used as confirmatory identity tests.

cluster_1 Cross-Validation Experimental Workflow cluster_quant Quantitative Analysis cluster_ident Identity Confirmation start Prepare Stock Solution & Validation Samples (n=5 concentrations) lcms LC-MS/MS Analysis (Reference Method) - Accuracy - Precision - Linearity start->lcms qnmr qNMR Analysis (Test Method) - Accuracy - Precision - Linearity start->qnmr ir FTIR Analysis - Compare to Reference start->ir uv UV-Vis Analysis - Confirm λmax start->uv compare Compare Quantitative Results (LC-MS vs. qNMR) lcms->compare qnmr->compare report Final Report: - Quantitative Comparison - Identity Confirmation - Method Performance ir->report uv->report compare->report

Caption: Detailed experimental workflow for the cross-validation study.

Methodology
  • Reference & Sample Preparation:

    • Use a single, homogenous batch of 4-(4-chlorophenyl)piperidin-4-ol.

    • Prepare a primary stock solution (e.g., 1 mg/mL in a suitable solvent).

    • From the stock, prepare a set of five calibration standards and three Quality Control (QC) samples (low, mid, high concentration) to be used for both LC-MS/MS and qNMR.

  • LC-MS/MS Analysis (Reference Method):

    • Validation: First, ensure the LC-MS/MS method is fully validated according to ICH Q2(R2) guidelines for accuracy, precision (repeatability and intermediate), specificity, linearity, and range.[4][7][20]

    • Analysis: Analyze the prepared QC samples in triplicate on three separate days to establish a robust reference value for the purity/concentration.

  • qNMR Analysis (Test Method):

    • Internal Standard: Select a suitable internal standard (e.g., maleic acid) that has resonances that do not overlap with the analyte, is stable, and can be accurately weighed.

    • Sample Preparation: Accurately weigh a specific amount of the analyte sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

    • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 of at least 5 times the longest T1, and a 90° pulse).

    • Calculation: Calculate the purity of the analyte by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard of known purity.

    • Analysis: Analyze the QC samples in triplicate.

  • Data Comparison and Acceptance Criteria:

    • Calculate the mean purity value obtained from the LC-MS/MS analysis and the qNMR analysis for the QC samples.

    • The core of cross-validation is the comparison of these means. A typical acceptance criterion is that the percentage difference between the two methods should be no more than 2.0%.

    • Formula: Difference (%) = [| (Result_LCMS - Result_qNMR) | / (Average_Result) ] * 100

Chapter 4: Comparative Performance Analysis

The choice of an analytical method is always a trade-off between different performance characteristics. The cross-validation exercise provides the data to make an informed decision based on the specific analytical need.

Parameter LC-MS/MS qNMR FTIR UV-Vis Causality & Rationale
Primary Use Quantification, Impurity ProfilingAbsolute Quantification, Structure ElucidationIdentity ConfirmationQuantification, DissolutionEach technique excels in a different domain of analysis.[21][22]
Specificity Very HighVery HighModerateLow to ModerateMS and NMR provide high structural resolution. IR is specific to functional groups. UV-Vis is specific only to the chromophore.[23]
Sensitivity (LOQ) ng/mL to pg/mL~mg/mL~% level~µg/mLMS is inherently more sensitive due to efficient ionization and detection, whereas NMR is a low-energy phenomenon requiring higher concentrations.[13][15]
Precision Excellent (<2% RSD)Excellent (<1% RSD)N/A (Qualitative)Good (<2% RSD)Both MS and NMR are highly reproducible with modern instrumentation.[24]
Throughput Moderate (2-10 min/sample)Low (10-30 min/sample)High (<1 min/sample)Very High (<1 min/sample)Spectroscopic identity tests are very rapid; chromatographic and detailed structural analyses require more time.[18]
Cost/Complexity HighVery HighLowVery LowCost is driven by instrument purchase price, maintenance, and the need for highly skilled operators for MS and NMR.[21]

Conclusion

The cross-validation of spectroscopic methods for 4-(4-chlorophenyl)piperidin-4-ol demonstrates a fundamental principle of modern pharmaceutical analysis: trust through verification. This guide has shown that while techniques like LC-MS/MS offer superior sensitivity for trace analysis and qNMR provides unparalleled accuracy for absolute quantification, they are most powerful when used in concert.[13] Methods such as FTIR and UV-Vis serve as indispensable tools for rapid and efficient identity confirmation in a high-throughput QC environment.[18]

A robust analytical strategy does not rely on a single "best" method but employs a suite of orthogonal, validated techniques. Cross-validation is the process that binds these techniques together, creating a self-validating system that ensures the highest data integrity. By understanding the principles, strengths, and limitations of each method, and by rigorously comparing them, researchers and drug developers can make decisions with confidence, ensuring the quality and safety of the final pharmaceutical product.

References

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  • Differences in NMR vs Mass Spectrometry for Identification. (2025). Patsnap Eureka.
  • MS and NMR - the Perfect Couple? (2019). The Analytical Scientist.
  • Structural and Vibrational Studies on 4-(4-Chlorophenyl)-4-Hydroxypiperidine using Experimental and DFT Methods. (2015). Mahendra Publications.
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Structural and Functional Comparison Guide: 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride vs. Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7) is a critical halogenated organic intermediate, widely recognized as the structural core and primary metabolite (Metabolite I) of butyrophenone neuroleptics like [1],[2]. In advanced medicinal chemistry, substituting the para-chloro moiety with a fluorine atom to yield 4-(4-fluorophenyl)piperidin-4-ol (CAS 3888-65-1) is a proven bioisosteric strategy used to optimize pharmacokinetics and target affinity [3]. This guide provides an objective, data-driven comparison of these two analogs, detailing their physicochemical properties, structure-activity relationship (SAR) implications, and the experimental protocols required for their synthesis and analysis.

Physicochemical & Structural Comparison

The substitution of chlorine with fluorine fundamentally alters the molecule's steric bulk and electron distribution[3]. Fluorine is the closest steric match to hydrogen (van der Waals radius 1.47 Å), whereas chlorine (1.74 Å) is significantly larger and more closely mimics the steric volume of a methyl group [4].

Property4-(4-Chlorophenyl)piperidin-4-ol4-(4-Fluorophenyl)piperidin-4-ol
CAS Number 39512-49-7[1]3888-65-1[5]
Molecular Formula C11H14ClNO[1]C11H14FNO[5]
Molecular Weight 211.69 g/mol 195.24 g/mol [5]
Melting Point (Free Base) 137–141 °C120–121 °C[6]
Halogen van der Waals Radius 1.74 Å[4]1.47 Å[4]
Primary Application Haloperidol/Loperamide synthesis[2]Bioisosteric SAR exploration[3]

Mechanistic Impact: Halogen Bioisosterism in Drug Design

Expertise & Experience: The decision to utilize a fluorinated analog over the chlorinated parent compound is driven by specific pharmacokinetic and pharmacodynamic goals[3].

  • Receptor Binding (Pharmacodynamics): Chlorine's high polarizability and lipophilicity allow it to form strong halogen bonds and favorable van der Waals interactions within the hydrophobic pockets of targets like the D2 receptor [7]. Conversely, fluorine's extreme electronegativity withdraws electron density from the phenyl ring via the inductive effect, altering π−π stacking interactions with aromatic amino acid residues in the binding site[4].

  • Metabolic Stability (Pharmacokinetics): The chlorinated analog exhibits moderate metabolic stability but is susceptible to hepatic clearance[3]. The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol). Fluorination at the para-position is a definitive strategy to block Cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby increasing the biological half-life of the compound[3].

Visualization of SAR & Metabolic Logic

The following diagram maps the divergent causal pathways when selecting between the chloro and fluoro analogs during drug optimization.

SAR_Pathway Core 4-Aryl-piperidin-4-ol Core Structure Cl_Analog 4-Chloro Analog (CAS 39512-49-7) Core->Cl_Analog Cl Substitution F_Analog 4-Fluoro Analog (CAS 3888-65-1) Core->F_Analog F Substitution Metabolism_Cl Hepatic Clearance Moderate CYP450 Stability Cl_Analog->Metabolism_Cl Metabolism Binding_Cl Strong Halogen Bonding High Lipophilicity Cl_Analog->Binding_Cl Target Receptor Metabolism_F Blocked Oxidation Extended Half-Life F_Analog->Metabolism_F Metabolism Binding_F Altered Pi-Stacking Lower Lipophilicity F_Analog->Binding_F Target Receptor

Divergent SAR and metabolic pathways of chlorinated vs. fluorinated piperidinol analogs.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of the Piperidinol Core via Grignard Addition

Causality: To construct the 4-aryl-piperidin-4-ol architecture, a nucleophilic addition is required. Grignard reagents are selected for their ability to selectively attack the sterically hindered ketone of a protected 4-piperidone [1].

  • Protection: React 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone.

    • Self-Validation Check: Confirm complete protection via Thin Layer Chromatography (TLC) using n-hexane/ethyl acetate to ensure no free amine remains to quench the Grignard reagent.

  • Grignard Addition: Under strictly anhydrous conditions (Argon atmosphere), add 4-chlorophenylmagnesium bromide (or 4-fluorophenylmagnesium bromide) dropwise to the protected piperidone at 0 °C.

    • Causality: Low temperatures suppress unwanted enolization of the ketone and prevent exothermic side reactions.

  • Quenching & Hydrolysis: Quench the reaction with saturated aqueous NH4​Cl . The intermediate magnesium alkoxide hydrolyzes to yield the tertiary alcohol.

  • Deprotection & Salt Formation: Remove the benzyl group via catalytic hydrogenation (Pd/C, H2​ ). Treat the free base with ethanolic HCl to precipitate the hydrochloride salt.

    • Self-Validation Check: The formation of a white to creamy-white crystalline powder confirms successful salt formation, which is then verified by a sharp melting point analysis (137–141 °C for the chloro analog).

Protocol B: Analytical Quantification via GC-MS with Derivatization

Causality: The tertiary hydroxyl group in these piperidinol analogs is highly polar, leading to poor peak shape, tailing, and thermal degradation during Gas Chromatography (GC) [8]. Derivatization is mandatory to convert the -OH group into a volatile, thermally stable ester.

  • Sample Preparation: Accurately weigh 10 mg of the piperidinol standard and dissolve in a 50:50 mixture of water and acetonitrile to yield a 1 mg/mL stock solution[8].

  • Derivatization: React the working solution with pentafluorobenzoyl chloride (or pentafluoropropionic anhydride) in the presence of a mild base (e.g., pyridine)[8].

    • Causality: This reaction masks the polar hydroxyl group and introduces highly electronegative fluorine atoms, drastically enhancing sensitivity for Electron-Capture Detection (ECD) or Mass Spectrometry (MS)[8].

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS equipped with a split/splitless injector and a non-polar capillary column (e.g., HP-5MS).

    • Self-Validation Check: The appearance of a sharp, symmetrical peak with a distinct molecular ion ( M+ ) corresponding to the derivatized mass confirms complete reaction and prevents false-negative quantification.

Comparative Performance Data

The following table summarizes the general pharmacological impact of substituting the para-chlorine with a fluorine atom on the piperidinol core, based on molecular matched pair (MMP) analysis principles[4].

Performance Metric4-Chloro Analog Core4-Fluoro Analog CoreCausality / Mechanism
Lipophilicity (LogP) HigherLowerChlorine is significantly more lipophilic than fluorine[7].
CYP450 Stability ModerateHighHigh C-F bond strength prevents aromatic hydroxylation[3].
Receptor Affinity StrongerWeaker/AlteredCl provides superior hydrophobic anchoring and halogen bonding[7].
Aromatic Ring pKa Effect Moderate InductiveStrong InductiveF strongly withdraws electron density, altering distal basicity[4].

References

  • Google Patents - "US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines".
  • Home Sunshine Pharma - "4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7". Available at: [Link]

  • LookChem - "4-(4-Fluorophenyl)piperidin-4-ol". Available at: [Link]

  • Chemical Science (RSC Publishing) - "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design". Available at:[Link]

  • ChemRxiv - "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design". Available at: [Link]

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benchmarking extraction techniques for 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Extraction Techniques for 4-Piperidinol, 4-(4-chlorophenyl)-, Hydrochloride: A Comprehensive Methodological Guide

Introduction

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride—commonly referred to as 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (CPHP·HCl) or CPPO—is a critical chemical entity in pharmaceutical development. It serves as a foundational synthetic intermediate for drugs like loperamide and haloperidol[1], and is simultaneously recognized as a primary, potentially neurotoxic in vivo metabolite of haloperidol[2][3].

With a molecular weight of 248.15 g/mol [4] and a LogP of approximately 1.79[5], isolating this compound from complex synthetic reaction mixtures or biological matrices (e.g., plasma, urine, wastewater) requires highly selective extraction techniques. This guide objectively benchmarks the three most prominent extraction methodologies for CPHP, providing researchers with causality-driven, self-validating protocols.

Physicochemical Grounding & Extraction Strategy

The extraction of CPHP is fundamentally dictated by the basicity of its piperidine nitrogen. In physiological or acidic conditions, the nitrogen is protonated, rendering the molecule highly water-soluble as a hydrochloride salt[4]. To partition the compound into an organic phase, the matrix pH must be driven well above the piperidine's pKa (typically >11) to suppress ionization and yield the lipophilic free base[3]. Conversely, highly acidic environments can be used to back-extract the compound into an aqueous phase, effectively stripping away neutral lipophilic impurities.

Benchmarking Extraction Techniques

Liquid-Liquid Extraction (LLE) with Acidic Back-Extraction

LLE remains the gold standard for preparative-scale isolation and rigorous biological sample clean-up. By utilizing a non-polar solvent mixture, the free base of CPHP can be selectively partitioned from aqueous matrices[3].

  • Pros: Exceptional removal of neutral and acidic impurities via back-extraction; highly scalable for synthetic chemistry.

  • Cons: Prone to emulsion formation in protein-rich matrices; high consumption of volatile organic solvents.

Solid-Phase Extraction (SPE)

SPE is the preferred technique for high-throughput analytical workflows, such as pharmacokinetics or wastewater monitoring[6]. Polymeric or C18 reversed-phase sorbents exploit the hydrophobic interaction with the analyte's 4-chlorophenyl ring.

  • Pros: High recovery rates (88–91% in wastewater)[6]; low solvent consumption; easily automated.

  • Cons: Higher consumable costs; requires careful sorbent conditioning to prevent breakthrough.

Electromembrane Extraction (EME)

EME is an advanced, miniaturized technique where an electrical field drives the protonated CPHP across a supported liquid membrane into an aqueous acceptor phase. It is particularly useful for basic drugs in high-salt matrices[1].

  • Pros: Near-zero organic solvent waste; unparalleled selectivity for ionizable compounds.

  • Cons: Limited preparative scalability; sensitive to extreme matrix salinity[1].

Quantitative Comparison

ParameterLiquid-Liquid Extraction (LLE)[3]Solid-Phase Extraction (SPE)[6]Electromembrane Extraction (EME)[1]
Typical Recovery 80 - 85%88 - 91%75 - 85%
Sample Volume 1.0 - 5.0 mL1.0 - 10.0 mL0.1 - 0.5 mL
Organic Solvent Use High (~5 mL/sample)Low (~2 mL/sample)Minimal (< 50 µL/sample)
Matrix Effect Moderate (Lipid carryover)Low (High selectivity)Very Low (Electrokinetic barrier)
Primary Use Case Preparative isolation / BioanalysisTrace analysis / EnvironmentalMicro-scale bioanalysis

Self-Validating Experimental Protocols

Protocol 1: LLE with Acidic Back-Extraction

Target: Isolation of CPHP from biological fluids or aqueous reaction mixtures.

  • Alkalization : Transfer 1.0 mL of the aqueous sample to a borosilicate glass tube. Add 100 µL of 1M NaOH and vortex.

    • Causality: Deprotonates the piperidine ring, converting the water-soluble hydrochloride salt into the lipophilic free base.

    • Validation Checkpoint: Spot a micro-drop onto universal indicator paper; verify pH > 11 before proceeding.

  • Primary Organic Extraction : Add 3.0 mL of a Hexane:Diethyl Ether (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

    • Causality: The mixed solvent provides the exact polarity needed to solvate the CPHP free base while excluding highly polar matrix proteins and salts[3].

  • Phase Separation : Centrifuge at 3500 rpm for 15 minutes at 4°C.

    • Validation Checkpoint: Two distinct, clear layers must form. If an interfacial emulsion is present, add a drop of brine (saturated NaCl) and re-centrifuge.

  • Acidic Back-Extraction : Transfer the upper organic layer to a clean tube. Add 130 µL of 0.1 N HCl. Vortex for 2 minutes and centrifuge.

    • Causality: The HCl reprotonates the piperidine nitrogen. The resulting CPHP hydrochloride salt is highly polar and crashes out of the organic phase into the aqueous acidic micro-layer, leaving neutral lipophilic impurities behind in the organic waste[3].

    • Validation Checkpoint: Analyze the lower aqueous layer via UV-Vis; a distinct absorbance peak at 220 nm confirms the successful isolation of CPHP[3].

LLE_Workflow N1 Sample Matrix (Plasma/Urine/Reaction) N2 Alkalization (Add 1M NaOH, pH > 11) N1->N2 Suppress ionization N3 Organic Extraction (Hexane:Diethyl Ether) N2->N3 Partitioning N4 Phase Separation (Centrifugation) N3->N4 3500 rpm, 15 min N5 Aqueous Phase (Discard) N4->N5 Bottom layer N6 Organic Phase (CPHP Free Base) N4->N6 Top layer N7 Back-Extraction (Add 0.1 N HCl) N6->N7 Protonation N8 Aqueous Phase (CPHP Hydrochloride) N7->N8 Final Isolation

Fig 1: Liquid-Liquid Extraction (LLE) workflow with acid-base back-extraction for CPHP.

Protocol 2: Solid-Phase Extraction (SPE)

Target: High-throughput clean-up for HPLC/LC-MS analysis.

  • Conditioning : Pass 2.0 mL of Methanol through a C18 or polymeric SPE cartridge, followed by 2.0 mL of HPLC-grade water. Do not let the sorbent dry.

    • Causality: Methanol solvates the collapsed alkyl chains of the sorbent, maximizing the surface area available for hydrophobic interaction with the 4-chlorophenyl ring.

  • Loading : Load 1.0 mL of the aqueous sample (buffered to pH 7.4).

    • Causality: At physiological pH, CPHP is partially ionized but retains enough hydrophobicity to bind strongly to the stationary phase.

    • Validation Checkpoint: Collect the flow-through and test via HPLC; the absence of the CPHP peak confirms complete retention on the column.

  • Washing : Pass 2.0 mL of 5% Methanol in water through the cartridge.

    • Causality: Elutes weakly bound, highly polar interferences without providing enough elutropic strength to desorb CPHP.

  • Elution : Elute with 1.5 mL of Methanol containing 0.1% Acetic Acid[7].

    • Causality: The combination of high organic solvent and acidic modifier disrupts both hydrophobic and secondary silanol interactions, rapidly desorbing the compound.

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 45°C and reconstitute in the mobile phase.

SPE_Workflow S1 Conditioning (MeOH → H2O) S2 Loading (Aqueous Sample) S1->S2 S3 Washing (5% MeOH in H2O) S2->S3 S4 Elution (MeOH + 0.1% AcOH) S3->S4 S5 Reconstitution (Mobile Phase) S4->S5

Fig 2: Solid-Phase Extraction (SPE) workflow using polymeric reversed-phase sorbents.

Downstream Chromatographic Analysis

Following extraction, the purity of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride must be verified. A highly effective method utilizes a mixed-mode or low-silanol activity reversed-phase column (e.g., Newcrom R1)[5]. The optimal mobile phase consists of Acetonitrile and Water modified with Phosphoric Acid (or Formic Acid for MS compatibility)[5]. This ensures sharp peak shapes by preventing secondary tailing interactions between the basic piperidine nitrogen and residual silanols on the silica support.

References

  • National Center for Biotechnology Information. "4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride - PubChem CID 3047456". PubChem.[Link]

  • SIELC Technologies. "Separation of 4-(4-Chlorophenyl)-4-piperidinol on Newcrom R1 HPLC column". SIELC Application Notes.[Link]

  • National Center for Advancing Translational Sciences. "4-(4-CHLOROPHENYL)-4-PIPERIDINOL". Inxight Drugs.[Link]

  • Chemsrc. "Loperamide hydrochloride | CAS#:34552-83-5". Chemsrc Database.[Link]

  • ResearchGate. "Liquid chromatographic–mass spectrometric determination of haloperidol and its metabolites in human plasma and urine". ResearchGate.[Link]

  • AKJournals. "RPTLC analysis of haloperidol and its metabolites in wastewater after solid-phase extraction". Journal of Planar Chromatography.[Link]

  • KoreaMed Synapse. "Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol". J Korean Soc Clin Pharmacol Ther.[Link]

Sources

Comparative Efficacy and Toxicological Profiling of Haloperidol and Bromperidol Intermediates: CPHP vs. BPHP

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison between two critical piperidinol derivatives: 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CPHP) and 4-(4-bromophenyl)piperidin-4-ol (BPHP) . While both compounds serve as fundamental synthetic intermediates for the butyrophenone antipsychotics haloperidol and bromperidol, their primary pharmacological significance lies in their role as active in vivo N-dealkylated metabolites. Understanding their distinct metabolic trajectories, receptor binding affinities, and neurotoxic potentials is essential for drug development professionals aiming to mitigate the extrapyramidal symptoms (EPS) associated with typical antipsychotics.

Mechanistic Pharmacology & Toxicological Context

The structural difference between CPHP and BPHP is a single halogen substitution (chlorine vs. bromine) at the para-position of the phenyl ring. This seemingly minor modification significantly alters their lipophilicity, target affinity, and downstream toxicity.

CPHP: The Precursor to Parkinsonian Neurotoxicity

Haloperidol undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzyme CYP3A4 , resulting in the N-dealkylated metabolite CPHP[1]. The critical toxicological concern with CPHP is its subsequent oxidation into HPP+ (haloperidol pyridinium) [2]. HPP+ is structurally and functionally analogous to MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin known to induce Parkinson's disease-like symptoms by irreversibly inhibiting mitochondrial complex I in dopaminergic neurons[3].

BPHP: Kinase Antagonism and Cytotoxicity

BPHP is generated via the N-dealkylation of bromperidol[4]. The heavier bromine atom increases the molecule's steric bulk and lipophilicity. Unlike CPHP, which is primarily studied as a neurotoxic precursor, BPHP exhibits distinct intrinsic pharmacological activity. It acts as a kinase receptor antagonist and has been shown to inhibit heterocyclic amines (carcinogenic compounds formed during high-temperature cooking)[5]. Furthermore, BPHP demonstrates direct cytotoxicity against mammalian cell lines in vitro by binding to cellular proteins via its hydroxyl group[5].

MetabolicPathway Haloperidol Haloperidol CYP3A4 CYP3A4 N-dealkylation Haloperidol->CYP3A4 Bromperidol Bromperidol Bromperidol->CYP3A4 CPHP CPHP (Chloro) Metabolite CYP3A4->CPHP Cl- analog BPHP BPHP (Bromo) Metabolite CYP3A4->BPHP Br- analog Tox Pyridinium Species (HPP+ / BPP+) Neurotoxicity CPHP->Tox Oxidation BPHP->Tox Oxidation

CYP3A4-mediated metabolic pathway of haloperidol and bromperidol to neurotoxic pyridinium species.

Physicochemical and Pharmacological Comparison

The following table summarizes the quantitative and qualitative differences between the two compounds to facilitate rapid comparative analysis.

ParameterCPHP (Hydrochloride)BPHP
CAS Number 39512-49-7 (Free base)57988-58-6
Parent Drug HaloperidolBromperidol
Halogen Substitution Chlorine (Cl)Bromine (Br)
Molecular Weight 211.69 g/mol (Free base)256.14 g/mol
Primary Metabolic Enzyme CYP3A4[1]CYP3A4 / N-dealkylation[4]
Intrinsic Activity Precursor to mitochondrial toxinsKinase receptor antagonist[5]
Downstream Toxicant HPP+ (Inhibits Complex I)[3]BPP+ (Analogous pyridinium)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every major experimental choice to ensure reproducible results in pharmacokinetic and toxicological assays.

Protocol 1: HPLC-UV Quantification of CPHP/BPHP in Biological Matrices

This protocol is optimized for quantifying the extent of CYP3A4-mediated N-dealkylation in human urine or plasma[1].

Causality & Design Choices: The piperidine ring in both CPHP and BPHP has a high pKa (~9.5). If analyzed in a neutral mobile phase, the compounds will ionize, leading to severe peak tailing on a reverse-phase column. We utilize a 50 mM potassium phosphate buffer at a controlled acidic pH to ensure sharp peak resolution.

  • Sample Preparation: Spike 1 mL of biological sample (urine/plasma) with a known concentration of an internal standard (e.g., 4-phenylpiperidin-4-ol) to validate extraction recovery rates.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes. The lipophilic nature of the halogenated phenyl rings ensures high partitioning into the organic phase.

  • Evaporation & Reconstitution: Extract the organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation: Inject 20 µL onto a reverse-phase C18 column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: 50 mM potassium phosphate buffer / acetonitrile (75:25, v/v). Flow rate: 1.0 mL/min.

  • Detection: UV detection at λ = 220 nm[1].

HPLCWorkflow Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate + Internal Std) Sample->Extraction Separation Reverse-Phase HPLC (C18, 50mM Phosphate/ACN) Extraction->Separation Detection UV Detection (λ = 220 nm) Separation->Detection Analysis Quantification of CPHP / BPHP Detection->Analysis

Step-by-step HPLC-UV workflow for the quantification of CPHP and BPHP in biological matrices.

Protocol 2: In Vitro Cytotoxicity and Mitochondrial Viability (MTT Assay)

Because the downstream toxicity of these metabolites involves mitochondrial complex I inhibition, the MTT assay—which relies on mitochondrial reductase activity—is the most mechanistically appropriate method to evaluate their cytotoxicity[3].

Causality & Design Choices: SH-SY5Y neuroblastoma cells are used because they express dopaminergic markers, making them an ideal model for haloperidol/bromperidol-induced extrapyramidal toxicity. MPP+ is used as a self-validating positive control to benchmark the neurotoxic potential of the generated pyridinium species.

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations (1 µM to 500 µM) of CPHP, BPHP, or their oxidized pyridinium derivatives (HPP+/BPP+) for 48 hours. Include MPP+ (100 µM) as a positive control for mitochondrial toxicity.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria will reduce MTT to insoluble purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Conclusion

While both CPHP and BPHP are structurally similar piperidinol derivatives, their distinct halogenations dictate their pharmacokinetic fate. CPHP is primarily recognized as a dangerous stepping stone to the Parkinsonian neurotoxin HPP+, making it a critical biomarker in haloperidol toxicity studies. Conversely, BPHP's increased lipophilicity grants it intrinsic pharmacological properties, acting as a kinase antagonist and direct cytotoxic agent. Accurate quantification and toxicological profiling of these compounds utilizing the validated workflows above are essential for developing safer, next-generation antipsychotic therapeutics.

References

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • Cytochrome P450-Mediated Metabolism of Haloperidol and Reduced Haloperidol to Pyridinium Metabolites Source: ACS Publications URL
  • Source: PubMed Central (NIH)
  • 4-(4-Bromophenyl)
  • Neurological Disease (Inhibitors Agonists Modulators Antagonists)

Sources

Safety Operating Guide

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-(4-Chlorophenyl)piperidin-4-ol Hydrochloride

As drug development professionals and laboratory scientists scale up the synthesis of active pharmaceutical ingredients (APIs) like haloperidol, managing the lifecycle of intermediates becomes a critical operational mandate. 4-(4-Chlorophenyl)piperidin-4-ol hydrochloride (CAS 63638-93-7) is a halogenated pharmaceutical intermediate that requires stringent handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. 4-(4-Chlorophenyl)piperidin-4-ol hydrochloride contains two equivalents of chlorine: one covalently bound to the phenyl ring and one ionically bound as a hydrochloride salt[1].

The Causality of Disposal Restrictions: The presence of the p-chlorophenyl group makes this synthetic compound highly resistant to metabolic transformation and biological degradation[2]. If improperly sewered, this API intermediate will bypass conventional Publicly Owned Treatment Works (POTWs) and discharge directly into receiving waters, leading to persistent aquatic toxicity[2][3]. Furthermore, thermal destruction of this compound generates high volumes of hydrogen chloride (HCl) gas, mandating the use of specialized high-temperature incinerators equipped with caustic scrubbers[4].

Table 1: Quantitative Hazard Data & Logistical Specifications

Property / HazardSpecificationOperational Causality & Impact
CAS Number 63638-93-7 (Base: 39512-49-7)Required for accurate RCRA waste manifesting and tracking[1].
Molecular Formula C₁₁H₁₅Cl₂NODual chlorine presence strictly categorizes all associated waste as Halogenated Organic Waste [1][5].
Toxicity Profile Acute Tox. 4 (Oral), Skin Sens. 1Mandates zero-exposure handling; requires N95/P100 particulate filtration.
Aquatic Toxicity Aquatic Chronic 3Strictly prohibits drain disposal or sewering[3].
Combustion Byproducts CO₂, H₂O, NOₓ, HCl gasRequires disposal via rotary kiln incineration (>1000°C) with alkaline scrubbing[4].

Operational Safety & Handling Workflows

Every protocol in the laboratory must function as a self-validating system. This means building in immediate feedback loops to confirm that a safety measure is actively working before proceeding to the next step.

Self-Validating Handling Protocol:

  • Glove Integrity & Compatibility Check:

    • Action: Don double nitrile gloves. Perform a visual and tactile inflation test on the outer glove before handling the powder.

    • Validation: If the glove holds air without deflating, integrity is confirmed. Nitrile provides a sufficient barrier against the solid salt[6].

  • Environmental Isolation:

    • Action: Handle the powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood.

    • Validation: Use a continuous airflow monitor (magnehelic gauge). A reading within the manufacturer's specified safe zone validates containment.

  • Static Discharge Mitigation:

    • Action: Use anti-static weighing boats and grounded spatulas.

    • Validation: The powder transfers smoothly without "jumping" or adhering to the exterior of the receiving vessel, confirming static neutralization and preventing aerosolization.

Step-by-Step Waste Segregation & Disposal Procedures

Under the EPA's Final Rule on the Disposal of Hazardous Waste Pharmaceuticals, healthcare and research facilities are strongly discouraged from sewering any pharmaceutical waste[3]. The following methodology ensures compliance through strict segregation.

DisposalWorkflow A Waste Generated: 4-(4-Chlorophenyl)piperidin-4-ol HCl BA BA A->BA B Solid Waste (Powders, PPE, Vials) D Halogenated Waste Stream (Mandatory due to Cl atom) B->D Segregate C Liquid Waste (Aqueous/Organic Solvents) C->D Segregate E High-Temp Incineration (>1000°C with Acid Scrubber) D->E EPA RCRA Protocol BA->C

Caption: API Waste Segregation and Halogenated Disposal Workflow.

Phase 1: Segregation at the Source
  • Step 1.1: Establish a dedicated, chemically compatible waste container (e.g., high-density polyethylene, HDPE) specifically labeled: "Hazardous Waste - Halogenated Organics (Contains 4-(4-Chlorophenyl)piperidin-4-ol HCl)".

  • Step 1.2 (Self-Validation): Before adding any liquid waste containing this API to a bulk carboy, verify the pH and solvent compatibility. Validation: A 5 mL test mixture in a secondary vial should produce no heat, gas evolution, or precipitation.

Phase 2: Liquid Waste Management
  • Step 2.1: Collect all mother liquors, chromatography fractions, or aqueous washes containing the API into the designated halogenated waste carboy.

  • Step 2.2: Ensure the water content of organic solvent mixtures is documented. Halogenated waste with high water content (>20%) may require different incineration parameters or phase separation prior to destruction[5].

Phase 3: Solid Waste Management
  • Step 3.1: Place all contaminated consumables (weighing paper, pipette tips, empty glass vials, and outer gloves) into a puncture-resistant, sealable bag or drum.

  • Step 3.2: Do not mix this solid API waste with general biohazardous waste (red bags), as bio-waste is often autoclaved rather than incinerated, which will not destroy the chemical API[7].

Phase 4: Emergency Spill Decontamination
  • Step 4.1: In the event of a powder spill, do not sweep dry, as this aerosolizes the API[8].

  • Step 4.2: Cover the spill with absorbent paper towels dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.

  • Step 4.3: Wipe inward from the edges to the center. Place all cleanup materials into the solid halogenated waste container. Wash the surface thoroughly with soap and excess water[6][8].

Logistical & Regulatory Destruction Mechanisms

The EPA recognizes high-temperature incineration as the Best Management Practice (BMP) for hazardous waste pharmaceuticals possessing toxic qualities[9]. Because 4-(4-chlorophenyl)piperidin-4-ol hydrochloride is a halogenated compound, standard incineration is insufficient; it must be processed in a facility equipped to handle acid gases.

DestructionMechanism API Halogenated API (C11H15Cl2NO) Heat Thermal Oxidation (>1000°C, O2) API->Heat Injection Gases Combustion Gases (CO2, H2O, HCl, NOx) Heat->Gases Pyrolysis Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Neutralization Safe Neutralized Salts (NaCl, CaCl2) + Clean Exhaust Scrubber->Safe Environmental Release

Caption: Thermal Destruction and Acid Scrubbing Mechanism for Halogenated APIs.

The Destruction Causality: When the API is subjected to thermal oxidation (>1000°C), the carbon skeleton is converted to CO₂ and H₂O. However, the covalent chlorine and the hydrochloride salt are converted into highly corrosive hydrogen chloride (HCl) gas[4]. To prevent atmospheric pollution, the incinerator's exhaust is passed through a caustic scrubber (typically containing sodium hydroxide or calcium hydroxide), which neutralizes the HCl into benign, environmentally safe salts (e.g., NaCl or CaCl₂)[4].

By strictly managing this API as a halogenated waste stream from the benchtop to the incinerator, laboratories ensure full regulatory compliance, protect municipal water systems from pharmaceutical pollution, and maintain the highest standards of operational safety.

References

  • Fisher Scientific. SAFETY DATA SHEET: 4-(4-Chlorophenyl)piperidin-4-ol.
  • Loba Chemie. MATERIAL SAFETY DATA SHEET: 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE.
  • Sigma-Aldrich. Safety Information: 4-(4-Chlorophenyl)-4-hydroxypiperidine 99%.
  • PubChem. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ResearchGate. Update on pharmaceutical waste disposal regulations: Strategies for success.
  • National Institutes of Health (NIH). Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities.
  • Federal Register. Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals.

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A Senior Application Scientist's Guide to Handling 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. However, the foundation of all great discoveries is a safe and well-controlled laboratory environment. This guide provides essential, practical, and in-depth information on the safe handling of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride, a key intermediate in pharmaceutical synthesis. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a white to creamy-white crystalline powder.[1] While its utility in research is significant, it is imperative to be aware of its potential hazards to mitigate risks effectively.

Hazard Identification:

  • Acute Oral Toxicity: This compound is harmful if swallowed.[2][3][4]

  • Skin Irritation: Direct contact can cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3][5]

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first step in a robust safety protocol.

Your First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are non-negotiable when handling 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile or neoprene glovesLab coatN95 dust mask or use of a fume hood
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLab coatUse of a fume hood
Reaction Setup and Monitoring Chemical safety gogglesNitrile or neoprene glovesLab coatUse of a fume hood
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatN95 dust mask or higher, depending on spill size

The Rationale Behind the Choices:

  • Eye Protection: Chemical safety goggles are essential to protect against accidental splashes or dust getting into the eyes, which could cause serious irritation.[3][5]

  • Hand Protection: Impervious gloves, such as nitrile or neoprene, provide a barrier against skin contact, preventing irritation.[5][6] It is crucial to check the breakthrough time of the gloves for the specific solvents being used.

  • Body Protection: A standard lab coat is sufficient for most routine procedures to protect against minor spills and contamination of personal clothing.[5]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, working in a well-ventilated area, preferably a fume hood, is strongly recommended.[5][7] For weighing operations outside of a fume hood, a dust mask (e.g., N95) should be worn.[6]

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is paramount for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly in the fume hood. If a balance is located on the benchtop, wear a dust mask and handle the compound carefully to avoid generating dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[5] Clean all equipment and the work surface.

Storage:

Store 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]

Emergency Preparedness: Spill and Disposal Management

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Alert Alert Colleagues and Lab Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill (use absorbent pads) PPE->Contain Cleanup Clean Up Spill (use appropriate kit) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

All waste materials, including the compound itself, any contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be disposed of as hazardous waste.[3]

  • Segregation: Collect all waste in a designated, clearly labeled hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company, in accordance with all local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • ChemContract Research. (n.d.). 4-(4-Chlorophenyl)piperidine HCl.
  • Chemsrc. (2025, August 25). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7.
  • Apollo Scientific. (2023, June 9). 4-(4-Chlorophenoxy)piperidine hydrochloride.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

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